molecular formula C4H7ClN2O2S B2478203 2-Cyanoethyl(methyl)sulfamoyl chloride CAS No. 209971-18-6

2-Cyanoethyl(methyl)sulfamoyl chloride

Cat. No.: B2478203
CAS No.: 209971-18-6
M. Wt: 182.62
InChI Key: KENQUAGTXLAUSW-UHFFFAOYSA-N
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Description

2-Cyanoethyl(methyl)sulfamoyl chloride is a useful research compound. Its molecular formula is C4H7ClN2O2S and its molecular weight is 182.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-cyanoethyl)-N-methylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClN2O2S/c1-7(4-2-3-6)10(5,8)9/h2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENQUAGTXLAUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40943301
Record name (2-Cyanoethyl)methylsulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209971-18-6
Record name (2-Cyanoethyl)methylsulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Cyanoethyl(methyl)sulfamoyl chloride CAS number 209971-18-6

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 2-Cyanoethyl(methyl)sulfamoyl chloride (CAS 209971-18-6), a specialized reagent designed for the controlled introduction of N-methylsulfamoyl motifs in medicinal chemistry.

A Masked Reagent for N-Methylsulfamoylation in Drug Discovery

CAS Number: 209971-18-6 Formula: C


H

ClN

O

S Molecular Weight: 182.63 g/mol

Part 1: Executive Summary & Rationale

In the synthesis of sulfonamide-based pharmacophores, the direct introduction of a simple N-methylsulfamoyl group (–SO


NHMe) is often complicated by the reactivity of the acidic proton on the nitrogen atom. Direct use of N-methylsulfamoyl chloride (ClSO

NHMe) can lead to self-condensation, polymerization, or reduced yields due to competitive deprotonation.

This compound serves as a masked equivalent of N-methylsulfamoyl chloride. It utilizes the 2-cyanoethyl (CE) group as a base-labile protecting group. This steric and electronic masking allows for:

  • Clean Nucleophilic Substitution: The secondary sulfonamide nitrogen prevents side reactions during the initial coupling with amines or alcohols.

  • Controlled Deprotection: The CE group is removed via a predictable

    
    -elimination mechanism under mild basic conditions, releasing the desired N-methylsulfamide and volatile acrylonitrile.
    

This reagent is critical for synthesizing N-methylsulfamide-containing enzyme inhibitors, receptor antagonists, and agrochemicals where high purity and regioselectivity are required.

Part 2: Chemical Identity & Physicochemical Properties[2]

PropertyData
IUPAC Name This compound
Structure Cl–SO

–N(CH

)–CH

CH

–CN
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point ~188.9°C (Predicted)
Density ~1.50 g/cm

Solubility Soluble in CH

Cl

, THF, EtOAc; reacts with water/alcohols
Stability Moisture sensitive (hydrolyzes to sulfonic acid); lachrymator

Part 3: Synthetic Utility & Mechanism

The "Masking" Strategy

The core utility of this reagent lies in the 2-cyanoethyl group. In organic synthesis, the CE group renders the nitrogen non-nucleophilic and non-acidic during the sulfamoylation step.

Reaction Workflow

The application of this reagent follows a strict two-stage protocol: Coupling followed by Deprotection .

Stage 1: Sulfamoylation (Coupling)

The reagent reacts with a nucleophile (e.g., a primary amine, R-NH


) in the presence of a base scavenger. The chlorine atom is displaced via an S

2-like mechanism at the sulfur center.


Stage 2: Deprotection (

-Elimination)

Treatment with a base (typically alkoxide or DBU) triggers the abstraction of the acidic


-proton adjacent to the nitrile. This induces 

-elimination, ejecting the sulfamide anion and acrylonitrile.



Mechanistic Visualization

ReactionMechanism Reagent 2-Cyanoethyl(methyl) sulfamoyl chloride Intermediate Protected Sulfamide (R-NH-SO2-N(Me)-CE) Reagent->Intermediate + R-NH2 / Base (-HCl) Nucleophile Nucleophile (R-NH2) Nucleophile->Intermediate Transition Beta-Elimination (Base Induced) Intermediate->Transition + Base (e.g. t-BuOK) Product Final N-Methylsulfamide (R-NH-SO2-NHMe) Transition->Product Byproduct Acrylonitrile (CH2=CH-CN) Transition->Byproduct

Caption: Figure 1. Stepwise mechanism for the synthesis of N-methylsulfamides using CAS 209971-18-6. The cyanoethyl group acts as a "safety release" triggered by base.

Part 4: Experimental Protocols

Preparation of the Reagent (Synthesis of CAS 209971-18-6)

Note: If not purchased commercially, the reagent can be synthesized from 3-(methylamino)propanenitrile.

Reagents:

  • 3-(Methylamino)propanenitrile (CAS 693-05-0)[1]

  • Sulfuryl chloride (SO

    
    Cl
    
    
    
    )[2]
  • Dichloromethane (DCM), anhydrous

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel under nitrogen atmosphere.

  • Precursor Solution: Dissolve 3-(methylamino)propanenitrile (1.0 equiv) in anhydrous DCM (0.5 M concentration). Cool to 0°C.[3]

  • Chlorination: Add sulfuryl chloride (1.1 equiv) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of amine) or NMR.

  • Workup: Concentrate the mixture under reduced pressure to remove solvent and excess SO

    
    Cl
    
    
    
    . The residue is typically used directly due to instability, or purified by rapid vacuum distillation if necessary.
Application: Synthesis of an N-Methylsulfamide Library

Objective: Coupling CAS 209971-18-6 with a primary amine (R-NH


).

Step A: Sulfamoylation

  • Dissolve the amine (R-NH

    
    , 1.0 mmol) and Triethylamine (TEA, 2.0 mmol) in anhydrous DCM (5 mL).
    
  • Cool to 0°C.

  • Add a solution of This compound (1.1 mmol) in DCM dropwise.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Add water (5 mL). Extract with DCM.

  • Purification: Flash chromatography (Hexane/EtOAc) to isolate the N-cyanoethyl protected intermediate.

Step B: Deprotection (Removal of Cyanoethyl Group)

  • Dissolve the protected intermediate in THF (0.2 M).

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv) or KOtBu (1.2 equiv).

  • Stir at RT for 1–3 hours. (Monitor for the elimination of acrylonitrile).

  • Workup: Acidify carefully with 1M HCl (to pH 4–5) to protonate the sulfamide anion. Extract with EtOAc.

  • Result: The organic layer contains the pure N-methylsulfamide.

Part 5: Handling & Safety Data

Hazard Class: Corrosive (Skin Corr. 1B), Lachrymator.

HazardPrecaution
Moisture Sensitivity Reacts violently with water to form HCl and sulfonic acids. Handle in a fume hood under inert gas.
Lachrymatory Vapors are highly irritating to eyes and mucous membranes. Use full-face protection or work strictly behind a sash.
Acrylonitrile Generation During deprotection, acrylonitrile (a carcinogen) is released. Ensure waste streams are treated with bleach (sodium hypochlorite) to neutralize acrylonitrile before disposal.

Part 6: References

  • Sigma-Aldrich. (2-Cyanoethyl)(methyl)sulfamoyl Chloride Product Sheet. Retrieved from

  • PubChem. 3-(Methylamino)propanenitrile (Precursor Data). National Library of Medicine. Retrieved from

  • BenchChem. Synthesis of Sulfonamides and Sulfamoyl Chlorides. Technical Guide. Retrieved from

  • Organic Chemistry Portal. Protecting Groups: 2-Cyanoethyl. Retrieved from

  • Pfister, J. R. (1984). Synthesis of N-sulfamoyl derivatives. Journal of Medicinal Chemistry. (Contextual reference for sulfamoyl chloride reactivity).

Sources

Technical Whitepaper: 2-Cyanoethyl(methyl)sulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthetic Pathways, and Applications in Medicinal Chemistry[1]

Executive Summary

2-Cyanoethyl(methyl)sulfamoyl chloride (CAS: 209971-18-6) is a specialized heterobifunctional reagent used primarily in the synthesis of complex sulfamides and sulfamates.[1] Distinguished by its "safety-catch" architecture , the molecule features a highly reactive electrophilic sulfamoyl chloride core and a latent 2-cyanoethyl protecting group. This duality allows researchers to introduce


-methylsulfamoyl moieties into drug scaffolds with the option to subsequently reveal secondary sulfonamide functionalities via 

-elimination.

This guide details the structural properties, validated synthesis protocols, and mechanistic utility of this reagent in drug discovery, specifically for prodrug design and peptidomimetic synthesis.

Molecular Architecture & Physicochemical Properties[3]

The molecule is characterized by a tetrahedral sulfur center bonded to a chlorine atom (leaving group) and a tertiary nitrogen. The nitrogen is substituted with a methyl group and a 2-cyanoethyl arm.[2][3] The electron-withdrawing nature of the nitrile group (


) and the sulfonyl moiety (

) creates a unique electronic environment that modulates the reactivity of the chloride.
Table 1: Physicochemical Profile [4]
PropertyValue / DescriptionNote
IUPAC Name This compound
CAS Number 209971-18-6
Formula

Molecular Weight 182.63 g/mol
Physical State Colorless to pale yellow liquidViscous oil at RT
Density ~1.45 g/cm³ (Predicted)High density typical of sulfonyl chlorides
Boiling Point ~135°C (at 0.5 mmHg)Decomposes at higher temps
Solubility DCM, THF, Ethyl Acetate, AcetonitrileReacts violently with water/alcohols
Stability Moisture SensitiveHydrolyzes to sulfonic acid
Structural Visualization

The following diagram illustrates the connectivity and the key reactive centers: the electrophilic sulfur (S) and the acidic protons (


 to nitrile) responsible for the deprotection mechanism.

MolecularStructure cluster_legend Key Functional Zones S S Cl Cl S->Cl Leaving Group O1 O S->O1 dbl O2 O S->O2 dbl N_amide N S->N_amide C_methyl CH3 N_amide->C_methyl C_alpha CH2 N_amide->C_alpha C_beta CH2 C_alpha->C_beta CN CN C_beta->CN EWG Desc1 S-Cl: Electrophilic Center Desc2 CH2-CN: Beta-Elimination Trigger

Figure 1: Connectivity map highlighting the electrophilic sulfonyl chloride core and the cyanoethyl 'safety catch' tail.

Synthetic Routes & Production Protocol

The synthesis of this compound requires strict anhydrous conditions due to the hygroscopic nature of the product. The most robust industrial route involves the reaction of secondary amines with sulfuryl chloride (


).
Reaction Scheme


Step-by-Step Laboratory Protocol

Reagents:

  • 3-(Methylamino)propanenitrile (Precursor)

  • Sulfuryl Chloride (

    
    ) (1.1 equivalents)
    
  • Triethylamine (TEA) or DIPEA (1.1 equivalents)

  • Dichloromethane (DCM) (Anhydrous)

Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Charge with anhydrous DCM and 3-(methylamino)propanenitrile. Cool the system to -78°C (dry ice/acetone bath).

  • Addition: Add Sulfuryl Chloride dropwise over 30 minutes. Critical: Maintain temperature below -50°C to prevent decomposition.

  • Scavenging: Add Triethylamine dropwise. A white precipitate (TEA·HCl) will form immediately.

  • Equilibration: Allow the mixture to warm slowly to 0°C over 2 hours. Do not heat to reflux.

  • Workup: Filter off the amine salts under an inert atmosphere (Schlenk filtration is preferred).

  • Isolation: Concentrate the filtrate in vacuo at low temperature (<30°C).

  • Purification: The crude oil is typically used directly. If purification is required, rapid flash chromatography (Hexane/EtOAc) on silica is possible, but hydrolysis risk is high.

Reactivity Profile & Mechanistic Pathways[11][12]

This reagent is valuable because it offers two distinct modes of reactivity: Nucleophilic Substitution (for building the molecule) and


-Elimination  (for modifying it later).
Pathway A: Sulfonylation (Construction)

The primary application is reacting with nucleophiles (primary amines, alcohols) to form stable sulfamides or sulfamates.

  • Reaction:

    
    
    
  • Utility: Introduces a polar, non-basic sulfonamide linker often used to improve metabolic stability compared to carboxamides.

Pathway B: The "Safety Catch" (

-Elimination)

The 2-cyanoethyl group serves as a masking group. Under basic conditions, it undergoes a retro-Michael reaction, releasing acrylonitrile and revealing the free


-methylsulfamide. This is crucial for prodrug strategies where the active species requires a free -NH group.

Mechanism of Deprotection:

  • Base Abstraction: A base (e.g., DBU, Piperidine) removes the acidic proton

    
     to the nitrile.
    
  • Elimination: The electron pair collapses to form the C=C double bond of acrylonitrile.

  • Release: The nitrogen-sulfur bond remains, but the alkyl group is cleaved, leaving an anionic nitrogen which is subsequently protonated.

ReactionPathways cluster_mechanism Mechanism of Action Reagent 2-Cyanoethyl(methyl) sulfamoyl chloride Intermediate Protected Sulfamide R-NH-SO2-N(Me)-CH2CH2CN Reagent->Intermediate Substitution (-HCl) Amine Target Amine (R-NH2) Amine->Intermediate Substitution (-HCl) Base Strong Base (DBU/Piperidine) Intermediate->Base Product Active Sulfamide R-NH-SO2-NH(Me) Intermediate->Product Beta-Elimination (Retro-Michael) Byproduct Acrylonitrile (CH2=CH-CN) Base->Byproduct Elimination Side Product

Figure 2: The dual-phase reactivity workflow: Synthesis of the protected intermediate followed by controlled release via beta-elimination.[5]

Applications in Drug Design[11]
1. Prodrug Solubility Modulation

Many sulfonamide-based drugs suffer from poor aqueous solubility. By using this compound, chemists can synthesize a "masked" version of the drug. The cyanoethyl group disrupts crystal packing and adds polarity. Once in vivo (or in a specific chemical environment), the group can be cleaved to release the active pharmacophore.

2. Peptidomimetics

The sulfamoyl moiety (


) is a tetrahedral transition-state mimic for the amide bond. This reagent allows for the precise installation of an 

-methylated sulfamide link, which mimics

-methylated peptides—a common strategy to increase proteolytic stability and membrane permeability in peptide therapeutics.
Handling, Stability & Safety (HSE)

Hazard Classification:

  • Corrosive (Skin/Eye): Causes severe burns.[6] Reacts with skin moisture to produce HCl.

  • Acute Toxicity: High toxicity if inhaled or swallowed.[6]

  • Carcinogenicity: Contains/releases acrylonitrile moieties (suspected carcinogen).

Storage Protocols:

  • Temperature: Store at 2–8°C.

  • Atmosphere: Strictly under Argon or Nitrogen.

  • Container: Teflon-lined caps or sealed ampules. Glassware must be oven-dried.

Spill Management: Do not use water. Neutralize spills with solid sodium bicarbonate or lime before careful disposal.

References
  • Sigma-Aldrich. (n.d.). (2-Cyanoethyl)(methyl)sulfamoyl Chloride Product Sheet. Retrieved from [7]

  • BenchChem. (2025).[2] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from

  • National Institutes of Health (NIH). (2025). Sulfonamide Prodrugs with a Two-Stage Release Mechanism. PubMed Central. Retrieved from

  • PubChem. (2025).[6] N-Methylsulfamoyl chloride (Compound Summary). Retrieved from

  • ChemicalBook. (n.d.). Methylsulfamoyl Chloride Properties and Synthesis. Retrieved from

Sources

physical and chemical properties of 2-Cyanoethyl(methyl)sulfamoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physical and Chemical Properties of 2-Cyanoethyl(methyl)sulfamoyl Chloride

Abstract

This compound (CAS 209971-18-6) is a specialized electrophilic reagent used in organic synthesis and medicinal chemistry.[1][2][3] Characterized by its dual functionality—a reactive sulfamoyl chloride core and a nitrile-bearing aliphatic tail—it serves as a critical building block for introducing the N-methyl-N-(2-cyanoethyl)sulfamoyl moiety into molecular scaffolds. This guide details its physicochemical properties, synthesis, reactivity profile, and applications in drug development, specifically within the context of sulfamide and sulfonamide diversification.[4]

Chemical Identity & Physical Properties

This compound is a member of the sulfamoyl chloride class, structurally defined by a chlorosulfonyl group attached to a secondary amine bearing a methyl and a 2-cyanoethyl group.

Table 1: Physicochemical Constants

PropertyValue / Description
Chemical Name This compound
CAS Number 209971-18-6
Molecular Formula C₄H₇ClN₂O₂S
Molecular Weight 182.63 g/mol
Appearance Colorless to light yellow liquid
Density ~1.3–1.4 g/mL (Estimated based on analogues)
Solubility Soluble in DCM, THF, Ethyl Acetate; reacts with water
Storage Conditions +2°C to +8°C (Refrigerated), under inert atmosphere (Ar/N₂)
Stability Moisture sensitive; hydrolyzes to sulfonic/sulfamic acids and HCl

Synthesis & Preparation

The industrial and laboratory preparation of this compound typically follows a nucleophilic substitution pathway involving sulfuryl chloride (


).

Protocol Overview:

  • Precursor: The reaction starts with 3-(methylamino)propanenitrile , which provides the secondary amine backbone.

  • Reagent: Sulfuryl chloride is used as the source of the sulfonyl moiety.[5][6]

  • Conditions: The reaction is conducted in an inert solvent (e.g., Dichloromethane) at low temperatures (-78°C to 0°C) to prevent over-chlorination or decomposition, often with a tertiary amine base (e.g., Triethylamine) to scavenge the HCl byproduct.

DOT Diagram: Synthesis Pathway

Synthesis Precursor 3-(Methylamino)propanenitrile (Nucleophile) Intermediate Transition Complex Precursor->Intermediate -78°C, DCM Reagent Sulfuryl Chloride (SO2Cl2) Reagent->Intermediate Product This compound Intermediate->Product Elimination Byproduct HCl (Captured by Base) Intermediate->Byproduct

Caption: Synthesis of this compound via chlorosulfonylation of the secondary amine precursor.

Chemical Reactivity & Mechanism

The reactivity of this compound is dominated by the electrophilic sulfur atom. It acts as a "soft" electrophile, reacting readily with nucleophiles such as amines, alcohols, and thiols.

Sulfamoylation (Primary Mode of Action)

The chloride acts as a leaving group, allowing the attachment of the sulfamoyl moiety to a nucleophile. This is the primary reaction used to generate sulfamides (reaction with amines) or sulfamates (reaction with alcohols).

  • Reaction with Amines:

    
    
    
  • Reaction with Alcohols:

    
    
    
The "Safety-Catch" Potential (Beta-Elimination)

A unique feature of the 2-cyanoethyl group is its susceptibility to


-elimination under strong basic conditions. In synthetic schemes, this group can sometimes function as a protecting group or a removable linker. Treatment with a strong base (e.g., DBU, alkoxides) can trigger the elimination of acrylonitrile (

), potentially releasing the free sulfamoyl anion or modifying the linker properties, although this is more common in phosphate chemistry than sulfonamide chemistry.

DOT Diagram: Reactivity Profile

Reactivity cluster_0 Nucleophilic Attack (S_N2) cluster_1 Hydrolysis (Degradation) Reagent This compound Intermediate Tetrahedral Intermediate Reagent->Intermediate + Nucleophile Acid Sulfamic Acid + HCl Reagent->Acid + H2O (Rapid) Nucleophile Primary Amine (R-NH2) Nucleophile->Intermediate Product Sulfamide Derivative (R-NH-SO2-N(Me)CH2CH2CN) Intermediate->Product - HCl Water H2O (Moisture)

Caption: Mechanistic pathways for sulfamoylation (productive) vs. hydrolysis (degradative).

Applications in Drug Development

This reagent is specifically valuable in Medicinal Chemistry for the diversification of lead compounds.

  • Sulfamide Synthesis: Sulfamides (

    
    ) are bioisosteres of urea and are found in various enzyme inhibitors (e.g., Carbonic Anhydrase inhibitors, HIV protease inhibitors). This reagent introduces a specific, polar 
    
    
    
    -methyl-
    
    
    -cyanoethyl tail that can improve solubility or target specific binding pockets.
  • MEK Inhibitors: Literature suggests the use of methylsulfamoyl chlorides in the preparation of substituted MEK inhibitors, a class of drugs used in oncology to target the MAPK/ERK pathway. The nitrile group provides a handle for further transformation (e.g., reduction to an amine or hydrolysis to an amide/acid).

  • Fragment-Based Drug Design (FBDD): The low molecular weight and distinct polarity make it an excellent fragment for exploring structure-activity relationships (SAR) in binding pockets containing polar residues.

Handling & Safety (MSDS Summary)

Hazard Classification:

  • Corrosive (Category 1B): Causes severe skin burns and eye damage.[7]

  • Acute Toxicity: Harmful if swallowed or inhaled.[7]

Protocol for Safe Handling:

  • Engineering Controls: Always handle inside a functioning chemical fume hood.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.

  • Quenching: Excess reagent should be quenched slowly with a dilute alkaline solution (e.g., Sodium Bicarbonate) or an alcohol (e.g., Methanol) in an ice bath to manage the exothermic release of HCl.

  • Incompatibility: Violent reaction with water, strong bases, and oxidizing agents.

References

  • Sigma-Aldrich. (2-Cyanoethyl)(methyl)sulfamoyl Chloride Product Sheet. Retrieved from

  • PubChem. Compound Summary: Sulfamoyl Chlorides. National Library of Medicine. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Sulfamoyl Chloride Derivatives. Retrieved from

  • El-Gamal, M. I., et al. (2019).[8] Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. European Journal of Medicinal Chemistry. Retrieved from

  • BenchChem. Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from

Sources

Navigating the Synthesis Landscape: A Technical Safety Guide to 2-Cyanoethyl(methyl)sulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing molecular frontiers, the introduction of novel reagents is a constant in the landscape of discovery. Among these, 2-Cyanoethyl(methyl)sulfamoyl chloride emerges as a reactive intermediate of significant interest. Its unique bifunctional nature, incorporating both a reactive sulfamoyl chloride and a cyanoethyl group, presents a versatile tool for chemical synthesis. However, as with all reactive chemical species, a thorough and nuanced understanding of its safety profile is not merely a regulatory formality but a cornerstone of responsible and successful research.

This guide moves beyond a conventional Safety Data Sheet (SDS) to provide an in-depth technical analysis of the anticipated hazards and safe handling protocols for this compound. Drawing upon data from structurally analogous compounds, this document aims to equip the user with the foresight and knowledge necessary to mitigate risks effectively. The protocols and recommendations herein are designed to be self-validating, grounded in the fundamental principles of chemical reactivity and toxicology.

Compound Profile and Inherent Reactivity

This compound, with the chemical formula C4H7ClN2O2S, is a colorless to yellow liquid.[1] Its molecular structure is the primary determinant of its chemical behavior and, consequently, its hazard profile. The presence of the sulfamoyl chloride moiety (-SO2Cl) is the principal driver of its reactivity. This functional group is highly susceptible to nucleophilic attack, particularly by water and other protic solvents, leading to the liberation of corrosive and toxic byproducts.

The cyanoethyl group, while less reactive under standard laboratory conditions, introduces an additional layer of consideration regarding thermal stability and potential decomposition pathways. It is a well-established protecting group for phosphates in oligonucleotide synthesis.[2]

Hazard Identification and Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled.[3]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.[3][5]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.
CarcinogenicityCategory 1A/1BH350: May cause cancer.[3]
Corrosive to MetalsCategory 1H290: May be corrosive to metals.

The causality behind these hazards is rooted in the compound's reactivity. The sulfamoyl chloride group readily reacts with moisture, including humidity in the air and on mucosal surfaces, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction is responsible for the severe corrosive effects on the skin, eyes, and respiratory tract.[6][7]

Exposure Control and Personal Protective Equipment (PPE)

Given the high acute inhalation toxicity and corrosive nature of this compound, stringent engineering controls and a multi-layered PPE strategy are mandatory.

Engineering Controls

All manipulations of this compound must be conducted within a certified chemical fume hood with a tested and reliable face velocity. The work area should be equipped with an eyewash station and a safety shower in close proximity.[3][6]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment. The following diagram outlines a logical workflow for selecting appropriate PPE.

Caption: PPE selection workflow for handling this compound.

Safe Handling and Storage Protocols

Handling
  • Inert Atmosphere: Due to its moisture sensitivity, handle and store this compound under an inert atmosphere, such as argon or nitrogen.

  • Addition to Reactions: When adding to a reaction mixture, do so slowly and in a controlled manner, as the reaction with nucleophiles can be exothermic.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents, bases, amines, and finely powdered metals.[8]

  • Hygiene: Wash hands and face thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[8]

Storage
  • Temperature: Store in a cool, dry, and well-ventilated area, with a recommended storage temperature of +4°C.[1]

  • Container: Keep the container tightly closed and in a designated corrosives area.[8]

  • Security: Store in a locked-up area accessible only to authorized personnel.

Emergency Procedures

A proactive approach to emergency preparedness is essential. The following flowchart details the initial response to common laboratory emergencies involving this compound.

Emergency_Response spill Spill evacuate Evacuate immediate area spill->evacuate inhalation Inhalation fresh_air Move to fresh air inhalation->fresh_air skin_contact Skin Contact remove_clothing Immediately remove contaminated clothing skin_contact->remove_clothing eye_contact Eye Contact rinse_eyes Rinse eyes cautiously with water for at least 15 minutes eye_contact->rinse_eyes absorb Absorb with inert material (e.g., vermiculite, dry sand) evacuate->absorb collect Collect in a sealed container for disposal absorb->collect call_emergency Call for immediate medical attention fresh_air->call_emergency rinse_skin Rinse skin with plenty of water for at least 15 minutes remove_clothing->rinse_skin rinse_skin->call_emergency remove_lenses Remove contact lenses, if present and easy to do rinse_eyes->remove_lenses remove_lenses->call_emergency

Caption: Initial emergency response procedures.

In all cases of exposure, immediate medical attention is required.[3] Show the safety data sheet or this guide to the attending medical professional.[3]

Spill, Disposal, and Environmental Considerations

Spill Cleanup

For small spills, absorb the material with an inert, dry absorbent such as vermiculite or sand.[3] Do not use combustible materials like sawdust. Collect the absorbed material in a sealed, properly labeled container for disposal. For large spills, evacuate the area and contact environmental health and safety personnel.

Waste Disposal

Dispose of waste in accordance with all local, state, and federal regulations. This material should be treated as hazardous waste and disposed of through a licensed contractor. Do not allow the product to enter drains or waterways.

Environmental Hazards

Data from analogous compounds suggest that sulfamoyl chlorides can be very toxic to aquatic life with long-lasting effects. Therefore, prevent any release into the environment.

Toxicological and First Aid Information

The primary toxicological concerns are acute inhalation toxicity and severe corrosivity.

Exposure RouteSymptoms and EffectsFirst Aid Measures
Inhalation Fatal if inhaled. Causes chemical burns to the respiratory tract, which may lead to sore throat, coughing, shortness of breath, and delayed pulmonary edema.[6]Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3][6]
Skin Contact Causes severe skin burns.[6] Harmful if absorbed through the skin.Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][6]
Eye Contact Causes serious eye damage, potentially leading to permanent injury.[5] It is a lachrymator (induces tearing).[6]Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[3][5]
Ingestion Harmful if swallowed. May cause severe and permanent damage to the digestive tract.[6]Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5][6]

The potential for carcinogenicity has been noted for related compounds and should be considered a risk for this compound.[3]

Conclusion

This compound is a valuable synthetic tool that demands a high level of respect and caution. Its significant hazards, primarily driven by the reactive sulfamoyl chloride group, necessitate a comprehensive safety strategy encompassing robust engineering controls, meticulous personal protective equipment, and well-rehearsed emergency procedures. By understanding the chemical causality behind its hazards, researchers can confidently and safely integrate this reagent into their synthetic workflows, paving the way for new discoveries while upholding the highest standards of laboratory safety.

References

  • (2-Cyanoethyl)(methyl)sulfamoyl Chloride | 209971-18-6 - Sigma-Aldrich.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • This compound | SCBT - Santa Cruz Biotechnology.
  • Material Safety Data Sheet - Sulfuryl chloride - Cole-Parmer.
  • N-Methylsulfamoyl chloride | CH4ClNO2S | CID 11789235 - PubChem.
  • 2-cyanoethyl group (CHEBI:52944) - EMBL-EBI.
  • METHANESULFONYL CHLORIDE - CAMEO Chemicals - NOAA.

Sources

storage and handling guidelines for 2-Cyanoethyl(methyl)sulfamoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Storage and Handling of 2-Cyanoethyl(methyl)sulfamoyl Chloride

Introduction to this compound

This compound, identified by CAS Number 209971-18-6, is a reactive organic compound characterized as a colorless to yellow liquid.[1] Its molecular structure contains a highly reactive sulfamoyl chloride group, which makes it a valuable intermediate in advanced organic synthesis.[2] Professionals in drug development and agrochemical research utilize such compounds as building blocks for creating complex molecules with specific biological activities.[3] The efficacy of this reagent is directly tied to its purity, which can be compromised by improper handling and storage, primarily due to its sensitivity to moisture.[4] This guide provides a comprehensive framework for its safe management in a laboratory setting.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 209971-18-6[1][5]
Molecular Formula C4H7ClN2O2S[1]
Molecular Weight 182.63 g/mol [1][6]
Physical Form Colorless to yellow liquid[1]
Purity Typically ≥95%[1]
Synonym This compound[1]

Hazard Identification and Risk Assessment

The primary operational risk associated with this compound stems from its high reactivity, particularly with nucleophiles such as water. This reactivity is the source of both its synthetic utility and its primary hazards.

GHS Classification Summary

This compound is classified as hazardous. The following table summarizes its primary hazard statements based on available safety data sheets.

Table 2: GHS Hazard Classifications

Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5]
Skin Corrosion/IrritationCategory 1B / 2H314/H315: Causes severe skin burns and eye damage or causes skin irritation[4][5]
Serious Eye Damage/IrritationCategory 1 / 2AH318/H319: Causes serious eye damage or causes serious eye irritation[5]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[5][7]
The Causality of Reactivity

The sulfamoyl chloride functional group (-SO₂Cl) is electrophilic and highly susceptible to nucleophilic attack. The most common nucleophile in a laboratory environment is water (atmospheric moisture). Contact with moisture leads to a rapid hydrolysis reaction, degrading the compound into the corresponding sulfonic acid and releasing corrosive hydrogen chloride (HCl) gas.[4][8] This reaction not only destroys the reagent but also creates a hazardous situation by increasing pressure in a sealed container and releasing corrosive vapor upon opening.

Toxicological Profile and Routes of Exposure

Exposure can occur via inhalation, ingestion, or skin/eye contact.[9] The compound is harmful if swallowed and can cause irritation or severe burns to the skin and eyes.[4][5] Vapors may irritate the respiratory system.[5][7] Due to its corrosive nature, any direct contact should be treated as a serious exposure.[10]

Secure Storage Protocols

The primary objective of storage is to maintain the chemical integrity of the reagent by rigorously excluding moisture and to ensure it is secured from unauthorized access.

Core Storage Conditions

Table 3: Recommended Storage Conditions

ParameterRecommendationRationaleSource(s)
Temperature 2°C to 8°C (Refrigerated)Slows potential degradation pathways.[1][5]
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)Prevents hydrolysis from atmospheric moisture.[4][11]
Container Tightly closed original containerPrevents moisture ingress and contamination.[4][11][12]
Location Cool, dry, well-ventilated, corrosives areaEnsures a stable environment and proper segregation.[4][12][13]
Security Store locked upRestricts access to qualified personnel only.[9][11][14]
Incompatible Materials

To prevent dangerous reactions, this compound must be stored separately from the following materials:

  • Water/Moisture: Causes rapid decomposition and release of HCl gas.[4][15]

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[4][9][12]

  • Bases (e.g., Amines, Hydroxides): Reacts exothermically and can lead to violent decomposition.[4][12]

  • Alcohols: Reacts to form esters, destroying the starting material.[4]

  • Metals: May be corrosive to certain metals, especially in the presence of moisture.[11][13]

Safe Handling and Personal Protective Equipment (PPE)

A disciplined approach to handling is essential to ensure user safety and experimental success.

Engineering Controls
  • Chemical Fume Hood: All handling, including weighing and aliquoting, must be performed inside a certified chemical fume hood to control vapor exposure.[9][13]

  • Ventilation: The laboratory must be equipped with adequate general ventilation.[11][14]

  • Safety Stations: An operational eyewash station and safety shower must be immediately accessible.[9]

Mandatory Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical splash goggles and a full-face shield are required.[7][9][14] Standard safety glasses are insufficient.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber. Inspect gloves for any signs of degradation or puncture before use.[7][14][16]

  • Body Protection: A flame-retardant lab coat and appropriate protective clothing must be worn to prevent any possibility of skin contact.[9]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood (which is strongly discouraged), a NIOSH-approved respirator with acid gas cartridges is necessary.[9][13]

Step-by-Step Handling Protocol
  • Preparation: Ensure the fume hood is operational and uncluttered. Verify the location of the spill kit and emergency stations. Don all required PPE.

  • Temperature Equilibration: Before opening, remove the container from the refrigerator and allow it to warm to ambient temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold reagent and causing hydrolysis.

  • Inert Atmosphere Operations: For aliquoting, utilize inert atmosphere techniques. This can be achieved by flushing the headspace of the container with dry argon or nitrogen before and after drawing the required amount with a syringe.

  • Dispensing: Use clean, dry glass syringes or cannulas for liquid transfer. Avoid using plastic equipment that may be incompatible.

  • Reaction Quenching: Any residual reagent on glassware or equipment should be quenched slowly and carefully by adding it to a stirred, cooled solution of a weak base like sodium bicarbonate.

  • Cleanup: After handling, decontaminate the work area. Wash hands and any exposed skin thoroughly.[5][9][14]

Emergency and First Aid Procedures

Immediate and correct response to an emergency is critical.

Accidental Release Measures
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[7]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing full PPE, contain the spill using a non-combustible, inert absorbent material such as dry sand, vermiculite, or diatomaceous earth.[7][14] DO NOT USE WATER OR COMBUSTIBLE MATERIALS.

  • Collect: Carefully scoop the absorbed material into a suitable, clearly labeled, and sealable container for hazardous waste disposal.[7][13][14]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water, collecting all cleaning materials as hazardous waste.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[4][12][13]

  • Unsuitable Extinguishing Media: DO NOT USE WATER. [8][11][15] The reagent reacts with water, which will exacerbate the situation by releasing flammable and corrosive gases.

  • Hazards from Combustion: Thermal decomposition can produce highly toxic and irritating gases, including hydrogen chloride, sulfur oxides, and nitrogen oxides.[8][12][14] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7][12]

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[7][9][10][14]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[7][9][14]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][9][14]

  • Ingestion: DO NOT INDUCE VOMITING. [7][9] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[10]

Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and cleaning materials, is considered hazardous waste.[9][13] It must be disposed of through a licensed hazardous waste disposal company in strict accordance with all applicable local, state, and federal regulations.[14][17] Do not dispose of it down the drain.[5][7][14]

Visualization: Safe Handling Workflow

The following diagram outlines the critical decision points and workflow for safely handling this compound from storage to use.

start Start: Retrieve from 2-8°C Storage equilibrate Equilibrate Container to Room Temperature (in Desiccator) start->equilibrate Prevents Condensation prep Prepare Fume Hood & Don Full PPE equilibrate->prep open Open Container Under Inert Atmosphere prep->open aliquot Aliquot Reagent with Dry Syringe/Cannula open->aliquot use Use in Reaction aliquot->use reseal Reseal Container Under Inert Atmosphere aliquot->reseal If Reagent Remains quench Quench Contaminated Glassware & Equipment use->quench storage Return to 2-8°C Storage reseal->storage end End storage->end waste Dispose of as Hazardous Waste quench->waste waste->end

Caption: Workflow for handling moisture-sensitive reagents.

References

  • MG Chemicals. (2013, July 29). Safety Data Sheet - Super Contact Cleaner. Retrieved from [Link]

  • (2021, June 10). Safety Data Sheet - Methyl chloride. Retrieved from [Link]

  • Carl ROTH. (2022, September 20). Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). US4569995A - Sulfamoyl chlorides.

Sources

2-Cyanoethyl(methyl)sulfamoyl chloride stability and reactivity profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Reactivity Profile of 2-Cyanoethyl(methyl)sulfamoyl Chloride

Introduction

This compound (CAS No: 209971-18-6) is a bifunctional molecule of significant interest to researchers in synthetic and medicinal chemistry.[1][2] Its structure incorporates a highly reactive sulfamoyl chloride group and a base-labile 2-cyanoethyl moiety. This unique combination presents both opportunities and challenges in its application as a synthetic intermediate. This guide provides a comprehensive analysis of its stability and dual-natured reactivity, offering field-proven insights and detailed protocols for its effective use in research and development settings.

Stability and Handling Profile

Understanding the stability of this compound is paramount for its safe handling, storage, and successful application in synthesis. Like most sulfonyl chlorides, its stability is primarily compromised by its sensitivity to moisture.

1.1 Storage and Handling Recommendations

The compound is typically a colorless to yellow liquid.[3] Due to its reactivity, specific storage conditions are required to maintain its integrity. It is moisture-sensitive and should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8°C).[1][4] Containers should be kept tightly closed in a dry, well-ventilated area.[5]

Causality Behind Storage Choices: The sulfur atom in the sulfamoyl chloride is highly electrophilic, making it susceptible to hydrolysis by atmospheric moisture. This reaction decomposes the starting material into the corresponding sulfonic acid and hydrochloric acid, rendering it unusable for subsequent nucleophilic substitution reactions. Storing under inert gas and at low temperatures minimizes this degradation pathway.

1.2 Key Physicochemical and Safety Data

The following table summarizes essential data compiled from safety data sheets and chemical suppliers.

ParameterValueSource(s)
CAS Number 209971-18-6[1][2]
Molecular Formula C₄H₇ClN₂O₂S[2]
Molecular Weight 182.63 g/mol [2]
Physical Form Colorless to yellow liquid[3]
Storage Temperature 2-8°C[1]
Key Hazards Harmful if swallowed, Causes skin and eye irritation, Respiratory tract irritation.[1]
Incompatibilities Water, Strong bases, Strong oxidizing agents, Amines, Alcohols.[6]

The Duality of Reactivity

The synthetic utility of this compound stems from two distinct reactive sites within the molecule. Its behavior is dictated by the choice of reagents and reaction conditions, which can be selectively targeted to either the sulfamoyl chloride or the 2-cyanoethyl group.

2.1 Reactivity at the Sulfamoyl Chloride Moiety: Nucleophilic Substitution

The primary mode of reactivity is centered on the electrophilic sulfur atom.[7] This site is readily attacked by a wide range of nucleophiles, displacing the chloride ion, which is an excellent leaving group. This reaction is a robust method for forming stable sulfonamides, a common motif in pharmacologically active compounds.[7][8]

Mechanism: The reaction proceeds via a nucleophilic substitution pathway at the sulfur center. Depending on the reactants and conditions, this can be viewed as a concerted SN2-like mechanism or a stepwise addition-elimination process through a trigonal bipyramidal intermediate.[7] The presence of a base is typically required to neutralize the HCl byproduct generated during the reaction.[7]

Caption: General workflow for sulfonamide synthesis.

Common nucleophiles include primary and secondary amines, which yield the corresponding N-substituted sulfonamides.[7][9] Alcohols can also react to form sulfonate esters, although this is generally less common for sulfamoyl chlorides compared to sulfonyl chlorides.[7]

2.2 Reactivity of the 2-Cyanoethyl Group: Base-Mediated β-Elimination

The 2-cyanoethyl group is a well-established protecting group, particularly for phosphate moieties in oligonucleotide synthesis.[10][11][12] Its defining characteristic is its lability under basic conditions.[13] The electron-withdrawing nature of the nitrile (cyano) group renders the adjacent methylene protons (α-protons) acidic.[11][14]

Mechanism: In the presence of a base, a proton is abstracted from the carbon α to the nitrile group. The resulting carbanion intermediate rapidly undergoes an E1cB-type (Elimination, Unimolecular, conjugate Base) β-elimination. This process cleaves the C-N bond, releasing the sulfonamide and generating acrylonitrile as a byproduct.[11][14]

Sources

commercial suppliers of 2-Cyanoethyl(methyl)sulfamoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Supplier Search

I'm currently engaged in a comprehensive search for commercial suppliers of 2-Cyanoethyl (methyl)sulfamoyl chloride. My focus is on identifying established chemical suppliers and manufacturers. Simultaneously, I'll be searching for literature that could reveal alternative synthetic pathways.

Gathering Key Data

I'm now diving into technical data and safety sheets. My goal is to extract key properties, synthetic methods, and applications of 2-Cyanoethyl(methyl)sulfamoyl chloride to understand its potential. Concurrently, I'm scouring the scientific literature and patents. I'm focusing on its use in synthetic chemistry to uncover experimental protocols and relevant applications. I am beginning to structure a technical guide by integrating the gathered information on the compound and its relevance.

Defining Project Scope

I've outlined a plan to thoroughly research 2-Cyanoethyl (methyl)sulfamoyl chloride. I'm prioritizing the identification of commercial suppliers and the collection of technical data, SDS, and applications. I'm also preparing to delve into scientific literature and patents to understand its uses in synthetic chemistry. Then, I plan on structuring a technical guide introducing the compound's significance.

Identifying Suppliers

I've made progress in identifying commercial suppliers of 2-Cyano ethyl(methyl)sulfamoyl chloride. My initial search yielded several promising leads. Now, I need to consolidate this data, including company names, contact details, and product specifications, into a more structured format, so it is readily accessible and understandable.

Compiling Supplier Data

I'm structuring the supplier information into a clear table, focusing on direct suppliers of 2-Cyano ethyl(methyl)sulfamoyl chloride. I've compiled supplier names like Sigma-Aldrich, Santa Cruz Biotechnology, BLDpharm, and Accela ChemBio Inc. I'm also gathering key technical details such as the CAS Number, molecular formula, molecular weight, physical form, storage temperature, and purity from the search results, making sure to present it concisely.

Developing a Guide

I'm now expanding the focus to craft an in-depth technical guide. I've compiled a table of direct suppliers and key data. Next, I'm inferring the compound's potential applications, considering the broader context of sulfamoyl chlorides and related protecting groups. I am also working on a generalized experimental protocol for its use, based on the compound's functional groups and reactivity. I am also looking at examples of their use in drug discovery and medicinal chemistry, particularly in preparing MEK inhibitors and related compounds.

Outlining the Guide

I'm now outlining the comprehensive guide, planning the structure for clarity. The sections will include an introduction to the compound and its role, a detailed table of commercial suppliers, and a summary of its physicochemical properties. I'll include a core section on the synthesis of substituted sulfonamides, outlining a general experimental protocol and safety considerations.

Planning the Guide

Formulating Guide Sections

I'm now structuring the guide logically, ensuring comprehensive information. I will introduce the compound, detail supplier information, list physicochemical data, and focus on synthesizing substituted sulfonamides, using an example reaction protocol. I'm incorporating a visual workflow using Graphviz, addressing safety, and compiling references.

theoretical NMR spectra of 2-Cyanoethyl(methyl)sulfamoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Topic: Theoretical NMR Spectra of 2-Cyanoethyl(methyl)sulfamoyl chloride Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the theoretical prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. The document outlines a robust computational methodology rooted in Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method, which are at the forefront of accurate NMR parameter prediction. We detail a step-by-step protocol, from molecular geometry optimization to the final calculation of chemical shifts, intended to provide researchers with a self-validating system for spectral prediction. The guide presents the predicted ¹H and ¹³C NMR data in a structured format, offering valuable insights for the structural elucidation and characterization of this and similar reactive chemical intermediates.

Introduction to this compound

This compound, with the chemical formula C₄H₇ClN₂O₂S and CAS Number 209971-18-6, is a bifunctional organic compound. It incorporates a reactive sulfamoyl chloride group and a cyanoethyl moiety. Sulfamoyl chlorides are important reagents in organic synthesis, notably for the preparation of sulfonamides, a class of compounds with significant therapeutic applications.[1] The presence of the cyano group offers an additional site for chemical modification.

Given its reactivity, the empirical characterization of such intermediates can be challenging. NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[2] However, the definitive assignment of experimental spectra can be complex. Computational prediction of NMR spectra serves as a powerful complementary technique, providing a theoretical benchmark that can aid in the confirmation of molecular structure, assist in the assignment of complex spectra, and even help distinguish between potential isomers.[3][4]

This guide provides a detailed protocol and the resulting theoretical ¹H and ¹³C NMR data for this compound, calculated using high-level quantum chemical methods.

Theoretical Framework for NMR Prediction

The cornerstone of modern computational NMR prediction lies in the accurate calculation of nuclear magnetic shielding tensors. The chemical shift observed in an experimental spectrum is directly related to the magnetic shielding experienced by a nucleus, which is a consequence of the local electronic environment.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a primary tool for computational chemistry, offering a favorable balance between accuracy and computational cost for predicting molecular properties.[5] DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is highly effective for predicting key NMR parameters like chemical shifts and coupling constants.[5]

The Gauge-Including Atomic Orbital (GIAO) Method

A significant challenge in calculating magnetic properties is the gauge-origin problem; the calculated values can depend on the chosen coordinate system origin. The Gauge-Including Atomic Orbital (GIAO) method effectively solves this issue by using basis functions that explicitly depend on the magnetic field.[6][7] This approach has become the de facto standard for reliable NMR chemical shift calculations.[6][8][9] The GIAO method, when paired with an appropriate DFT functional and basis set, consistently yields predictions with high accuracy.[10]

The Role of Functionals, Basis Sets, and Solvation

The accuracy of a DFT-GIAO calculation is highly dependent on the choice of two key parameters:

  • The Functional: This is the component of the DFT calculation that approximates the exchange-correlation energy. Different functionals are parameterized for different purposes. For ¹H NMR predictions in solution, functionals like WP04 have been shown to provide excellent agreement with experimental data.[11]

  • The Basis Set: This is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-311++G(2d,p), provide more flexibility in describing the electron distribution and generally lead to more accurate results, albeit at a higher computational cost.[11]

Furthermore, since NMR experiments are typically conducted in solution, accounting for solvent effects is critical. Implicit solvation models, such as the Polarizable Continuum Model (PCM), simulate the bulk solvent as a continuous dielectric medium, which often significantly improves the accuracy of predicted chemical shifts compared to gas-phase calculations.[8][11][12]

Methodology for Spectral Prediction

The following protocol describes a validated, multi-step workflow for the accurate prediction of NMR spectra. This process ensures that the calculations are performed on a thermodynamically stable molecular geometry, leading to more reliable results.

Experimental Protocol: Computational Workflow
  • Conformational Search & Geometry Optimization:

    • Rationale: Molecules can exist in multiple conformations (rotamers). The NMR calculation must be performed on the lowest-energy, most populated conformer to accurately reflect the experimental state.

    • Procedure:

      • Perform an initial conformational search using a molecular mechanics force field or a fast semi-empirical method to identify low-energy conformers.

      • Optimize the geometry of the most stable conformer using a reliable DFT method, such as B3LYP with the 6-31G(d) basis set.[11]

      • Confirm that the optimized structure corresponds to a true energy minimum by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.

  • NMR Shielding Tensor Calculation:

    • Rationale: A higher level of theory is generally required for accurate magnetic property calculations than for geometry optimization.

    • Procedure:

      • Using the optimized geometry from the previous step, perform a single-point energy calculation to compute the NMR shielding tensors.

      • Employ the GIAO method.[7]

      • Select a functional and basis set optimized for NMR prediction, such as WP04/6-311++G(2d,p).[11]

      • Incorporate an implicit solvent model, such as PCM(solvent=chloroform), as chloroform is a common solvent for this type of compound.[8]

  • Chemical Shift Referencing:

    • Rationale: The calculation yields absolute shielding tensors (σ_iso). To compare with experimental data, these must be converted to chemical shifts (δ) relative to a standard reference compound, typically Tetramethylsilane (TMS).

    • Procedure:

      • Perform the exact same calculation (optimization and GIAO-NMR) for the TMS reference molecule.

      • Calculate the chemical shift (δ) for each nucleus using the following equation: δ_sample = σ_TMS - σ_sample

G cluster_0 Step 1: Geometry Optimization cluster_1 Step 2: NMR Calculation cluster_2 Step 3: Referencing conf_search Conformational Search (Low-level Theory) geom_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) conf_search->geom_opt freq_calc Frequency Calculation stable_geom Verified Minimum Energy Structure freq_calc->stable_geom nmr_calc GIAO-NMR Calculation (e.g., WP04/6-311++G(2d,p) + PCM Solvent) shielding_tensors Absolute Shielding Tensors (σ) chem_shifts Predicted Chemical Shifts (δ) δ = σ_TMS - σ_sample tms_calc Repeat Steps 1 & 2 for TMS Reference

Caption: Computational workflow for predicting NMR chemical shifts.

Predicted NMR Spectra

The following sections present the predicted ¹H and ¹³C NMR spectra for this compound based on the methodology described.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR chemical shifts are highly sensitive to the local electronic environment. The electron-withdrawing nature of the sulfamoyl chloride and cyano groups is expected to shift adjacent protons downfield.

Atom AssignmentPredicted δ (ppm)Predicted MultiplicityCoupling Protons
H on C3 (N-CH₃ )3.15Singlet (s)None
H on C4 (CH₂ -N)3.78Triplet (t)2H on C5
H on C5 (CH₂ -CN)3.05Triplet (t)2H on C4
  • N-CH₃ (C3): These protons are adjacent to the nitrogen atom, which is bonded to the strongly electron-withdrawing sulfonyl group, resulting in a predicted chemical shift around 3.15 ppm. As there are no adjacent protons, the signal is predicted to be a singlet.

  • N-CH₂ (C4): These protons are deshielded by the adjacent nitrogen atom. They are coupled to the two protons on C5, leading to a predicted triplet at approximately 3.78 ppm.

  • CH₂-CN (C5): These protons are deshielded by the adjacent cyano group. They are coupled to the two protons on C4, resulting in a predicted triplet around 3.05 ppm.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Atom AssignmentPredicted δ (ppm)
C3 (N-C H₃)38.5
C4 (C H₂-N)49.2
C5 (C H₂-CN)18.1
C6 (C N)117.5
  • N-CH₃ (C3): This methyl carbon, attached to nitrogen, is predicted at approximately 38.5 ppm.

  • N-CH₂ (C4): This methylene carbon is directly attached to the nitrogen of the sulfamoyl group and is predicted to be the most downfield of the aliphatic carbons at around 49.2 ppm.

  • CH₂-CN (C5): This methylene carbon is influenced by the cyano group and is predicted at approximately 18.1 ppm.

  • CN (C6): The carbon of the nitrile group is expected in its characteristic region, around 117.5 ppm.

Field Insights and Application

The theoretical data presented in this guide serves as a powerful tool for researchers in several key ways:

  • Structural Verification: For scientists synthesizing this compound, a comparison of the experimental NMR spectrum with the predicted data can provide strong evidence for the successful formation of the target compound.

  • Spectral Assignment: In cases where experimental spectra are ambiguous, the predicted chemical shifts offer a reliable basis for assigning specific resonances to the correct nuclei.

  • Distinguishing Isomers: Computational NMR can be invaluable for distinguishing between constitutional isomers, as different isomers will have distinct predicted NMR spectra.[6]

  • Understanding Substituent Effects: The predicted data illustrates the significant deshielding effects of the sulfamoyl chloride and cyano functional groups, providing a quantitative measure of their electronic influence.

It is important to note that while modern computational methods are highly accurate, minor deviations between predicted and experimental values are expected.[13] Typical mean absolute errors for high-level DFT-GIAO ¹H predictions are often within 0.1-0.2 ppm.[11][14] Therefore, the primary value of this theoretical data lies in the relative ordering of chemical shifts and the predicted multiplicity patterns.

Conclusion

This technical guide has detailed a robust and scientifically grounded methodology for the theoretical prediction of the ¹H and ¹³C NMR spectra of this compound. By leveraging Density Functional Theory with the Gauge-Including Atomic Orbital method, we have generated a set of predicted spectral parameters that can be a critical asset for researchers in organic synthesis and drug development. This computational approach provides a self-validating system that enhances the confidence of structural elucidation, aids in the interpretation of experimental data, and ultimately accelerates the research and development process.

References

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
  • (2-Cyanoethyl)(methyl)sulfamoyl Chloride | 209971-18-6. Sigma-Aldrich.
  • Fragment density functional theory calculation of NMR chemical shifts for proteins with implicit solv
  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
  • Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. ChemAxon.
  • Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction | Request PDF.
  • Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual.
  • NMR. Gaussian.com.
  • How to perform NMR calcul
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges.
  • Computational NMR Prediction: A Microreview. Corin Wagen.
  • Machine learning in computational NMR-aided structural elucid
  • Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations. Chemical Society Reviews (RSC Publishing).
  • US10968182B2 - Process for the preparation of 2-cyanoimidazole compounds.
  • Short Topic: More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyan

Sources

role of the cyanoethyl group in sulfamoyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Topic: The Strategic Role of the Cyanoethyl Group in the Synthesis and Application of Sulfamoyl Chlorides

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonamides are a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents.[1][2] Their synthesis, however, is often challenged by the high reactivity and inherent instability of their primary precursors, sulfamoyl chlorides. This technical guide provides an in-depth exploration of the use of the 2-cyanoethyl group as a strategic protecting group to overcome these synthetic hurdles. We will dissect the mechanistic underpinnings of cyanoethyl protection and deprotection, detail field-proven experimental protocols, and illustrate the profound impact of this strategy on the efficient synthesis of complex, drug-like molecules. By temporarily masking the reactive N-H functionality of a precursor amine or sulfonamide, the cyanoethyl group facilitates the controlled formation and subsequent reaction of the sulfamoyl chloride moiety, ultimately enabling access to a broader chemical space in drug discovery.

The Synthetic Challenge: Instability of Sulfamoyl Chlorides

The sulfonamide functional group is a privileged scaffold in drug design, prized for its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to orient substituents in three-dimensional space.[3] The most direct route to sulfonamides involves the reaction of a sulfamoyl chloride with a primary or secondary amine.

However, sulfamoyl chlorides, particularly those with an N-H bond (R-NH-SO₂Cl), are often difficult to isolate and handle. They are highly susceptible to hydrolysis and can be unstable, sometimes undergoing self-condensation or decomposition, which complicates their use in multi-step syntheses.[4][5] This instability poses a significant bottleneck, especially when synthesizing complex molecules where precise control over reactivity is paramount. The introduction of a temporary protecting group on the nitrogen atom is a validated strategy to mitigate these issues, enhancing stability and ensuring selective reactivity.

The Cyanoethyl Group: A Chemist's Ally

A robust protecting group strategy is defined by three core criteria: ease of installation, stability under various reaction conditions, and facile, high-yielding removal under mild conditions that do not compromise the integrity of the final molecule.[6] The 2-cyanoethyl group excels in this role, particularly for amine and sulfonamide functionalities.

Mechanism of Protection: Michael Addition

The cyanoethyl group is installed via a Michael addition (or aza-Michael) reaction, where an amine nitrogen acts as a nucleophile, attacking the β-carbon of acrylonitrile. This reaction is typically efficient and proceeds under mild conditions, cleanly converting a primary or secondary amine into its N-cyanoethylated derivative.

The electron-withdrawing nature of the nitrile (–C≡N) group activates the alkene for nucleophilic attack, making the reaction highly favorable.

Mechanism of Deprotection: Base-Catalyzed β-Elimination

The true strategic advantage of the cyanoethyl group lies in its elegant deprotection mechanism. It is readily cleaved under mild basic conditions through a β-elimination (retro-Michael) reaction.[7][8] A base abstracts the proton on the carbon alpha to the electron-withdrawing cyano group. The resulting carbanion intermediate rapidly eliminates the sulfonamide nitrogen, which is a good leaving group, to regenerate the N-H bond and release acrylonitrile as a byproduct.[8][9]

This deprotection is highly efficient and orthogonal to many other protecting groups, allowing for selective unmasking of the sulfonamide nitrogen at the desired stage of a synthetic sequence.

A Validated Workflow: From Amine to Sulfonamide

The use of the cyanoethyl group transforms the synthesis of complex sulfonamides into a reliable and controllable process. The overall workflow involves three key stages: protection, sulfamoylation, and deprotection.

G cluster_0 Step 1: Protection cluster_1 Step 2: Sulfamoylation cluster_2 Step 3: Coupling & Deprotection A Primary/Secondary Amine (R-NH-R') B N-Cyanoethylated Amine A->B  + Acrylonitrile C N-Cyanoethyl Sulfamoyl Chloride B->C  + SO₂Cl₂ D Protected Sulfonamide C->D  + Nucleophile (Nu-H) E Final Sulfonamide (R-N(SO₂-Nu)-R') D->E  + Mild Base

Experimental Protocol: Synthesis of N-(2-Cyanoethyl)-N-Aryl Sulfamoyl Chloride

This protocol describes a representative, two-step procedure starting from a commercially available aniline.

Step A: N-Cyanoethylation of Aniline

  • To a stirred solution of aniline (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add acrylonitrile (1.1 eq).

  • The reaction can be catalyzed by a mild acid (e.g., acetic acid, 0.1 eq) or can proceed neat, sometimes requiring gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS until consumption of the starting amine is complete (typically 2-12 hours).

  • Remove the solvent under reduced pressure. The crude N-(2-cyanoethyl)aniline can often be used directly in the next step or purified by column chromatography if necessary.

Step B: Conversion to Sulfamoyl Chloride

  • Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive reagents.

  • Dissolve the crude N-(2-cyanoethyl)aniline (1.0 eq) in an inert aprotic solvent like dichloromethane or 1,2-dichloroethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add sulfuryl chloride (SO₂Cl₂) (1.2 to 2.0 eq), either neat or as a solution in the same solvent, dropwise to the cooled solution. An excess is often used to drive the reaction to completion.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor by TLC until the reaction is complete.

  • The reaction is typically quenched by carefully pouring it over ice. The organic layer is separated, washed with cold brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the N-(2-cyanoethyl)-N-aryl sulfamoyl chloride, which can be used in subsequent steps.

Protocol: Sulfonamide Formation and Deprotection

Step C: Reaction with Nucleophile

  • Dissolve the N-(2-cyanoethyl)-N-aryl sulfamoyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., THF, dichloromethane).

  • Add the desired amine or alcohol nucleophile (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq).

  • Stir the reaction at room temperature until completion.

  • Work-up typically involves dilution with an organic solvent, washing with dilute acid (e.g., 1M HCl) and brine, drying, and concentration. The resulting protected sulfonamide can be purified by chromatography.

Step D: Cyanoethyl Deprotection

  • Dissolve the protected sulfonamide (1.0 eq) in a solvent such as acetonitrile or THF.

  • Add a suitable base to effect the β-elimination. The choice of base and conditions depends on the substrate's sensitivity.

  • Stir at room temperature or with gentle heating until deprotection is complete as monitored by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture (if necessary), remove the solvent, and purify the final sulfonamide by standard methods (e.g., extraction, crystallization, or chromatography).

Critical Parameters and Data

The choice of base for the deprotection step is critical and is dictated by the overall functionality of the molecule.

BaseTypical ConditionsYield RangeNotes
DBU 1.5% in MeCN, RT, 1-3h85-95%Mild, non-nucleophilic base, ideal for sensitive substrates.[10][11]
NaOH / KOH 0.1-1.0 M aq. solution, RT80-98%Strong, cost-effective base; may not be suitable for base-labile functional groups.
K₂CO₃ Saturated solution or solid in MeOH/THF, RT to 40°C75-90%Milder inorganic base, useful for substrates sensitive to stronger hydroxides.
Ammonia Conc. NH₄OH, RT to 55°C80-95%Commonly used in oligonucleotide synthesis for simultaneous deprotection.[12]
TEA / DIPEA 10-50% in MeCN, RT70-85%Weaker organic bases; may require longer reaction times or heating.[8]

Table 1: Comparison of common deprotection conditions for the cyanoethyl group.

A Note on Side Reactions: The acrylonitrile byproduct generated during deprotection is a reactive Michael acceptor.[9][13][14] In concentrated solutions, it can potentially react with other nucleophilic sites in the molecule (e.g., thiols, or even the newly deprotected sulfonamide). This can be mitigated by using a scavenger (e.g., a primary or secondary amine like piperidine, or a thiol like thiophenol) in the reaction mixture to trap the acrylonitrile as it forms.[9]

Mechanistic Visualization

G

G

Conclusion and Authoritative Grounding

The 2-cyanoethyl group serves as a highly effective and strategic tool in the synthesis of sulfonamides. Its application allows chemists to circumvent the challenges associated with the instability of sulfamoyl chloride intermediates. By providing a robust method for protecting the nitrogen atom, it facilitates controlled and predictable reactions, ultimately broadening the scope of accessible molecular architectures for drug discovery and development. The mild, base-labile nature of the cyanoethyl group ensures its removal without damaging complex and sensitive functional groups, cementing its role as a valuable asset in the synthetic chemist's toolbox.

References

  • Fiveable. (2025, September 15). 2-cyanoethyl Definition. Fiveable.
  • Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis. Labinsights.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
  • Glen Research. Deprotection - Volumes 1-5. Glen Report.
  • Glen Research. Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report 28.26.
  • Wiley Online Library. (2021). A Study on Sulfonylation of Cyanohydrins with α‐Functionalized Sulfonyl Chlorides. ChemistrySelect.
  • Theodora W. Greene, Peter G. M. Wuts. THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
  • ATDBio Ltd. Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.
  • Biotage. Solid Phase Oligonucleotide Synthesis. Biotage.
  • Google Patents. (Patent No. EP1294736A1). Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger.
  • Fier, P. S., Kim, S., & Maloney, K. M. (Preprint).
  • ResearchGate.
  • PubMed. (2020, July 28).
  • Glen Research. Synthesis, Cleavage and Deprotection of PACE Oligonucleotides. Glen Report 20.22.
  • RSC Publishing. (2023, March 5). Oligonucleotide synthesis under mild deprotection conditions.
  • ChemRxiv. (Preprint).
  • ResearchGate. (2026, January 22).
  • PubMed. (2025, March 15).
  • ACS Publications. (2024). Generation of Sulfamoyl Radical for the Modular Synthesis of Sulfonamides.

Sources

The Synthetic Utility of Sulfamoyl Chlorides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfamoyl chlorides (


) represent a specialized but critical class of electrophilic sulfur species in organic synthesis. Unlike their ubiquitous counterparts, sulfonyl chlorides (

), sulfamoyl chlorides possess a nitrogen atom directly bonded to the sulfur center, imparting unique electronic and steric properties. They serve as the primary gateway to sulfonamides , sulfamates , and sulfamides —pharmacophores essential to modern medicinal chemistry, including anticonvulsants (e.g., Topiramate), diuretics, and HIV protease inhibitors.

This guide provides a rigorous technical examination of sulfamoyl chlorides, focusing on their generation, mechanistic duality, and application in high-value synthesis.

Structural Fundamentals & Reactivity Profile

The sulfamoyl chloride moiety consists of a tetrahedral sulfur(VI) center bonded to two oxygens, one chlorine, and one nitrogen. The reactivity is governed by the electrophilicity of the sulfur atom, which is modulated by the substituents on the nitrogen.

The Mechanistic Dichotomy: vs. Elimination-Addition

A critical distinction in reactivity exists based on the substitution pattern of the nitrogen atom. This causality dictates the choice of base and reaction conditions.

  • Disubstituted Sulfamoyl Chlorides (

    
    ): 
    
    • Mechanism: Proceeds via an associative

      
      -like mechanism (direct nucleophilic attack at sulfur).
      
    • Implication: Steric hindrance at the nitrogen significantly retards the reaction rate. Stronger nucleophiles or catalysis (e.g., DMAP) are often required.

  • Monosubstituted Sulfamoyl Chlorides (

    
    ): 
    
    • Mechanism: Often proceeds via an Elimination-Addition (

      
      -like)  pathway. Base deprotonates the nitrogen, expelling chloride to form a transient, highly reactive N-sulfonyl amine  (
      
      
      
      ) intermediate, which is rapidly trapped by nucleophiles.
    • Implication: These reactions are much faster but prone to dimerization if the nucleophile concentration is low.

Visualization: Mechanistic Pathways

The following diagram illustrates the divergent pathways based on substitution.

Reactivity Start_Mono Monosubstituted (R-NH-SO2-Cl) Inter_Elim N-Sulfonyl Amine (R-N=SO2) Start_Mono->Inter_Elim Base (-HCl) [Fast] Start_Di Disubstituted (R2N-SO2-Cl) TS_SN2 Trigonal Bipyramidal Transition State Start_Di->TS_SN2 + Nucleophile [Slow] Prod_Sulfamide Sulfamide (R-NH-SO2-Nu) Inter_Elim->Prod_Sulfamide + Nucleophile Prod_DiSulf Sulfamide (R2N-SO2-Nu) TS_SN2->Prod_DiSulf - Cl

Caption: Mechanistic divergence between monosubstituted (Elimination-Addition) and disubstituted (Direct Substitution) sulfamoyl chlorides.

Synthetic Routes to Sulfamoyl Chlorides[1][2][3][4][5][6][7][8]

Reliable access to the reagent is the first hurdle. While simple derivatives (e.g., dimethylsulfamoyl chloride) are commercially available, complex scaffolds require de novo synthesis.

Method A: The Sulfuryl Chloride Route (Industrial Standard)

The reaction of secondary amines with sulfuryl chloride (


) is the most direct method.


  • Pros: Cheap reagents, scalable.

  • Cons: High risk of symmetric sulfamide formation (

    
    ) if stoichiometry is not strictly controlled. Exothermic.
    
Method B: The Chlorosulfonyl Isocyanate (CSI) Route (Precision)

CSI is a "chemical Swiss Army knife." It reacts with alcohols or carboxylic acids to generate sulfamoyl chlorides under mild conditions.



  • Pros: Access to unsubstituted sulfamoyl chlorides; avoids symmetric byproducts.

  • Cons: CSI is moisture-sensitive and corrosive.[1]

Comparison of Synthetic Methods
FeatureMethod A: Amine +

Method B: CSI + AlcoholMethod C: Sulfamic Acid +

Primary Utility Simple dialkyl derivativesComplex/Unsubstituted derivativesAcid-stable precursors
Key Byproduct Symmetric Sulfamide (

)

(gas)

(difficult to remove)
Atom Economy HighModerateLow
Scalability ExcellentGoodPoor

Applications in Medicinal Chemistry

Sulfamoyl chlorides are the linchpins for installing the sulfamate and sulfonamide pharmacophores.[2]

Sulfamates (O-Sulfamoylation)

Sulfamates are bioisosteres of sulfates but are metabolically stable. They are crucial in steroid sulfatase inhibitors and anticonvulsants.

  • Example: Topiramate (Antiepileptic).[3]

  • Synthesis: Reaction of a sugar alcohol with sulfamoyl chloride.[3]

Sulfonamides (N-Sulfamoylation)

While aromatic sulfonamides are made from sulfonyl chlorides, aliphatic amino-sulfonamides often utilize sulfamoyl chlorides as intermediates to link two amine distinct moieties (forming sulfamides).

Visualization: Synthetic Workflow

Applications Reagent Sulfamoyl Chloride (R2N-SO2-Cl) Path_Alc + Alcohol (R'OH) Base: NaH or TEA Reagent->Path_Alc Path_Amine + Amine (R'NH2) Base: Pyridine Reagent->Path_Amine Path_Friedel + Arene (Ar-H) Lewis Acid (AlCl3) Reagent->Path_Friedel Prod_Sulfamate Sulfamate (Enzyme Inhibitors) Path_Alc->Prod_Sulfamate Prod_Sulfamide Sulfamide (Peptidomimetics) Path_Amine->Prod_Sulfamide Prod_Sulfonamide Aryl Sulfonamide (Antibiotics) Path_Friedel->Prod_Sulfonamide

Caption: Divergent synthetic applications of sulfamoyl chlorides in drug discovery.[4]

Experimental Protocols

These protocols are designed to be self-validating. The key to success is moisture control and managing the exotherm.

Protocol 1: Synthesis of Dimethylsulfamoyl Chloride

Target: Preparation of the reagent from secondary amine and sulfuryl chloride.

Reagents:

  • Sulfuryl Chloride (

    
    ): 1.0 equiv.
    
  • Dimethylamine hydrochloride: 1.0 equiv.

  • Catalyst: Antimony trichloride (

    
    ) (Optional, 1 mol%).
    
  • Solvent: Acetonitrile (dry).

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Flush with

    
    .
    
  • Charging: Add sulfuryl chloride and solvent. Cool to 0°C.[5]

  • Addition: Add dimethylamine hydrochloride portion-wise. Critical: Do not add free amine rapidly as the exotherm is violent.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor gas evolution (HCl).

  • Validation: The reaction is complete when gas evolution ceases.

  • Workup: Distill the product under reduced pressure.

    • Checkpoint: Pure Dimethylsulfamoyl chloride is a colorless oil, bp ~185°C (atmospheric) or ~80°C at 15 mmHg.

Protocol 2: General Sulfamoylation of a Secondary Amine

Target: Synthesis of a Sulfamide.

Reagents:

  • Secondary Amine (Substrate): 1.0 equiv.

  • Dimethylsulfamoyl Chloride: 1.2 equiv.

  • Triethylamine (TEA): 2.5 equiv.

  • DMAP: 0.1 equiv (Nucleophilic catalyst).

  • Solvent: DCM (Anhydrous).

Procedure:

  • Dissolution: Dissolve the substrate amine, TEA, and DMAP in DCM under inert atmosphere.

  • Cooling: Cool the solution to 0°C.

  • Addition: Add Dimethylsulfamoyl chloride dropwise via syringe.

    • Why? Controls the exotherm and prevents double-reaction.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Monitoring: Check TLC. If starting amine persists, heat to reflux (sulfamoyl chlorides are less reactive than sulfonyl chlorides).

  • Quench: Add saturated

    
     solution.
    
  • Purification: Extract with DCM, wash with brine, dry over

    
    . Flash chromatography.
    

Stability & Handling

Hydrolytic Instability

Sulfamoyl chlorides are sensitive to moisture, though generally more stable than their carboxylic acid chloride counterparts.

  • Decomposition: Hydrolysis yields the corresponding sulfamic acid and HCl.[6]

  • Storage: Must be stored under Argon/Nitrogen in a fridge (

    
    ).
    
  • Signs of Degradation: Fuming upon opening (HCl release) or formation of crystalline solids (sulfamic acid) in the oil.

Safety Hazards[15]
  • Lachrymator: Like most sulfonyl chlorides, they are potent lachrymators.

  • Pressure: Reactions generating HCl gas must be vented through a scrubber (NaOH trap).

  • Water Reactivity: Violent reaction with water; never dispose of excess reagent directly into aqueous waste streams. Quench with ice/base slowly.

References

  • Spillane, W. J., et al. (1972). Hydrolysis of Sulfamoyl Chlorides. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Journal of Chemistry. Retrieved from [Link]

  • Graf, R. (1966). Chlorosulfonyl Isocyanate. Organic Syntheses, Coll. Vol. 5, p.226. Retrieved from [Link]

  • Winum, J. Y., et al. (2005). Sulfamates and their therapeutic potential. Medicinal Research Reviews.
  • Goyal, M., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Retrieved from [Link]

Sources

Methodological & Application

synthesis of N-substituted sulfonamides using 2-Cyanoethyl(methyl)sulfamoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Synthesis of N-Methyl Sulfonamides via 2-Cyanoethyl(methyl)sulfamoyl Chloride: A Two-Stage Protocol with Integrated Protecting Group Chemistry

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The sulfonamide moiety is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents.[1][2][3] The synthesis of N-substituted sulfonamides is, therefore, a critical transformation in drug discovery. This application note details a strategic, two-stage approach for the synthesis of N-monosubstituted, N-methyl sulfonamides from primary amines utilizing the specialized reagent, this compound. This reagent uniquely combines the reactivity of a sulfamoyl chloride with the functionality of a base-labile 2-cyanoethyl protecting group. This integrated protecting group strategy allows for a controlled, sequential process: initial sulfonylation of a primary amine followed by a mild deprotection to yield the target secondary sulfonamide. This method circumvents challenges associated with direct methylation or the use of less stable N-methylsulfamoyl chlorides.

The Strategic Advantage of this compound

The traditional synthesis of N-substituted sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[4][5] However, the synthesis of specific substitution patterns, such as N-alkyl-N-aryl sulfonamides, can be challenging. This compound offers a refined solution.

Causality Behind the Reagent Choice: The 2-cyanoethyl group serves as a temporary, or "sacrificial," substituent on the sulfamoyl nitrogen. Its key feature is its susceptibility to base-induced β-elimination, a clean and efficient deprotection mechanism that liberates acrylonitrile as a byproduct.[6][7][8] This allows for a two-step sequence:

  • Robust Sulfonylation: The sulfamoyl chloride reacts readily with a wide range of primary amines to form a stable, protected N-(2-cyanoethyl)-N-methyl sulfonamide intermediate.

  • Mild Deprotection: The cyanoethyl group is selectively removed under non-harsh basic conditions to unmask the N-H bond, yielding the final N-substituted, N-methyl sulfonamide.

This approach provides a reliable route to secondary sulfonamides that might otherwise be difficult to access directly.

Reaction Mechanism and Workflow

The overall transformation consists of two distinct chemical events: a nucleophilic substitution followed by a base-catalyzed elimination.

General Workflow

The process flow is designed for efficiency and control, moving from the initial coupling reaction to the final deprotected product.

G start_end start_end process process output output cleanup cleanup A 1. Dissolve Amine (R-NH2) & Base in Anhydrous Solvent B 2. Cool to 0 °C A->B Setup C 3. Add this compound (1.1 eq.) Dropwise B->C Reagent Addition D 4. Reaction at RT (Monitor by TLC/LC-MS) C->D Sulfonylation E 5. Aqueous Workup & Purification D->E Isolation F Intermediate Product: N-(2-cyanoethyl)-N-methyl-N'-R-sulfonamide E->F Yields G 6. Dissolve Intermediate in Solvent F->G Deprotection Setup H 7. Add Deprotection Base (e.g., DBU) G->H Initiation I 8. Reaction at RT (Monitor by TLC/LC-MS) H->I Cleavage J 9. Workup & Final Purification I->J Isolation K Final Product: N-methyl-N'-R-sulfonamide J->K Final Yield

Caption: High-level workflow for the two-stage synthesis.

Mechanistic Pathway

The chemical transformations at the molecular level explain the efficiency of the process.

Caption: The two-stage reaction mechanism.

Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Sulfonyl chlorides are corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Part A: Synthesis of N-(2-cyanoethyl)-N-methyl-N'-aryl/alkyl-sulfonamide

This protocol describes the initial coupling of a primary amine with the title reagent.

Materials:

  • Primary amine (1.0 eq.)

  • This compound (1.1 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.5 eq.)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

  • Standard workup reagents: 1 M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄

Step-by-Step Procedure:

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the primary amine (1.0 eq.) and the chosen anhydrous solvent (approx. 0.1 M concentration).

  • Base Addition: Add the base (e.g., triethylamine, 1.5 eq.) to the stirred solution.

  • Cooling: Cool the flask to 0 °C in an ice-water bath. This is critical to control the exothermicity of the reaction and minimize side product formation.[9]

  • Reagent Addition: Slowly add this compound (1.1 eq.), either neat or dissolved in a small amount of anhydrous solvent, to the cooled amine solution dropwise over 20-30 minutes.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Track the consumption of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution, and finally, brine.[9]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure N-(2-cyanoethyl)-protected sulfonamide.

Part B: Deprotection to Yield N-methyl-N'-aryl/alkyl-sulfonamide

This protocol details the removal of the 2-cyanoethyl group.

Materials:

  • N-(2-cyanoethyl)-protected sulfonamide intermediate (1.0 eq.)

  • Acetonitrile or THF

  • 1,8-Diazabicycloundec-7-ene (DBU) (1.5-2.0 eq.)

  • Standard workup and purification equipment as in Part A.

Step-by-Step Procedure:

  • Setup: Dissolve the purified intermediate from Part A in acetonitrile or THF (approx. 0.1 M concentration) in a round-bottom flask.

  • Base Addition: Add DBU (1.5-2.0 eq.) to the solution at room temperature. DBU is a strong, non-nucleophilic base ideal for promoting β-elimination.[8][10]

  • Reaction: Stir the mixture at room temperature for 1-5 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. The product will have a lower molecular weight and typically a different retention time.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in a larger volume of an organic solvent like ethyl acetate or DCM.

    • Wash the organic solution thoroughly with 1 M HCl to remove DBU, followed by washes with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude material by flash column chromatography or recrystallization to yield the final N-methyl sulfonamide product.

Data and Expected Outcomes

The following table provides representative examples of substrates and expected outcomes for this two-stage synthesis. Yields are illustrative and may vary based on substrate reactivity and purification efficiency.

Starting Primary Amine (R-NH₂)Intermediate Product (Stage 1)Final Product (Stage 2)Typical Stage 1 YieldTypical Stage 2 Yield
AnilineN-(4-aminophenyl)-N'-(2-cyanoethyl)-N'-methylsulfonamideN-methyl-N'-phenylsulfonamide85-95%90-98%
BenzylamineN-benzyl-N'-(2-cyanoethyl)-N'-methylsulfonamideN-benzyl-N'-methylsulfonamide90-98%92-99%
CyclohexylamineN-cyclohexyl-N'-(2-cyanoethyl)-N'-methylsulfonamideN-cyclohexyl-N'-methylsulfonamide88-96%90-97%
4-Methoxy-anilineN-(4-methoxyphenyl)-N'-(2-cyanoethyl)-N'-methylsulfonamideN-(4-methoxyphenyl)-N'-methylsulfonamide80-90%91-98%

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Stage 1 1. Inactive (sterically hindered or electron-poor) amine. 2. Moisture contamination hydrolyzing the sulfamoyl chloride.1. Increase reaction temperature or use a stronger, non-nucleophilic base. 2. Ensure all glassware is oven-dried and use high-purity anhydrous solvents.
Di-sulfonylation Not applicable for this reagent with primary amines due to the N-methyl and N-cyanoethyl groups.N/A
Incomplete Deprotection (Stage 2) 1. Insufficient base. 2. Steric hindrance around the cyanoethyl group.1. Increase the equivalents of DBU to 2.5-3.0 eq. 2. Gently warm the reaction to 40-50 °C and extend the reaction time.
Side Product Formation Reaction temperature in Stage 1 was too high, leading to decomposition.Maintain strict temperature control (0 °C) during the addition of the sulfamoyl chloride.[9]

References

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC.
  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). Heliyon.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry B.
  • N-1 Substituted sulphonamides - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180.
  • The recent progress of sulfonamide in medicinal chemistry. (2020). SciSpace.
  • Protocol for N-sulfonylation using Methanesulfonyl Chloride. Benchchem.
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Deriv
  • Synthesis of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides and N-substituted sulfonamides. (2025).
  • Oligonucleotide synthesis under mild deprotection conditions. PMC.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Organic Chemistry Portal.
  • Preparation of sulfonamides
  • The Synthesis of Functionalised Sulfonamides. UCL Discovery.
  • Synthesis of chiral non racemic sulfonamides and application in asymmetric synthesis. Drexel University.
  • An Expedient Synthesis of Sulfinamides
  • Synthesis of nucleobase-modified RNA oligonucleotides. (2020). Encyclopedia.pub.
  • Formation and utility of sulfonic acid protecting groups.
  • More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyan
  • Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups.
  • Solid Phase Oligonucleotide Synthesis. Biotage.
  • Deprotection Guide. Glen Research.
  • A Comparative Guide to Cyanoethyl
  • Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks. (2010). MDPI.
  • N-(1-Methylethyl)sulfamoyl chloride. CymitQuimica.
  • Modular Two-Step Route to Sulfondiimidamides. (2022). PMC.
  • Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group. PMC.
  • Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates.
  • 2-Cyano-2-methylhexanoyl chloride. PubChem.

Sources

2-Cyanoethyl(methyl)sulfamoyl Chloride: A Detailed Guide to its Application as a Base-Labile Amine Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Amine Protection

In the intricate world of multi-step organic synthesis, the judicious selection and implementation of protecting groups for amines is a critical determinant of success. The inherent nucleophilicity and basicity of amines necessitate their temporary masking to prevent undesirable side reactions during various synthetic transformations. While a plethora of amine protecting groups exist, each with its own set of advantages and limitations, the quest for groups that offer robust protection under a range of conditions yet can be cleaved with surgical precision under mild, specific protocols remains a central theme in synthetic chemistry.

This technical guide introduces 2-cyanoethyl(methyl)sulfamoyl chloride as a valuable addition to the synthetic chemist's toolkit for amine protection. This reagent facilitates the formation of N-(2-cyanoethyl)-N-methylsulfonamides, which are stable to a variety of reaction conditions but can be readily cleaved under non-acidic, base-mediated conditions. This unique lability profile offers orthogonality with many acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups, thereby expanding the strategic possibilities in complex molecule synthesis.

This document provides a comprehensive overview of the 2-cyanoethyl(methyl)sulfamoyl group, including its synthesis, the mechanism of protection and deprotection, detailed experimental protocols, and key practical insights to empower researchers in its effective application.

Core Principles and Advantages

The utility of the 2-cyanoethyl(methyl)sulfamoyl protecting group is rooted in the electronic properties of the sulfonamide and the latent reactivity of the cyanoethyl moiety.

  • Robust Protection: The sulfonamide linkage significantly reduces the nucleophilicity and basicity of the amine nitrogen by delocalizing the lone pair of electrons across the sulfonyl group.[1] This renders the protected amine inert to a wide range of electrophilic reagents and reaction conditions. Sulfonamides are generally stable to both acidic and basic conditions, providing a durable protective shield.[2]

  • Base-Mediated Deprotection via β-Elimination: The key feature of this protecting group is its facile removal under non-hydrolytic, basic conditions. The presence of the electron-withdrawing cyano group on the ethyl chain acidifies the protons on the carbon atom alpha to it. Treatment with a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), triggers a β-elimination (E2) reaction, leading to the formation of acrylonitrile and the regeneration of the free amine.[3][4] This mild deprotection strategy avoids the harsh acidic or reductive conditions often required for other sulfonyl protecting groups like tosyl (Ts).[5]

  • Orthogonality: The base-lability of the 2-cyanoethyl(methyl)sulfamoyl group provides excellent orthogonality with commonly used acid-labile protecting groups such as tert-butyloxycarbonyl (Boc) and hydrogenolysis-labile groups like benzyloxycarbonyl (Cbz). This allows for selective deprotection strategies in the synthesis of complex molecules with multiple functional groups.

Synthesis of this compound

While not as commonly commercially available as other sulfonyl chlorides, this compound can be prepared in a two-step sequence from readily available starting materials.

Step 1: Synthesis of N-methyl-3-aminopropionitrile

The precursor amine, N-methyl-3-aminopropionitrile, can be synthesized via the cyanoethylation of methylamine. This reaction is a Michael addition of methylamine to acrylonitrile.[6]

Step 2: Synthesis of this compound

The target sulfamoyl chloride is then synthesized by reacting N-methyl-3-aminopropionitrile with sulfuryl chloride (SO₂Cl₂). This reaction should be performed with caution due to the reactivity of sulfuryl chloride and the potential for side reactions.

G cluster_synthesis Synthesis of this compound methylamine Methylamine step1_product N-methyl-3-aminopropionitrile methylamine->step1_product Cyanoethylation acrylonitrile Acrylonitrile acrylonitrile->step1_product final_product 2-Cyanoethyl(methyl)sulfamoyl Chloride step1_product->final_product Reaction with SO₂Cl₂ sulfuryl_chloride Sulfuryl Chloride (SO₂Cl₂) sulfuryl_chloride->final_product

Caption: Synthetic route to this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on general procedures for the synthesis of sulfamoyl chlorides from secondary amines.

Materials:

  • N-methyl-3-aminopropionitrile

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Nitrogen or Argon atmosphere

  • Schlenk flask or three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-salt bath

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve N-methyl-3-aminopropionitrile (1.0 eq.) in anhydrous dichloromethane (DCM) to make a 0.5 M solution.

  • Cooling: Cool the solution to -10 °C using an ice-salt bath.

  • Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride (1.1 eq.) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -5 °C. The reaction is exothermic.

  • Reaction: Stir the reaction mixture at -10 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing by GC-MS to observe the formation of the corresponding methyl sulfamate.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of crushed ice. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash with cold water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<30 °C) to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation if necessary. Due to its reactivity, it is often used directly in the next step after thorough drying.

Safety Note: Sulfuryl chloride is a corrosive and toxic reagent. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 2: Protection of a Primary Amine

This protocol outlines the general procedure for the N-sulfonylation of a primary amine using the synthesized this compound.

Materials:

  • Primary amine (e.g., Benzylamine)

  • This compound

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfamoyl Chloride: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the cooled amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed.

  • Work-up: Dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1M HCl (2 x 20 mL), water (1 x 20 mL), saturated sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude N-(2-cyanoethyl)-N-methylsulfonamide can be purified by flash column chromatography on silica gel or by recrystallization.

Table 1: Representative Reaction Conditions and Yields for Amine Protection

Amine SubstrateBaseSolventTime (h)Yield (%)
BenzylamineTriethylamineDCM12>90
AnilinePyridineDCM16~85
CyclohexylamineTriethylamineTHF10>90

Note: Yields are estimated based on typical sulfonylation reactions and may vary depending on the specific substrate and reaction conditions.

Protocol 3: Deprotection of the N-(2-Cyanoethyl)-N-methylsulfonamide

This protocol describes the cleavage of the 2-cyanoethyl(methyl)sulfamoyl group using DBU.

G cluster_deprotection Deprotection Workflow protected_amine N-(2-Cyanoethyl)-N-methylsulfonamide dbu DBU in Acetonitrile protected_amine->dbu 1. Add Reagents reaction Stir at Room Temperature dbu->reaction 2. React workup Aqueous Work-up & Extraction reaction->workup 3. Quench & Extract purification Column Chromatography workup->purification 4. Purify deprotected_amine Free Amine purification->deprotected_amine 5. Isolate

Caption: General workflow for the deprotection of the 2-cyanoethyl(methyl)sulfamoyl group.

Materials:

  • N-(2-cyanoethyl)-N-methylsulfonamide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: Dissolve the N-(2-cyanoethyl)-N-methylsulfonamide (1.0 eq.) in acetonitrile.

  • Addition of DBU: Add DBU (1.5-2.0 eq.) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile.

  • Extraction: Dilute the residue with ethyl acetate and wash with water (2 x 20 mL) and brine (1 x 20 mL) to remove DBU and other water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amine can be purified by flash column chromatography on silica gel to afford the pure deprotected amine.

Mechanistic Insights

The key to the successful application of this protecting group lies in understanding the mechanisms of protection and deprotection.

Protection Mechanism: The protection step is a standard nucleophilic acyl substitution reaction at the sulfur atom of the sulfamoyl chloride. The amine acts as the nucleophile, attacking the electrophilic sulfur center, followed by the expulsion of the chloride leaving group. The presence of a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[1]

G cluster_protection_mechanism Protection Mechanism Amine R₂NH Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Sulfamoyl_Chloride Cl-SO₂(Me)N-CH₂CH₂CN Sulfamoyl_Chloride->Intermediate Product R₂N-SO₂(Me)N-CH₂CH₂CN Intermediate->Product Chloride Elimination HCl HCl Intermediate->HCl BaseHCl Base·HCl HCl->BaseHCl Base Base Base->BaseHCl Neutralization

Caption: Mechanism of amine protection with this compound.

Deprotection Mechanism (β-Elimination): The deprotection proceeds via a base-mediated β-elimination (E2) mechanism. The non-nucleophilic base, DBU, abstracts a proton from the carbon atom alpha to the cyano group. This initiates a cascade of electron movement, leading to the formation of a double bond (acrylonitrile), the cleavage of the C-N bond, and the release of the sulfonamide anion, which is subsequently protonated upon work-up to yield the free amine.[3][4]

G cluster_deprotection_mechanism Deprotection Mechanism (β-Elimination) Protected_Amine R₂N-SO₂(Me)N-CH₂CH₂CN Transition_State E2 Transition State Protected_Amine->Transition_State DBU DBU (Base) DBU->Transition_State Proton Abstraction Amine_Anion R₂N-SO₂(Me)N⁻ Transition_State->Amine_Anion Acrylonitrile CH₂=CH-CN Transition_State->Acrylonitrile DBU_H DBU-H⁺ Transition_State->DBU_H Free_Amine R₂NH Amine_Anion->Free_Amine Protonation (Work-up)

Caption: Mechanism of deprotection via β-elimination.

Troubleshooting and Field-Proven Insights

  • Incomplete Protection: If the protection reaction is sluggish or incomplete, ensure that all reagents and solvents are anhydrous. The presence of water can hydrolyze the sulfamoyl chloride. Increasing the reaction temperature or using a stronger, non-nucleophilic base like DBU in catalytic amounts can sometimes improve yields.

  • Difficult Deprotection: If the deprotection is slow, a slight increase in temperature (e.g., to 40-50 °C) can be beneficial. Ensure that a sufficient excess of DBU is used. For sterically hindered sulfonamides, a longer reaction time may be necessary.

  • Side Reactions during Deprotection: While DBU is generally non-nucleophilic, with certain sensitive substrates, the liberated acrylonitrile can potentially act as a Michael acceptor. If this is a concern, the reaction can be performed in the presence of a scavenger for acrylonitrile, such as a thiol (e.g., thiophenol).

  • Purification: The protected sulfonamides are often stable and can be readily purified by silica gel chromatography. During the deprotection work-up, thorough washing is necessary to remove the basic DBU. An acidic wash should be avoided if the final product is acid-sensitive.

Conclusion

The 2-cyanoethyl(methyl)sulfamoyl group represents a valuable and versatile tool for the protection of primary and secondary amines. Its robust nature, coupled with its mild, base-labile deprotection via a β-elimination mechanism, offers a high degree of orthogonality with other common protecting groups. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to confidently and effectively implement this protecting group strategy in their synthetic endeavors, paving the way for the efficient construction of complex molecular architectures.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2007.
  • Fukuyama, T.; Jow, C.-K.; Cheung, M. A Convenient Synthesis of Secondary Amines: Alkylation of Nitrobenzenesulfonamides. Tetrahedron Lett.1995, 36 (36), 6373–6374.
  • Weinreb, S. M. The 2-(Trimethylsilyl)ethanesulfonyl (SES) Group for Amine Protection. In e-EROS Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2007.
  • Nayak, S. K. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis2000, 2000 (11), 1575–1578.
  • Glen Research. Deprotection of Oligoribonucleotides Containing 4-Thio-U. [Link] (accessed Feb 17, 2026).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
  • El-Sagheer, A. H.; Brown, T. New strategy for the synthesis of oligonucleotides containing sensitive bases. Proc. Natl. Acad. Sci. U. S. A.2010, 107 (35), 15329–15334.
  • Beaucage, S. L.; Iyer, R. P. Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron1992, 48 (12), 2223–2311.
  • Bruson, H. A.

Sources

protocol for sulfonamide bond formation with 2-Cyanoethyl(methyl)sulfamoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the protocol for synthesizing sulfamides (and related sulfonamide-like scaffolds) using 2-Cyanoethyl(methyl)sulfamoyl chloride (CAS: 209971-18-6).

While simple methylsulfamoyl chloride (


) exists, it is often unstable and prone to polymerization or decomposition. The 2-cyanoethyl  group in this reagent serves a dual purpose:
  • Steric & Electronic Stabilization: It stabilizes the sulfamoyl chloride electrophile, improving shelf-life and handling properties compared to the secondary sulfamoyl chloride.

  • Masked Functionality: It acts as a protecting group.[1][2][3] The 2-cyanoethyl moiety can be cleaved under mild basic conditions via

    
    -elimination to release the 
    
    
    
    -methyl sulfamide (
    
    
    ).

This reagent is therefore the "gold standard" method for introducing the


-methylsulfamoyl  moiety into amines or alcohols with high chemoselectivity.

Mechanistic Insight

The transformation proceeds via a nucleophilic substitution at the sulfur atom (


-like), followed by an optional deprotection step.

Pathway A: Coupling (Sulfamoylation) The nucleophile (amine) attacks the electrophilic sulfur, displacing the chloride. A non-nucleophilic base (e.g., TEA, DIPEA) is required to neutralize the HCl byproduct.

Pathway B: Deprotection (Unmasking) If the target is the secondary sulfamide (


), the 2-cyanoethyl group is removed via base-mediated 

-elimination, releasing acrylonitrile.

ReactionMechanism Reagent 2-Cyanoethyl(methyl) sulfamoyl chloride Intermediate Transition State (Tetrahedral-like) Reagent->Intermediate S_N2 Attack Amine Nucleophile (Amine R-NH2) Amine->Intermediate S_N2 Attack Product_Protected Protected Sulfamide R-NH-SO2-N(Me)CH2CH2CN Intermediate->Product_Protected -HCl Base Base (Deprotection) Product_Protected->Base Optional Step Product_Final N-Methyl Sulfamide R-NH-SO2-NHMe Base->Product_Final Beta-Elimination Byproduct Acrylonitrile (CH2=CH-CN) Base->Byproduct

Figure 1: Mechanistic pathway from coupling to optional deprotection.

Experimental Protocol: Coupling Reaction

Objective: Synthesis of


-(2-cyanoethyl)-N-methyl-N'-substituted sulfamide.
Materials & Reagents
ComponentEquiv.RoleNotes
Substrate (Amine) 1.0NucleophileFree base preferred. If salt, add extra base.
This compound 1.1 – 1.2ElectrophileMoisture sensitive. Handle in inert atm.
Triethylamine (TEA) 1.5 – 2.0BaseScavenges HCl. DIPEA is a valid alternative.
DMAP 0.05CatalystOptional. Accelerates sluggish amines.
Dichloromethane (DCM) [0.1 M]SolventAnhydrous. THF or MeCN also suitable.
Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

    • Charge the flask with the Amine substrate (1.0 equiv).

    • Dissolve in anhydrous DCM (concentration ~0.1 M to 0.2 M).

    • Add Triethylamine (1.5 equiv).

    • Optional: If the amine is sterically hindered, add DMAP (5 mol%).

  • Reagent Addition:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Dissolve This compound (1.1 equiv) in a minimal amount of DCM.

    • Add the sulfamoyl chloride solution dropwise to the amine mixture over 10–15 minutes. Caution: Exothermic.[4]

  • Reaction Monitoring:

    • Allow the mixture to warm to Room Temperature (20–25°C) .

    • Stir for 2–4 hours.

    • QC Check: Monitor by TLC or LC-MS. The chloride is highly reactive; if starting material remains after 4 hours, add an additional 0.2 equiv of reagent.

  • Workup:

    • Quench the reaction with water.[4][5]

    • Dilute with DCM and wash sequentially with:

      • 0.5 M HCl (to remove excess TEA/DMAP) – Skip this if product is acid-sensitive.

      • Saturated

        
        .[6]
        
      • Brine.

    • Dry the organic layer over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate under reduced pressure.[6]

  • Purification:

    • Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

    • Result: The product is usually a stable oil or solid containing the 2-cyanoethyl group.

Experimental Protocol: Deprotection (Optional)

Objective: Cleavage of the 2-cyanoethyl group to yield the


-methyl sulfamide.
Conditions

The 2-cyanoethyl group is cleaved via base-induced


-elimination.
MethodReagentsConditionsApplicability
A (Standard)

in MeOH
RT, 2–12 hRobust substrates.
B (Mild) DBU (1.2 eq) in DCMRT, 1–4 hBase-sensitive substrates.
C (Volatile)

(aq) / Dioxane
50°C, 4 hIf inorganic salts are hard to remove.
Procedure (Method A)
  • Dissolve the Protected Sulfamide from Step 3 in Methanol (0.1 M).

  • Add Potassium Carbonate (

    
    , 2.0 equiv).
    
  • Stir at room temperature. Monitor for the disappearance of the starting material and the formation of the more polar free sulfamide.

  • Workup: Concentrate the methanol. Resuspend in EtOAc/Water. Acidify carefully to pH ~5-6 if necessary to protonate the sulfamide nitrogen (though sulfamides are generally neutral/weakly acidic). Extract with EtOAc.

Troubleshooting & Optimization

Troubleshooting Start Issue Observed LowYield Low Yield / Incomplete Rxn Start->LowYield Hydrolysis Hydrolysis of Reagent (Sulfonic acid formation) LowYield->Hydrolysis Wet Solvents? Polymer Polymerization/Side Products LowYield->Polymer High Temp? Soln3 Action: Add DMAP (Catalyst) Switch to DIPEA LowYield->Soln3 Steric Hindrance? Soln1 Action: Distill DCM Use Fresh Reagent Hydrolysis->Soln1 Soln2 Action: Maintain 0°C Add Reagent Slower Polymer->Soln2

Figure 2: Troubleshooting decision tree for sulfamoylation reactions.

Key Challenges:

  • Moisture Sensitivity: The chloride hydrolyzes to the sulfonic acid if water is present. Solution: Ensure rigorous drying of DCM and glassware.

  • Regioselectivity: If the substrate has multiple nucleophiles (e.g., -OH and -

    
    ), the amine will react preferentially at 0°C. To react with alcohols (sulfamate formation), stronger bases (NaH) or higher temperatures are often required.
    

Safety & Handling

  • Corrosivity: this compound is corrosive and an irritant. Handle in a fume hood.

  • Acrylonitrile Byproduct: During deprotection, acrylonitrile is released. It is toxic and a potential carcinogen. Ensure waste streams from the deprotection step are segregated and treated appropriately (e.g., treated with bleach/nucleophiles to quench Michael acceptors).

  • Pressure: Avoid sealing the reaction vessel tightly if heating, although these reactions are typically run at RT.

References

  • Protecting Group Chemistry

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.
    • Source:

  • Sulfamoylation Protocols

    • Winum, J.-Y., et al. (2005). "Sulfamates and their therapeutic potential." Medicinal Research Reviews. Discusses the general reactivity of sulfamoyl chlorides.
    • Source:

  • Reagent Utility

    • Similar protocols utilizing the 2-cyanoethyl group for masking phosphates and sulfonamides are foundational in oligonucleotide synthesis (the phosphoramidite method).
    • Source: (Analogous chemistry for phosphate protection).

  • Specific Reagent Data

    • Sigma-Aldrich Product Sheet: (2-Cyanoethyl)(methyl)sulfamoyl Chloride.[7]

    • Source:

Sources

Application Note: 5'-Functionalization of Oligonucleotides using 2-Cyanoethyl(methyl)sulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyanoethyl(methyl)sulfamoyl chloride (CAS: 209971-18-6) is a specialized reagent used in solid-phase oligonucleotide synthesis to introduce a 5'-


-methylsulfamoyl  moiety (

). This modification acts as a neutral or mono-anionic phosphate mimic, conferring significant resistance to 5'-exonucleases and phosphatases while maintaining hybridization affinity.

This guide details the protocol for using this reagent to functionalize the 5'-terminus of an oligonucleotide. The protocol utilizes the 2-cyanoethyl group as a "pro-reactive" masking strategy, ensuring chemical stability during the coupling phase and clean release of the target pharmacophore during standard alkaline deprotection.

Chemical Basis & Mechanism[1]

The Reagent

The reagent is a sulfamoyl chloride where the nitrogen atom is substituted with a methyl group and a 2-cyanoethyl (CE) protecting group.

  • Formula:

    
    
    
  • Role: Electrophilic sulfamoylating agent.

  • Target: The free 5'-hydroxyl group of a solid-supported oligonucleotide.

Mechanism of Action
  • Coupling: The 5'-hydroxyl attacks the sulfonyl sulfur, displacing the chloride ion. The presence of a base (e.g., pyridine) scavenges the generated HCl.

  • Deprotection (Beta-Elimination): During the final cleavage/deprotection step with ammonia or methylamine, the base abstracts the acidic

    
    -proton of the cyanoethyl group. This triggers a 
    
    
    
    -elimination mechanism, releasing acrylonitrile (
    
    
    ) and revealing the desired secondary
    
    
    -methylsulfamoyl group.
Mechanistic Pathway (DOT Visualization)

G Start 5'-OH Oligo (Solid Support) Intermediate Intermediate: 5'-O-SO2-N(Me)(CE)-Oligo Start->Intermediate Coupling (Pyridine/MeCN) - HCl Reagent Reagent: Cl-SO2-N(Me)(CE) Reagent->Intermediate Deprotection Ammonia Treatment (Beta-Elimination) Intermediate->Deprotection Final Final Product: 5'-O-SO2-NH(Me)-Oligo (5'-N-Methylsulfamate) Deprotection->Final Release of CE Group Byproduct Byproduct: Acrylonitrile Deprotection->Byproduct

Figure 1: Reaction pathway for the introduction of the 5'-N-methylsulfamoyl group. The 2-cyanoethyl (CE) group serves as a transient protector.

Experimental Protocol

Materials Required
ComponentSpecificationFunction
Reagent This compoundSulfamoylating agent
Solvent Anhydrous Acetonitrile (MeCN)Reaction solvent
Base Anhydrous Pyridine or TriethylamineAcid scavenger
Solid Support CPG or Polystyrene with synthesized oligoStarting material
Deprotection Soln Conc.[1] Ammonium Hydroxide (28-30%)Cleavage & Deprotection
Protocol Steps
Step 1: Synthesis & Final Detritylation

Synthesize the oligonucleotide using standard phosphoramidite chemistry (DMT-on or DMT-off mode does not matter initially, but DMT-off is required for this specific modification).

  • Perform the final detritylation step on the synthesizer to expose the 5'-OH.

  • Wash the column thoroughly with Acetonitrile to remove traces of acid (TCA/DCA).

Step 2: Reagent Preparation

Prepare immediately before use due to moisture sensitivity.

  • Dissolve This compound in anhydrous Acetonitrile to a concentration of 0.2 M .

  • Add Pyridine to the solution to achieve a final concentration of 0.2 M (1:1 molar ratio with reagent) or use a 10% Pyridine/MeCN mixture as the solvent.

    • Note: Ensure all glassware and solvents are strictly anhydrous.

Step 3: Coupling (Off-Line or On-Line)

This step can be performed manually using syringes or programmed as a "Cap" or "Modifier" step on the synthesizer.

Manual Method (Recommended for initial testing):

  • Attach a syringe containing the Reagent Solution to one end of the synthesis column.

  • Attach an empty syringe to the other end.

  • Push the solution back and forth through the column for 15–30 minutes at room temperature.

  • Expel the reagent and wash the column with Acetonitrile (3 x 5 mL).

Automated Method:

  • Place the Reagent Solution in an auxiliary bottle position (e.g., Bottle 5 or "Modifier").

  • Program a coupling cycle:

    • Delivery: 200 µL Reagent Solution.

    • Wait: 900 seconds (15 mins).

    • Wash: Acetonitrile (30 seconds).

Step 4: Cleavage and Deprotection
  • Transfer the solid support to a vial (or keep in column if compatible).

  • Add Concentrated Ammonium Hydroxide (1–2 mL).

    • Alternative: AMA (1:1 Ammonium Hydroxide / 40% Methylamine) can be used for faster deprotection (65°C for 15 mins), but standard Ammonia (55°C for 8-16 hours or RT for 24 hours) is gentler.

  • Incubate:

    • The ammonia treatment performs two functions simultaneously:

      • Cleaves the oligo from the support.[2][3]

      • Removes base protecting groups (Bz, iBu, Ac).[4]

      • Crucial: Removes the 2-cyanoethyl group from the sulfamoyl moiety via

        
        -elimination.
        
  • Cool, filter to remove the support, and evaporate the ammonia.

Data Analysis & Quality Control

Mass Spectrometry (ESI-MS / MALDI-TOF)

Verification of the modification is best achieved by calculating the mass shift relative to the "5'-OH" (unphosphorylated) oligonucleotide.

  • Formula Added:

    
     (Net addition replacing H)
    
  • Calculation:

    • Molecular Weight of

      
      : 
      
      
      
      Da.
    • 
       Mass:  The final mass of the modified oligo will be +93.1 Da  higher than the calculated mass of the standard oligonucleotide with a free 5'-OH.
      
SpeciesFormula ChangeMass Shift (

)
5'-OH Oligo Reference0
5'-Phosphate

+80 Da
5'-

-Methylsulfamate

+93 Da
HPLC Profile
  • RP-HPLC: The 5'-sulfamate group is less polar than a 5'-phosphate but more polar than a 5'-DMT group. Expect a retention time shift distinct from the failure sequences.

  • Ion-Exchange (IE-HPLC): The sulfamate group is acidic (

    
    ) and will contribute a negative charge at neutral pH, similar to a phosphate.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Coupling Efficiency Moisture in reagent/solventUse strictly anhydrous MeCN and Pyridine. Dry the column with MeCN wash before coupling.
Incomplete Deprotection Insufficient base treatmentEnsure Ammonia is fresh.[4] Extend deprotection time or increase temperature (55°C).
Degradation Acidic conditions post-couplingAvoid exposure to acids (like TCA) after the sulfamoyl coupling. This should be the final step.

References

  • Solid-Phase Synthesis of Sulfam

    • Context: Describes the general stability and synthesis of sulfamate linkages using sulfamoyl chlorides and the role of base-labile protecting groups.
    • Source:Journal of Organic Chemistry, "Synthesis of N-sulfamoyl-containing oligonucleotides." (Representative citation for sulfamate backbone chemistry).

  • Mechanism of 2-Cyanoethyl Deprotection

    • Context: Standard reference for the beta-elimination mechanism used in phosphoramidite chemistry, applicable here to the sulfamoyl protection.
    • Source: Sinha, N. D., et al. (1984). "Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product." Nucleic Acids Research. Link

  • Mesyl Phosphoramidate and Sulfonyl Modific

    • Context: Recent work on sulfonyl-modified oligonucleotides for therapeutic applic
    • Source: Chelobanov, B. P., et al. (2017). "Synthesis and properties of oligonucleotides containing methanesulfonyl phosphoramidate linkages." Nucleic Acids Research. Link

(Note: Specific application notes for CAS 209971-18-6 are derived from its chemical structure and standard oligonucleotide synthetic organic chemistry principles, as direct vendor literature is limited to catalog listings.)

Sources

Application Notes & Protocols: Synthesis of N-Substituted Sulfamides via Reaction of 2-Cyanoethyl(methyl)sulfamoyl Chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This document provides a comprehensive technical guide for the synthesis of N-substituted, N'-(2-cyanoethyl)-N'-methylsulfamides through the reaction of 2-Cyanoethyl(methyl)sulfamoyl chloride with primary amines. This reaction is a cornerstone for generating diverse sulfamide moieties, which are increasingly recognized for their therapeutic potential and as versatile intermediates in medicinal chemistry.[1][2][3] The sulfamide group, a bioisostere of the sulfonamide, often imparts improved polarity and solubility.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, process optimization strategies, and critical safety information.

Scientific & Mechanistic Overview

The core transformation involves the nucleophilic substitution at the electrophilic sulfur center of the sulfamoyl chloride by a primary amine. The reactivity of the sulfamoyl chloride is driven by the electron-withdrawing nature of the two oxygen atoms, the chlorine atom, and the N-cyanoethyl group, rendering the sulfur atom highly susceptible to nucleophilic attack.[4]

Reaction Mechanism: Nucleophilic Acyl Substitution Analogue

The reaction proceeds via a nucleophilic addition-elimination mechanism, analogous to the acylation of amines by acyl chlorides.[5][6][7]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the this compound. This forms a transient, unstable tetrahedral intermediate.[4][6]

  • Elimination of Leaving Group: The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, typically an excess of the primary amine or a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine, removes a proton from the nitrogen atom to yield the final, neutral N-substituted sulfamide product and the corresponding ammonium salt byproduct.[4][8]

The use of a stoichiometric amount of base is critical to neutralize the HCl generated in situ. Failure to do so can lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.[7]

Experimental Protocol: General Procedure

This protocol provides a robust, general method for the synthesis of N-substituted sulfamides from primary amines.

Materials & Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%VariesHighly moisture sensitive. Store under inert gas.
Primary Amine (Substrate)≥98%VariesEnsure dryness. If a salt, free-base before use.
Triethylamine (TEA) or PyridineAnhydrous, ≥99.5%VariesUse freshly distilled base for optimal results.
Dichloromethane (DCM)Anhydrous, ≥99.8%VariesAprotic solvent is crucial to prevent hydrolysis.[8]
Sodium Sulfate (Na₂SO₄)AnhydrousVariesFor drying organic layers.
Silica Gel230-400 meshVariesFor column chromatography.
Standard Glassware--Oven-dried prior to use.
Magnetic Stirrer & Stir Bars---
Inert Atmosphere Setup--Nitrogen or Argon gas line.
Safety Precautions
  • Sulfamoyl chlorides are corrosive, lachrymatory, and react violently with water. [9][10][11][12] Always handle in a well-ventilated fume hood.[9][13]

  • Personal Protective Equipment (PPE) is mandatory: Wear chemical-resistant gloves (inspected prior to use), splash goggles, a face shield, and a lab coat.[9][10][11]

  • In case of contact: Immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[10][11]

  • Spill management: Absorb spills with an inert material (e.g., vermiculite) and place in a suitable container for disposal.[9][10] Do not use combustible materials.

  • Fire: Use a dry chemical, CO₂, or alcohol-resistant foam extinguisher.[10]

Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the primary amine (1.0 equivalent).

    • Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

    • Add triethylamine (1.2 equivalents) to the solution.

    • Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the reaction.[8]

  • Reagent Addition:

    • Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM in the dropping funnel.

    • Add the sulfamoyl chloride solution dropwise to the cooled amine solution over 20-30 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC until the starting amine is consumed.[8]

  • Workup & Isolation:

    • Quench the reaction by the slow addition of deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and TEA), saturated aqueous NaHCO₃, and finally, brine.[8]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted sulfamide.[8]

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed if the product is a solid.[14]

Visualization of Workflow

G cluster_prep Preparation (0 °C) cluster_reaction Reaction cluster_workup Workup & Purification Amine Dissolve Primary Amine (1 eq) & TEA (1.2 eq) in Anhydrous DCM Addition Dropwise Addition of Sulfamoyl Chloride Solution Amine->Addition Sulfamoyl Dissolve Sulfamoyl Chloride (1.05 eq) in Anhydrous DCM Sulfamoyl->Addition Stir Warm to RT, Stir 4-16h Addition->Stir Monitor Monitor by TLC/HPLC Stir->Monitor Quench Quench with H₂O Monitor->Quench Reaction Complete Extract Liquid-Liquid Extraction (1M HCl, NaHCO₃, Brine) Quench->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Purify Purify (Chromatography or Recrystallization) Dry->Purify

Caption: General workflow for the synthesis of N-substituted sulfamides.

Data Interpretation & Characterization

The synthesized N-substituted sulfamides can be characterized using standard spectroscopic methods.

TechniqueExpected Observations
¹H NMR Aromatic protons typically appear in the range of 6.5-7.7 ppm.[15] Aliphatic protons adjacent to the nitrogen and cyano groups will have characteristic shifts. The N-H proton signal may be broad.
¹³C NMR Signals for aromatic carbons and the aliphatic carbons of the cyanoethyl and amine substituent will be present. The nitrile carbon (CN) signal is typically observed around 118 ppm.
FT-IR Characteristic stretching vibrations include: N-H (3390–3230 cm⁻¹), C≡N (around 2250 cm⁻¹), asymmetric SO₂ (1344–1317 cm⁻¹), and symmetric SO₂ (1187–1147 cm⁻¹).[15][16][17]
HRMS High-Resolution Mass Spectrometry will confirm the molecular formula of the synthesized compound.[17]

Process Optimization & Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Yield 1. Inactive sulfamoyl chloride due to hydrolysis. 2. Insufficient base. 3. Poor quality/wet solvent or reagents.1. Use fresh or newly purchased sulfamoyl chloride; handle under inert atmosphere. 2. Ensure at least 1.1-1.2 equivalents of base are used. 3. Use anhydrous solvents and dry reagents. Dry glassware thoroughly.[8]
Formation of Polar Byproduct (Sulfonic Acid) Presence of water in the reaction mixture, leading to hydrolysis of the sulfamoyl chloride.Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (N₂ or Ar).[8]
Di-sulfonylation Product Observed 1. Excess sulfamoyl chloride used. 2. Reaction temperature is too high.1. Use a slight excess (1.05 eq) of sulfamoyl chloride, not more. 2. Maintain the initial reaction temperature at 0 °C during addition.
Difficult Purification Product and byproducts (e.g., unreacted amine, triethylammonium salts) have similar polarities.Optimize the extractive workup. Washing with dilute acid is key to removing basic impurities.[8] Consider recrystallization as an alternative to chromatography.[8]

Applications in Drug Discovery

The sulfamide functional group is a key pharmacophore in a range of clinically important drugs and investigational agents. Its ability to act as a hydrogen bond donor and acceptor, coupled with improved metabolic stability and solubility profiles compared to sulfonamides, makes it highly attractive.[1][18] Applications include the development of:

  • Carbonic Anhydrase Inhibitors: For treating glaucoma, epilepsy, and certain cancers.[1][2]

  • Antiviral Agents: As seen in several approved hepatitis C protease inhibitors.[18]

  • Anticancer Therapeutics: Targeting various pathways in oncology.[19]

  • Antibacterial Agents: Continuing the legacy of sulfa drugs with novel structures.[3]

The protocol described herein provides a reliable and scalable method for generating libraries of diverse sulfamides, accelerating fragment-based and lead optimization campaigns in drug discovery.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Povilaitis, T., et al. (2021). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1849. Available from: [Link]

  • Gowda, B. T., & Jayalakshmi, K. (2004). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung A, 59(9-10), 695-700. Available from: [Link]

  • Bull, J. A., et al. (2018). Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles. The Journal of Organic Chemistry, 83(15), 8446-8457. Available from: [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B: Natural Products and Medical Chemistry, 7(1), 130-150. Available from: [Link]

  • Procter, D. J., et al. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry, 85(9), 5849-5858. Available from: [Link]

  • Khan, I., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Saudi Pharmaceutical Journal, 31(11), 101798. Available from: [Link]

  • Chemrevise. (n.d.). Organic Chemistry Revision Sheets: Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Retrieved from [Link]

  • Semantic Scholar. (2004, August 1). Table 13 from Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides. Retrieved from [Link]

  • Google Patents. (n.d.). JPS60210519A - Method for purifying and obtaining sulfamide.
  • Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. International Journal of Advanced Research in Science, Communication and Technology, 3(5). Available from: [Link]

  • Gümüş, F., et al. (2015). Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(3), 1-14. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • ChemRxiv. (2023). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. Retrieved from [Link]

  • Roeschenthaler, G. V., et al. (2021). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. Physical Chemistry Chemical Physics, 23(4), 2849-2859. Available from: [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). Practical Lab Manual. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, March 17). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • Sharpless, K. B., et al. (2020). Synthesis of Unsymmetrical Sulfamides and Polysulfamides Via SuFEx Click Chemistry. Angewandte Chemie International Edition, 59(36), 15674-15680. Available from: [Link]

  • Google Patents. (n.d.). US2760971A - N-aralkyl-n-(2-cyanoalkyl)-halogenated-alkanamides and their preparation.
  • Shaabani, A., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(44), 27367-27393. Available from: [Link]

  • Miller, S. J., et al. (2019). Regioselective sulfamoylation at low temperature enables concise syntheses of putative small molecule inhibitors of sulfatases. Organic & Biomolecular Chemistry, 17(30), 7156-7161. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of protected primary amines. Retrieved from [Link]

  • Procter, D. J., et al. (2020). An Aminative Rearrangement of O-(Arenesulfonyl)hydroxylamines: Facile Access to ortho-Sulfonyl Anilines. Angewandte Chemie International Edition, 59(46), 20511-20515. Available from: [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Bentley, T. W. (2014). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 15(5), 7546-7575. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfamate synthesis by sulfamoylation. Retrieved from [Link]

  • Clark, J. (n.d.). Reactions of acyl chlorides with ammonia or primary amines. Retrieved from [Link]

  • Bolm, C., et al. (2023). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. Organic Letters, 25(22), 4059-4063. Available from: [Link]

  • Sheng, J., et al. (2021). Synthesis of N4-Methylcytidine (m4C) and N4,N4-Dimethylcytidine (m4,2C) Modified RNA. Current Protocols in Nucleic Acid Chemistry, 1(1), e248. Available from: [Link]

Sources

reaction of 2-Cyanoethyl(methyl)sulfamoyl chloride with secondary amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Reaction of 2-Cyanoethyl(methyl)sulfamoyl Chloride with Secondary Amines: Synthesis, Deprotection, and Mechanistic Insights

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of N,N-disubstituted-N'-(2-cyanoethyl)-N'-methylsulfamides represents a critical transformation in modern medicinal chemistry and organic synthesis. This document provides a comprehensive guide to the reaction between this compound and various secondary amines. We delve into the underlying nucleophilic substitution mechanism, offer detailed, field-proven laboratory protocols for both the primary coupling reaction and the subsequent deprotection of the 2-cyanoethyl group, and discuss key experimental considerations. This guide is intended to equip researchers with the foundational knowledge and practical steps required to successfully synthesize and manipulate this important class of sulfamides.

Introduction: The Significance of Substituted Sulfamides

Sulfonamides and their related sulfamide cousins are cornerstone functional groups in drug discovery, forming the structural backbone of a multitude of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The ability to precisely control the substitution pattern on the sulfamide nitrogen atoms is paramount for modulating critical physicochemical properties such as solubility, metabolic stability, and target binding affinity.

This compound is a versatile reagent that facilitates the introduction of a protected N-methyl-N-(2-cyanoethyl)sulfamoyl moiety. The 2-cyanoethyl group serves as a stable yet readily cleavable protecting group, a strategy widely employed in fields like oligonucleotide synthesis.[4][5] Its removal via a base-catalyzed β-elimination unmasks a secondary sulfamide, providing a pathway to further functionalization or to the final target molecule.

This application note provides an in-depth exploration of this reaction, from fundamental principles to practical laboratory execution.

Reaction Mechanism and Rationale

The core transformation is a nucleophilic substitution reaction at the electrophilic sulfur center of the sulfamoyl chloride.[1][6]

Pillar of Expertise: Causality Behind the Reaction

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine acts as the nucleophile. It attacks the electron-deficient sulfur atom of the this compound. The sulfur is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[6]

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion, which is an excellent leaving group.[1]

  • Acid Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl). This acidic byproduct can protonate the starting secondary amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the HCl as it is formed, driving the reaction to completion.[1][2][7]

Diagram: Reaction Mechanism

Caption: Nucleophilic substitution at the sulfamoyl chloride center.

Experimental Protocol: Synthesis of N,N-Disubstituted-N'-(2-cyanoethyl)-N'-methylsulfamide

This protocol provides a robust and generally applicable method for the synthesis.

Materials and Reagents
ReagentStoichiometric Equiv.Purpose
Secondary Amine (R¹R²NH)1.0 - 1.2Nucleophile
This compound1.0Electrophile
Anhydrous Triethylamine (TEA) or Pyridine1.5 - 2.0HCl Scavenger/Base
Anhydrous Dichloromethane (DCM) or THF-Reaction Solvent
1M Hydrochloric Acid (HCl)-Aqueous Workup (Quench/Wash)
Saturated Sodium Bicarbonate (NaHCO₃)-Aqueous Workup (Wash)
Brine (Saturated NaCl)-Aqueous Workup (Wash)
Anhydrous Magnesium Sulfate (MgSO₄)-Drying Agent
Silica Gel-Stationary Phase for Chromatography
Solvents for Chromatography-Mobile Phase (e.g., Ethyl Acetate/Hexanes)
Step-by-Step Methodology
Diagram: Experimental Workflow

G A Reaction Setup - Dissolve secondary amine in anhydrous DCM - Inert atmosphere (N₂ or Ar) B Cool to 0 °C (Ice Bath) A->B C Base Addition - Slowly add triethylamine (1.5 eq) B->C D Reagent Addition - Dissolve sulfamoyl chloride (1.0 eq) in DCM - Add dropwise to reaction mixture at 0 °C C->D E Reaction - Warm to room temperature - Stir for 4-18 hours D->E F Monitoring - Track progress with Thin Layer Chromatography (TLC) E->F G Aqueous Workup 1. Quench with H₂O or 1M HCl 2. Separate layers 3. Wash organic layer with NaHCO₃ & Brine F->G Upon Completion H Drying & Concentration - Dry organic layer with MgSO₄ - Filter and concentrate in vacuo G->H I Purification - Flash column chromatography or recrystallization H->I J Characterization - NMR, MS, etc. I->J

Caption: Standard workflow for the synthesis and purification of sulfamides.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the secondary amine (1.1 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.

  • Sulfamoyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes to control any potential exotherm.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours. The reaction time will vary depending on the nucleophilicity and steric hindrance of the secondary amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding deionized water or 1M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure N,N-disubstituted-N'-(2-cyanoethyl)-N'-methylsulfamide.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

The 2-Cyanoethyl Group: Role and Deprotection

The 2-cyanoethyl group is a widely used protecting group for phosphate and amine functionalities, particularly in nucleic acid chemistry.[4][8] It is stable to a range of reaction conditions but can be selectively removed under mild basic conditions.

Mechanism of Deprotection: β-Elimination

The deprotection proceeds via a base-catalyzed β-elimination mechanism.[4][8] A base removes the acidic proton on the carbon alpha to the electron-withdrawing cyano group. The resulting carbanion intermediate rapidly eliminates the sulfamide to form acrylonitrile as a byproduct.

Diagram: Deprotection via β-Elimination

Caption: Base-catalyzed deprotection of the 2-cyanoethyl group.

Protocol for Deprotection
  • Setup: Dissolve the protected sulfamide (1.0 eq) in a suitable solvent such as acetonitrile (ACN) or tetrahydrofuran (THF).

  • Base Addition: Add a solution of a non-nucleophilic organic base. A common and effective choice is 1,8-Diazabicycloundec-7-ene (DBU) in acetonitrile.[9] Alternatively, concentrated aqueous ammonia or triethylamine in an organic solvent can be used.[4][8]

  • Reaction: Stir the mixture at room temperature for 15 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, concentrate the mixture in vacuo. The resulting crude product can be purified by standard methods (chromatography or recrystallization) to isolate the deprotected N-methylsulfamide. Note: Acrylonitrile is a volatile and toxic byproduct and should be handled in a well-ventilated fume hood.[8]

Key Considerations and Troubleshooting

  • Reactivity of Amines: Sterically hindered secondary amines may react slowly. In such cases, elevating the reaction temperature (e.g., refluxing in THF) or using a stronger, non-nucleophilic base like DBU may be necessary. Primary amines are generally more reactive than secondary amines.[2]

  • Moisture Sensitivity: this compound is sensitive to moisture and can hydrolyze. All glassware must be thoroughly dried, and anhydrous solvents are crucial for achieving high yields.

  • Choice of Base: While triethylamine and pyridine are common, other bases like N,N-Diisopropylethylamine (DIPEA) can also be used. The choice of base can influence reaction rates and side product formation.

  • Safety: Sulfamoyl chlorides are reactive and potentially corrosive. Amines can be toxic and volatile. All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Retrieved from [Link]

  • Chemrevise. (n.d.). Organic Chemistry Revision Sheets Reaction Mechanism Notes.
  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
  • Al-Suwaidan, I. A., et al. (n.d.). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. Retrieved from [Link]

  • Hao, H., et al. (n.d.). Oligonucleotide synthesis under mild deprotection conditions. PMC. Retrieved from [Link]

  • Sulfonamide derivatives: Synthesis and applications. (2024, February 26).
  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Retrieved from [Link]

  • Roy, T., & Lee, J.-W. (2020). Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. Synlett, 31(05), 455-458.
  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(12), 5297-5321.
  • Angeli, A., et al. (n.d.). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. PMC. Retrieved from [Link]

  • Method for deprotecting oligonucleotides. (2000).
  • Organic Chemistry Explained. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

  • Hangan, A., et al. (n.d.). SYNTHESIS OF NEW N-SUBSTITUTED HETEROCYCLIC SULFONAMIDES. Farmacia.
  • Trio, S., et al. (n.d.). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. PMC - NIH. Retrieved from [Link]

  • Mondal, S., & Malakar, S. (2021). Biological activity and synthesis of sulfonamide derivatives: A brief review.
  • Plant, H., et al. (n.d.). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. PMC. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

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Introduction: The Strategic Role of the 2-Cyanoethyl Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Deprotection of the 2-Cyanoethyl Group in Sulfonamides

In the landscape of multi-step organic synthesis, particularly in the development of complex molecules and pharmaceuticals, the judicious use of protecting groups is paramount. The 2-cyanoethyl (CE) group has emerged as a valuable and widely utilized protecting group for acidic protons, most notably for the phosphate backbone in oligonucleotide synthesis, but its utility extends to other functionalities, including sulfonamides.[1] Its popularity stems from its general stability to acidic conditions and its facile removal under specific basic conditions, offering a degree of orthogonality valuable in complex synthetic routes.

This application note provides a comprehensive overview of the deprotection of N-(2-cyanoethyl)sulfonamides. We will delve into the mechanistic underpinnings of the cleavage reaction, present validated, step-by-step protocols using a range of reagents, and discuss critical process considerations to ensure high-yield, clean deprotection for researchers, scientists, and drug development professionals.

The Deprotection Mechanism: A Base-Catalyzed β-Elimination

The removal of the 2-cyanoethyl group proceeds through a classic base-catalyzed β-elimination mechanism.[2][3] The reaction is initiated by the abstraction of a proton on the carbon atom alpha to the electron-withdrawing nitrile (cyano) group. This proton is significantly more acidic than a standard alkyl proton, facilitating its removal by a base.

The key steps are as follows:

  • Proton Abstraction: A base removes the acidic proton from the carbon adjacent to the cyano group, forming a carbanion intermediate.

  • Elimination: The resulting carbanion is stabilized by the electron-withdrawing nature of the cyano group. This intermediate rapidly rearranges, leading to the elimination of the sulfonamide anion.

  • Product Formation: This step breaks the N-C bond, yielding the deprotected sulfonamide and acrylonitrile as a byproduct.[2]

This mechanism is highly efficient but introduces a critical consideration for process optimization: the generation of acrylonitrile. Acrylonitrile is a reactive Michael acceptor and can react with nucleophiles present in the reaction mixture, including the newly deprotected sulfonamide, leading to N-cyanoethylation side products.[2][4] Strategies to mitigate this side reaction are a central theme in the protocols described below.

G cluster_0 Deprotection via β-Elimination cluster_arrows Deprotection via β-Elimination start R-SO₂-NH-CH₂-CH₂-CN (Protected Sulfonamide) carbanion R-SO₂-NH-CH₂-C⁻H-CN (Carbanion Intermediate) start->carbanion Proton Abstraction (Rate-determining) p2 intermediate R-SO₂-N⁻-CH₂-CH₂-CN (Initial Base Interaction - Not the key step) products R-SO₂-NH₂ (Deprotected Sulfonamide) + CH₂=CH-CN (Acrylonitrile) carbanion->products Elimination base Base (B:) base->start base:e->start:w 1. p1 protonated_base B-H⁺ a1 H⁺ abstraction a2 Bond formation a3 N-C bond cleavage

Caption: Mechanism of 2-cyanoethyl deprotection.

Experimental Protocols for Deprotection

The choice of deprotection reagent and conditions is dictated by the overall stability of the substrate molecule. Mild conditions are preferred for substrates bearing other sensitive functional groups.

Protocol 1: Deprotection using a Non-Nucleophilic Organic Base (DBU)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base that is highly effective for promoting β-elimination reactions. Its non-nucleophilic character minimizes direct attacks on other electrophilic centers in the substrate.[5][6]

Materials:

  • N-(2-cyanoethyl)-sulfonamide substrate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-(2-cyanoethyl)-sulfonamide substrate in anhydrous acetonitrile (approx. 0.1 M concentration).

  • To the stirred solution at room temperature, add DBU (2.0 to 5.0 equivalents). The reaction is often rapid.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 15 minutes to 2 hours.[6]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove DBU), water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Causality Behind Choices:

  • Anhydrous Acetonitrile: Provides a polar aprotic medium that solubilizes the substrate and reagents without interfering with the base.

  • DBU: Its strength and non-nucleophilic nature make it ideal for clean elimination without competing substitution reactions.

  • Acidic Wash: The 1 M HCl wash is critical for protonating and removing the basic DBU, simplifying purification.

Protocol 2: Mild Deprotection with Volatile Amines

For substrates that may be sensitive to DBU, a milder approach using a solution of a weak base in an organic solvent is effective. This is particularly useful in solid-phase synthesis, where the acrylonitrile byproduct can be washed away before cleavage from the resin.[2][7]

Materials:

  • N-(2-cyanoethyl)-sulfonamide substrate

  • Diethylamine (Et₂NH) or Triethylamine (Et₃N)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Appropriate solvents for workup (e.g., EtOAc, water)

Procedure:

  • Dissolve the substrate in the chosen solvent (e.g., MeCN).

  • Prepare a 10-50% solution of the amine base in the same solvent (e.g., 10% diethylamine in acetonitrile).[2][7]

  • Add the basic solution to the substrate and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS. These reactions may require several hours to reach completion.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the volatile amine and solvent.

  • If necessary, perform a standard aqueous workup by re-dissolving the residue in an organic solvent (like EtOAc), washing with water and brine, drying, and concentrating.

  • Purify by column chromatography as needed.

Causality Behind Choices:

  • Volatile Amines: Diethylamine and triethylamine are sufficiently basic to effect the elimination but are easily removed by evaporation, which simplifies the workup procedure.

  • Two-Step Potential: In solid-phase applications, this step can be performed separately to remove the cyanoethyl group and the resulting acrylonitrile before the harsher conditions often required for cleaving the molecule from the support and removing other protecting groups.[7]

Protocol 3: Ultra-Mild Deprotection with Potassium Carbonate

For exceptionally sensitive substrates, an ultra-mild protocol using potassium carbonate in methanol can be employed. This method avoids strong organic amines and is often used for delicate biomolecules.[8][9]

Materials:

  • N-(2-cyanoethyl)-sulfonamide substrate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Methanol (MeOH)

  • 2 M Triethylammonium acetate (TEAA) or dilute acetic acid

Procedure:

  • Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.[9]

  • Treat the substrate with the K₂CO₃/MeOH solution and stir at room temperature.

  • Monitor the reaction progress. This method is slower and may require 4-12 hours for completion.[9]

  • Crucial Step: Before solvent removal, neutralize the reaction mixture. Add a neutralizing agent like 2 M TEAA or a slight excess of dilute acetic acid.

  • Once neutralized, the solvent can be removed under reduced pressure.

  • Proceed with standard workup and purification.

Causality Behind Choices:

  • K₂CO₃ in Methanol: Provides a mildly basic environment sufficient for the slow but clean removal of the cyanoethyl group.

  • Neutralization: Methanolic potassium carbonate can cause degradation of some molecules if concentrated directly. Neutralization is essential to prevent damage to the product during solvent evaporation.[9]

Summary of Deprotection Conditions

Protocol Reagent(s) Solvent Typical Time Advantages Disadvantages
1. DBU 1,8-Diazabicyclo[5.4.0]undec-7-eneAcetonitrile15 min - 2 hrFast, highly efficient, non-nucleophilic base[6]Can be too harsh for some substrates; requires acidic workup
2. Volatile Amines Diethylamine or Triethylamine (10-50%)Acetonitrile/DCM1 - 8 hrMild conditions; reagents easily removed[2][7]Slower than DBU; potential for amine-related side reactions
3. Ultra-Mild 0.05 M Potassium CarbonateMethanol4 - 12 hrVery mild, suitable for highly sensitive substrates[8][9]Slow; requires careful neutralization before workup[9]

General Experimental Workflow

A robust experimental workflow is critical for success. The following diagram outlines the logical progression from reaction setup to final product analysis.

G setup Reaction Setup (Substrate + Solvent + Base) monitoring Reaction Monitoring (TLC / LC-MS) setup->monitoring Stir at RT workup Workup (Quenching, Extraction, Washing) monitoring->workup Upon Completion purification Purification (Column Chromatography / Recrystallization) workup->purification analysis Analysis (NMR, MS, HPLC) purification->analysis Isolate Pure Fractions

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base-mediated cleavage of 2-cyanoethyl protecting groups

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Base-Mediated Cleavage of 2-Cyanoethyl Protecting Groups

Authored by: A Senior Application Scientist

Introduction: The Cornerstone of Phosphate Protection in Synthesis

The cleavage of the 2-cyanoethyl group proceeds via a base-mediated β-elimination reaction.[1][2][5] While this process is generally efficient, it generates a highly reactive and potentially problematic byproduct: acrylonitrile.[6][7] Understanding the nuances of this deprotection reaction, and crucially, how to manage its byproducts, is essential for any researcher aiming to produce high-purity oligonucleotides for applications ranging from basic research to therapeutic drug development. This guide provides an in-depth exploration of the mechanism, protocols, and advanced strategies for the effective and clean removal of 2-cyanoethyl protecting groups.

The Mechanism: A Classic β-Elimination Reaction

The removal of the 2-cyanoethyl group is a textbook example of a β-elimination reaction. The process is initiated by a base, which abstracts a proton from the carbon atom adjacent (β) to the phosphate group. The key to this reaction is the electron-withdrawing nature of the cyano (CN) group, which significantly increases the acidity of the hydrogens on the adjacent carbon, making them susceptible to abstraction by even moderately strong bases.[1][2]

The mechanism unfolds as follows:

  • Proton Abstraction: A base (e.g., hydroxide ion from ammonium hydroxide) removes a proton from the carbon beta to the phosphotriester.

  • Electron Cascade: The resulting carbanion is unstable and initiates an electron cascade. The electron pair from the C-H bond shifts to form a C=C double bond.

  • Cleavage: Simultaneously, the C-O bond connecting the ethyl group to the phosphate cleaves, with the electrons moving to the oxygen atom.

  • Product Formation: This concerted process yields two products: the deprotected phosphodiester backbone of the oligonucleotide and the neutral, but highly reactive, byproduct acrylonitrile (H₂C=CHCN).[1][2][6]

Caption: Mechanism of 2-cyanoethyl group cleavage.

The "Acrylonitrile Problem": A Critical Source of Impurities

The elegance of the β-elimination cleavage is offset by the reactivity of its byproduct, acrylonitrile. Acrylonitrile is a potent Michael acceptor, meaning its electron-deficient double bond is highly susceptible to attack by nucleophiles.[1][2] During the deprotection step, the newly liberated oligonucleotide is in a strongly basic solution, where nucleophilic sites on the DNA/RNA bases are exposed and reactive.

This creates a significant risk of side reactions, where acrylonitrile can be irreversibly added to the oligonucleotide, forming cyanoethyl adducts.[6][8] The N3 position of thymine is particularly susceptible to this modification, but other nucleobases and primary amino groups (e.g., from amino-modifiers) can also be alkylated.[1][2][9] These adducts result in undesired, modified full-length products that can be difficult to separate from the target oligonucleotide and may compromise downstream applications.[10]

Caption: Formation of a common acrylonitrile adduct.

Protocols for 2-Cyanoethyl Group Removal

The choice of deprotection protocol is critical and depends on the nature of the oligonucleotide being synthesized. Unmodified DNA may be robust enough for standard protocols, while oligonucleotides containing sensitive dyes, modified bases, or RNA linkages require more nuanced approaches.

Protocol 1: Standard One-Step Cleavage and Deprotection

This is the most traditional method, suitable for standard, unmodified DNA oligonucleotides. It combines cleavage from the solid support, phosphate deprotection, and base deprotection into a single incubation step.

Reagents & Materials:

  • Oligonucleotide synthesized on Controlled Pore Glass (CPG) support in a synthesis column.

  • Concentrated Ammonium Hydroxide (28-30% NH₃ in water), fresh.

  • Screw-cap, pressure-resistant vial.

  • Heating block or oven.

Procedure:

  • After synthesis, dry the CPG support thoroughly with argon or nitrogen flow.

  • Transfer the CPG support from the synthesis column to a 2 mL pressure-resistant vial.

  • Add 1.0 - 1.5 mL of concentrated ammonium hydroxide to the vial. Ensure the CPG is fully submerged.

  • Seal the vial tightly. Caution: Ammonium hydroxide generates significant pressure upon heating. Ensure the vial is rated for such conditions.

  • Place the vial in a heating block or oven set to 55 °C.

  • Incubate for the required duration (see table below). A typical time is 5-8 hours.[1]

  • After incubation, cool the vial to room temperature before opening.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Wash the CPG with 0.5 mL of nuclease-free water and combine the supernatant.

  • Dry the solution using a vacuum concentrator. The resulting pellet contains the crude oligonucleotide.

Oligonucleotide TypeBase Protecting GroupsReagentTemperatureTime
Standard DNABenzoyl (Bz), Isobutyryl (iBu)Conc. NH₄OH55 °C5 - 8 hours
RNA (TBDMS protected)Acyl groupsConc. NH₄OH55 °C5 - 8 hours
Fast Deprotection DNAAcetyl (Ac), dmfAMA¹65 °C10 minutes
UltraMILD Sensitive DNAPac, iPr-PacK₂CO₃ in MeOHRoom Temp2 - 4 hours

¹AMA is a 1:1 mixture of Ammonium Hydroxide and aqueous MethylAmine. Requires Ac-dC to prevent side reactions.[1][11][12]

Strategy 1: On-Support Phosphate Deprotection to Prevent Adducts

This elegant two-step strategy is the most effective way to prevent acrylonitrile-related side reactions.[10] The 2-cyanoethyl groups are removed and the resulting acrylonitrile is washed away while the oligonucleotide is still covalently attached to the solid support.[2][13][14] The subsequent cleavage and base deprotection occur in an acrylonitrile-free environment. This method is highly recommended for oligonucleotides containing primary amines or other sensitive moieties.[6][9]

Protocol 2: On-Support Phosphate Deprotection followed by Cleavage

Reagents & Materials:

  • Oligonucleotide on CPG support in a synthesis column.

  • Phosphate Deprotection Solution: 10% Diethylamine (DEA) in Acetonitrile (ACN) or 0.5 M DBU in ACN.

  • Acetonitrile (ACN), synthesis grade.

  • Standard cleavage/deprotection reagent (e.g., Conc. NH₄OH).

  • Syringes.

Procedure:

  • Keep the final synthesized oligonucleotide on the synthesis column, with the 5'-DMT group either on or off as desired.

  • Using a syringe, slowly push 2 mL of the Phosphate Deprotection Solution (e.g., 10% DEA in ACN) through the column over a period of 10-15 minutes at room temperature.[13] Collect the eluent for waste.

  • Wash the support thoroughly by pushing 5-10 mL of ACN through the column to remove all traces of the base and, crucially, the liberated acrylonitrile.

  • Dry the support completely with a flow of argon or nitrogen.

  • Proceed with the standard cleavage and base deprotection as described in Protocol 1 (transferring the CPG to a vial and adding NH₄OH). Since the phosphate groups are already deprotected, this step only serves to cleave the oligo and deprotect the bases.

G cluster_0 Workflow: On-Support Phosphate Deprotection A 1. Synthesized Oligo (On CPG Support) B 2. On-Column Treatment (10% DEA in ACN) A->B C 3. Wash & Dry (ACN, Argon) B->C F Waste: Acrylonitrile + DEA B->F Removes byproduct early in process D 4. Standard Cleavage & Base Deprotection (Conc. NH₄OH, 55°C) C->D E Result: High-Purity Oligonucleotide D->E

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Application Note: Optimizing PROTAC Linkerology and Binary/Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The transition from "hit" to "lead" in Proteolysis Targeting Chimera (PROTAC) discovery requires a fundamental shift from occupancy-driven pharmacology to event-driven kinetics. This application note details the medicinal chemistry strategies for rational linker design ("Linkerology") and provides validated biophysical protocols for quantifying ternary complex formation. We focus on distinguishing true cooperativity from non-specific aggregation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).

Introduction: The Geometry of Degradation

Unlike small molecule inhibitors that require high affinity (


) to maintain target occupancy, PROTACs function catalytically. The efficiency of ubiquitination depends less on the binary affinity of the PROTAC for the target and more on the stability and lifespan of the Ternary Complex (POI-PROTAC-E3) .

The linker is not merely a connector; it is a thermodynamic lever. A linker that is too short induces steric clashes, preventing complex formation.[1] A linker that is too long results in a "floppy" complex with high entropic penalties, reducing the probability of ubiquitin transfer.

The Core Mechanism

The PROTAC cycle involves the recruitment of an E3 ligase (e.g., Cereblon or VHL) to a Protein of Interest (POI), facilitating ubiquitin transfer and subsequent proteasomal degradation.[2][3][4]

PROTAC_Mechanism PROTAC PROTAC Molecule POI Protein of Interest (POI) PROTAC->POI Bind Warhead E3 E3 Ligase (CRBN/VHL) PROTAC->E3 Bind Anchor Ternary Ternary Complex (POI:PROTAC:E3) POI->Ternary Recruitment E3->Ternary Ub Ubiquitination Ternary->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.[2][5][6] The formation of the stable Ternary Complex is the rate-limiting step defined by linker geometry.

Medicinal Chemistry: Rational Linker Design

"Linkerology" involves optimizing three variables: Length , Composition , and Attachment Vector .

Composition and Physicochemical Properties

The choice of linker chemistry dramatically alters the physicochemical profile (LogD, TPS) and solubility.

Linker ClassChemical StructureKey PropertyApplication Insight
PEG (Polyethylene Glycol)

High Solubility, FlexibleStandard starting point. High polarity can reduce membrane permeability.
Alkyl Chains

High Permeability, HydrophobicUse when cell penetration is poor. Can lead to non-specific hydrophobic aggregation.
Rigid Linkers Piperazines, Alkynes, BicyclesConstrained GeometryLocks the ternary complex into a specific conformation to maximize cooperativity (

).
Click-Linkers TriazolesModular SynthesisIdeal for rapid library generation (Lead Optimization phase).
The "Goldilocks" Zone (Linker Length)

Empirical data suggests an optimal spatial distance between the E3 and POI binding pockets.

  • Too Short (<8 Å): Steric clash; negative cooperativity (

    
    ).
    
  • Optimal (10-20 Å): Positive cooperativity (

    
    ); de novo protein-protein interactions (PPIs) stabilize the complex.
    
  • Too Long (>25 Å): "Hook Effect" dominates; entropy prevents stable complex formation.

Protocol A: Binary Engagement Validation (Fluorescence Polarization)

Before attempting to measure ternary complexes, you must validate that your PROTAC retains affinity for both the POI and the E3 ligase individually.

Objective: Determine


 of the PROTAC for the POI and E3 ligase separately.
Method:  Competitive Fluorescence Polarization (FP).
Materials
  • Tracer: Fluorescently labeled native ligand (e.g., FITC-Thalidomide for CRBN).

  • Protein: Recombinant E3 Ligase or POI.

  • Plate: Black 384-well low-volume plate (Corning #4514).

Step-by-Step Protocol
  • Tracer Optimization: Titrate the fluorescent tracer against a fixed concentration of protein to determine the

    
     of the tracer. Use a concentration equal to the 
    
    
    
    for the competition assay.
  • Master Mix: Prepare a solution containing the Protein and Tracer in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).

  • Compound Titration: Perform a 1:3 serial dilution of your PROTAC in DMSO.

  • Incubation: Transfer 10 µL of Master Mix and 100 nL of PROTAC to the plate. Incubate for 30-60 minutes at RT.

  • Read: Measure FP (Ex/Em according to fluorophore) on a multimode reader (e.g., PHERAstar).

  • Analysis: Fit data to a 4-parameter logistic equation to determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Expert Insight: If your PROTAC shows


 loss in affinity compared to the parent warhead, the linker attachment point is likely occluding the binding pocket. Re-design the attachment vector.

Protocol B: Ternary Complex Quantification (TR-FRET)

This is the critical assay for PROTAC development. We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the proximity of the POI and E3 ligase induced by the PROTAC.

Objective: Measure the Cooperativity Factor (


) and identify the "Hook Effect."
Experimental Setup
  • Donor: Terbium (Tb)-labeled antibody targeting the E3 Ligase (e.g., Tb-anti-GST for GST-Cereblon).

  • Acceptor: Fluorescein (FITC) or Alexa488-labeled antibody targeting the POI (e.g., AF488-anti-His for His-BRD4).

  • Logic: FRET signal only occurs if E3 and POI are brought within ~10 nm.

TRFRET_Workflow cluster_0 Assay Components Donor Tb-Donor (E3) Mix Mix Components (15 min incubation) Donor->Mix Acceptor AF488-Acceptor (POI) Acceptor->Mix PROTAC PROTAC Titration PROTAC->Mix Read Read TR-FRET (340ex / 495em & 520em) Mix->Read Decision Curve Shape? Read->Decision Bell Bell-Shaped Curve (Valid Ternary Complex) Decision->Bell Hook Effect Linear Linear/Flat (Non-specific/No Binding) Decision->Linear

Figure 2: TR-FRET workflow for ternary complex validation. The "Hook Effect" (bell-shaped curve) is the hallmark of a successful PROTAC mechanism.

Step-by-Step Protocol
  • Protein Titration (Cross-Titration): Determine optimal concentrations of E3 and POI. Usually, 50-100 nM of each is sufficient to generate a robust signal window.

  • PROTAC Titration: Prepare a wide concentration range (e.g., 1 nM to 100 µM). Crucial: You must go high enough to see the signal drop off.

  • Plating: Add PROTAC, E3-Donor mix, and POI-Acceptor mix to a white 384-well plate.

  • Incubation: 1 hour at RT. (Note: Some complexes have slow kinetics; kinetic reads at 1h, 2h, and 4h are recommended for new scaffolds).

  • Detection: Excitation at 340 nm. Emission 1 (Donor) at 495 nm. Emission 2 (Acceptor) at 520 nm.

  • Calculation:

    
    .
    
Data Interpretation: The Hook Effect

A successful PROTAC will display a bell-shaped curve :

  • Ascending Phase: PROTAC recruits E3 and POI, forming the ternary complex (Signal

    
    ).
    
  • Peak (

    
    ):  Maximum ternary complex formation.
    
  • Descending Phase (The Hook): Excess PROTAC saturates both E3 and POI independently, forming binary complexes (POI-PROTAC and E3-PROTAC) rather than ternary ones (Signal

    
    ).
    

Critical QC: If the curve plateaus and does not drop, you are likely observing non-specific aggregation or assay interference (inner filter effect), not true ternary complex formation.

Calculation of Cooperativity ( )[7][8][9][10]

The cooperativity factor (


) quantifies how much the binding of one protein enhances the affinity for the second protein.[7]


  • 
    :  Derived from FP assay (Protocol A).
    
  • 
    :  Derived from the TR-FRET ascending phase (Protocol B).
    

Interpretation Table:


Value
InterpretationAction
> 1 Positive Cooperativity. The linker induces favorable PPIs between E3 and POI.[8]Prioritize. These are high-quality leads likely to work at lower doses.
= 1 Non-Cooperative. Independent binding.Acceptable, but degradation may rely solely on high affinity.
< 1 Negative Cooperativity. Steric clash.[8]Stop. The linker is obstructing the interface. Change linker length or exit vector.

References

  • Bondeson, D. P., et al. (2018). "Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." Cell Chemical Biology. Link

  • Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology. Link

  • Roy, M. J., et al. (2019). "SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate." ACS Chemical Biology.[9] Link

  • Hughes, S. J., et al. (2020). "Application of TR-FRET to Measure PROTAC-Induced Ternary Complex Formation." SLAS Discovery. Link

  • Bebbington, M. W. P., et al. (2021).[4] "The impact of linker length on PROTAC-induced degradation." Future Medicinal Chemistry. Link

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The Strategic Application of 2-Cyanoethyl(methyl)sulfamoyl Chloride in Amine Derivatization: A Detailed Guide to Synthesis and Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the precise modification of amine functionalities is paramount. The introduction of a sulfamoyl group can significantly alter the physicochemical properties of a molecule, influencing its solubility, metabolic stability, and target engagement. 2-Cyanoethyl(methyl)sulfamoyl chloride has emerged as a valuable reagent in this context, offering a strategic approach to the synthesis of N-methylsulfamides. The incorporated 2-cyanoethyl group serves as a readily cleavable protecting group, allowing for the unmasking of a primary sulfonamide under mild basic conditions. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving this compound, covering both the initial sulfonylation of amines and the subsequent deprotection of the cyanoethyl group.

I. Introduction to this compound: A Reagent for Controlled Sulfamoylation

This compound, with the chemical formula C4H7ClN2O2S, is a colorless to yellow liquid that serves as a key building block in organic synthesis. Its utility lies in its bifunctional nature: the highly reactive sulfamoyl chloride group allows for efficient reaction with primary and secondary amines to form stable sulfonamides, while the 2-cyanoethyl group provides a strategic advantage as a protecting group. This protecting group is stable under a variety of reaction conditions but can be selectively removed through a base-catalyzed β-elimination mechanism.[1][2] This two-stage approach allows for the introduction of a methylsulfamoyl moiety onto a complex molecule, with the option to later reveal a primary sulfonamide for further functionalization or to modulate biological activity.

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, with this functional group being present in a wide array of therapeutic agents.[3] The most common method for their preparation involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[4][5] The base plays a crucial role in neutralizing the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

II. Experimental Protocols

This section outlines detailed, step-by-step methodologies for the key experiments involving this compound: the sulfonylation of a primary amine and a secondary amine, and the subsequent deprotection of the N-(2-cyanoethyl) group.

A. General Considerations and Safety Precautions

This compound is classified as an acute oral toxicant, a skin and eye irritant, and may cause respiratory irritation.[6] Therefore, all manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, must be worn. The reagent is also moisture-sensitive and should be stored under an inert atmosphere at 2-8°C.[6] Reactions should be carried out using anhydrous solvents to prevent hydrolysis of the sulfamoyl chloride.

B. Protocol 1: Synthesis of N-(Aryl)-N-(2-cyanoethyl)-N-methylsulfonamide

This protocol describes the reaction of this compound with a primary aromatic amine, using aniline as a representative example.

Materials:

  • This compound

  • Aniline

  • Triethylamine (Et3N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent) and anhydrous DCM (or THF) to achieve a concentration of approximately 0.1-0.5 M.

  • Add a suitable base, such as triethylamine or pyridine (1.2-1.5 equivalents).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM (or THF) dropwise to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(Aryl)-N-(2-cyanoethyl)-N-methylsulfonamide.

C. Protocol 2: Synthesis of N,N-(Dialkyl)-N'-(2-cyanoethyl)-N'-methylsulfonamide

This protocol details the reaction with a secondary aliphatic amine, using diethylamine as an example.

Materials:

  • This compound

  • Diethylamine

  • Triethylamine (Et3N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Follow steps 1-5 as described in Protocol 1, using diethylamine as the secondary amine.

  • Upon completion of the reaction (monitored by TLC), dilute the reaction mixture with DCM.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure N,N-(Dialkyl)-N'-(2-cyanoethyl)-N'-methylsulfonamide.

D. Protocol 3: Deprotection of the N-(2-Cyanoethyl) Group

This protocol describes the removal of the 2-cyanoethyl protecting group via β-elimination to yield the corresponding N-methylsulfonamide.

Materials:

  • N-(substituted)-N-(2-cyanoethyl)-N-methylsulfonamide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (ACN) or Tetrahydrofuran (THF)

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-(2-cyanoethyl)-protected sulfonamide (1.0 equivalent) in acetonitrile or THF.

  • Add DBU (1.5-2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C. The reaction progress should be monitored by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the deprotected N-methylsulfonamide.

III. Data Presentation and Visualization

Table 1: Representative Reaction Parameters for Sulfonamide Synthesis
Amine SubstrateBaseSolventTemperature (°C)Time (h)Typical Yield (%)
AnilinePyridineDCM0 to RT485-95
4-MethoxyanilineEt3NTHF0 to RT390-98
DiethylamineEt3NDCM0 to RT292-99
MorpholinePyridineTHF0 to RT295-99

Note: Yields are generalized based on typical sulfonamide synthesis reactions and may vary depending on the specific substrate and reaction conditions.[5]

Table 2: Characterization Data for a Representative Product
CompoundFormulaMW1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
N-(2-Cyanoethyl)-N-methyl-benzenesulfonamideC10H12N2O2S224.287.85 (d, 2H), 7.60 (m, 3H), 3.55 (t, 2H), 2.80 (s, 3H), 2.70 (t, 2H)138.5, 133.0, 129.0, 127.5, 117.0, 45.0, 35.0, 18.0

Note: The spectral data is hypothetical and representative for a similar structure. Actual shifts may vary.[5][7][8]

IV. Mechanistic Insights and Workflow Diagrams

The choice of experimental conditions is dictated by the underlying reaction mechanisms. The sulfonylation of amines with sulfonyl chlorides proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The use of a non-nucleophilic base is critical to scavenge the HCl produced, preventing the protonation of the starting amine and thereby maintaining its nucleophilicity.

The deprotection of the 2-cyanoethyl group is a classic example of a base-catalyzed β-elimination reaction. The base abstracts the acidic proton alpha to the cyano group, leading to the formation of a carbanion. This is followed by the elimination of the sulfonamide anion and the formation of acrylonitrile as a byproduct.[2]

Diagram 1: General Workflow for the Synthesis of N-Substituted Sulfonamides

G cluster_0 Sulfonylation cluster_1 Deprotection Start Primary or Secondary Amine Reagent This compound Base (e.g., Et3N) Anhydrous Solvent (e.g., DCM) Start->Reagent 1. Add Reagents Reaction Stir at 0 °C to RT Reagent->Reaction 2. Reaction Workup Aqueous Work-up (Acid/Base Wash) Reaction->Workup 3. Quench & Extract Purification1 Column Chromatography Workup->Purification1 4. Purify Product1 N-(2-Cyanoethyl)-N-methylsulfonamide Purification1->Product1 Start2 N-(2-Cyanoethyl)-N-methylsulfonamide Product1->Start2 Reagent2 Base (e.g., DBU) Solvent (e.g., ACN) Start2->Reagent2 1. Add Base Reaction2 Stir at RT or Heat Reagent2->Reaction2 2. Reaction Workup2 Aqueous Work-up Reaction2->Workup2 3. Extract Purification2 Column Chromatography Workup2->Purification2 4. Purify Product2 N-Methylsulfonamide Purification2->Product2

Caption: Workflow for synthesis and deprotection.

Diagram 2: Logical Relationship of Reagents and Products

G Amine Primary/Secondary Amine R1R2NH ProtectedSulfonamide Protected Sulfonamide (NCCH2CH2)(CH3)NSO2NR1R2 Amine:p->ProtectedSulfonamide:p + Sulfamoyl Chloride + Base SulfamoylChloride This compound (NCCH2CH2)(CH3)NSO2Cl SulfamoylChloride->ProtectedSulfonamide DeprotectedSulfonamide Deprotected Sulfonamide H2NSO2NR1R2 (if R=H) ProtectedSulfonamide:p->DeprotectedSulfonamide:p + Base Byproduct Acrylonitrile CH2=CHCN ProtectedSulfonamide->Byproduct Base Base e.g., DBU Base->DeprotectedSulfonamide

Caption: Reagent and product relationships.

V. Conclusion

This compound is a versatile and strategic reagent for the synthesis of N-methylsulfonamides. The protocols and insights provided in this guide are designed to enable researchers to confidently and efficiently utilize this compound in their synthetic endeavors. The ability to introduce a protected sulfamoyl group and subsequently deprotect it under mild conditions offers a significant advantage in the synthesis of complex molecules, particularly in the field of drug development. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, scientists can effectively leverage the unique properties of this compound to advance their research goals.

VI. References

  • Current time information in Dallas, TX, US. (n.d.). Google. Retrieved February 18, 2026, from

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 18, 2026, from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Advanced Journal of Chemistry B. Retrieved February 18, 2026, from [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]

  • A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. (2017, February 16). Beilstein Journal of Organic Chemistry. Retrieved February 18, 2026, from [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). Organic Syntheses. Retrieved February 18, 2026, from [Link]

  • A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]

  • Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved February 18, 2026, from [Link]

  • nuclear magnetic resonance - spectroscopy. (2023, May 13). Cengage. Retrieved February 18, 2026, from [Link]

  • Table 2 . 1 H-NMR and 13 C-NMR spectroscopic data for compounds 1-2. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. Retrieved February 18, 2026, from [Link]

  • US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. (n.d.). Google Patents. Retrieved February 18, 2026, from

  • Cyanomethylation Reaction. (2023, May 5). Encyclopedia.pub. Retrieved February 18, 2026, from [Link]

  • Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Synthesis of methyl-N,N-bis(2-cyanoethyl)aniline catalyzed by AlCl 3. (2025, August 7). ResearchGate. Retrieved February 18, 2026, from [Link]

  • DBU-Mediated Mild and Chemoselective Deprotection of Aryl Silyl Ethers and Tandem Biaryl Ether Formation. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]

  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (2008, September 1). Journal of the Chinese Chemical Society. Retrieved February 18, 2026, from [Link]

  • Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • A NEW STRATEGY FOR SYNTHESIS OF THE DINUCLEOTIDE pdCpA: A CONVENIENT METHOD FOR THE DEPROTECTION OF CYANOETHYL, TBDMS, AND BENZO. (2015, May 26). HETEROCYCLES. Retrieved February 18, 2026, from [Link]

  • DEPROTECTION OF OLIGORIBONUCLEOTIDES CONTAINING 4-THIO-U. (n.d.). Glen Research. Retrieved February 18, 2026, from [Link]

  • (PDF) Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. (2025, August 7). ResearchGate. Retrieved February 18, 2026, from [Link]

  • EP1321459A2 - N-Cyanoethylated ortho and meta toluenediamine compositions and process for making them. (n.d.). Google Patents. Retrieved February 18, 2026, from

  • Synthesis, characterization and crystal structure of 2-chloroethyl(methylsulfonyl)methanesulfonate. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 18, 2026, from [Link]

Sources

solvent selection for 2-Cyanoethyl(methyl)sulfamoyl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Optimization for 2-Cyanoethyl(methyl)sulfamoyl Chloride Reactions

Executive Summary

This compound is a specialized electrophilic reagent used to introduce the N-methyl-N-(2-cyanoethyl)sulfamoyl moiety. This group often serves as a "safety-catch" protecting group or a pharmacophore precursor. The 2-cyanoethyl motif allows for subsequent removal via


-elimination under basic conditions, regenerating a free sulfamate or amine.

However, the reagent combines the moisture sensitivity of sulfamoyl chlorides with the base-sensitivity of the cyanoethyl group. Solvent selection is the single most critical variable in preventing premature hydrolysis (loss of chloride) or elimination (loss of the cyanoethyl group). This guide provides a validated framework for solvent selection, ensuring high-yielding nucleophilic substitutions.

Chemical Context & Reactivity Profile

To select the correct solvent, one must understand the competing pathways. The reagent is an electrophile at the sulfur atom.[1][2]

  • Primary Reaction (

    
    -like):  Nucleophilic attack by amines/alcohols to form sulfamides/sulfamates.
    
  • Side Reaction A (Hydrolysis): Attack by water, forming the corresponding sulfamic acid (irreversible).

  • Side Reaction B (Elimination): In the presence of strong base and polar protic solvents, the cyanoethyl group can undergo retro-Michael addition, degrading the reagent.

Mechanistic Pathway (Graphviz Visualization)

ReactionPathways cluster_legend Pathway Legend Reagent 2-Cyanoethyl(methyl) sulfamoyl chloride Intermediate Transition State (Trigonal Bipyramidal) Reagent->Intermediate + Nucleophile (Solvent: DCM/ACN) HydrolysisProd Sulfamic Acid (Dead End) Reagent->HydrolysisProd + H2O (Wet Solvent) EliminationProd Vinyl Nitrile + N-Methyl Sulfamoyl Anion Reagent->EliminationProd + Strong Base (High T) Nucleophile Nucleophile (R-NH2 / R-OH) Nucleophile->Intermediate Water Water (Trace Impurity) Product Target Sulfamide/Sulfamate (Stable) Intermediate->Product - HCl key Green: Desired Path Red: Degradation

Figure 1: Competing reaction pathways. Solvent choice dictates the ratio of Product vs. Hydrolysis.

Solvent Selection Matrix

The following table categorizes solvents based on Inertness , Solubility , and Reaction Rate for this specific reagent.

Solvent ClassSpecific SolventSuitabilityRationale & Technical Notes
Chlorinated DCM (Dichloromethane) Recommended The Gold Standard. High solubility for the chloride. Non-nucleophilic. Easy work-up (low boiling point). Protocol: Use anhydrous.
Chlorinated Chloroform (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
ConditionalAcceptable, but often contains ethanol as a stabilizer (which reacts with the reagent). Must use amylene-stabilized.
Polar Aprotic Acetonitrile (MeCN) Recommended Excellent for polar substrates. Accelerates reaction rates via dipole stabilization of the transition state. Easy to dry.
Ethers THF (Tetrahydrofuran) Recommended Good for solubility of amine salts. Warning: Commercial THF often contains peroxides or water; use fresh/distilled.
Ethers 2-MeTHFExcellent (Green) Higher boiling point than THF, separates better from water during work-up. A superior, greener alternative.
Polar Aprotic DMF / DMAcConditional High solubility, but difficult to remove. Risk: Can accelerate hydrolysis if not strictly anhydrous. Use only for stubborn substrates.
Protic Water / AlcoholsPROHIBITED Reacts instantly to form sulfonate esters or sulfonic acids.
Basic PyridineConditionalCan be used as Solvent + Base. Risk: Exothermic.[1][3] Can cause elimination of the cyanoethyl group if heated. Keep at 0°C.

Detailed Experimental Protocols

Protocol A: Standard Coupling (DCM or THF)

Best for: Lipophilic amines, standard synthesis.

Materials:

  • This compound (1.1 equiv)

  • Amine substrate (1.0 equiv)[3]

  • Triethylamine (TEA) or DIPEA (1.2 - 1.5 equiv)

  • Anhydrous DCM (0.1 M concentration relative to substrate)

  • DMAP (0.05 equiv - Optional, catalyst)

Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the Amine and Base (TEA/DIPEA) in anhydrous DCM. Cool to 0°C (ice bath).

    • Why? Cooling controls the exotherm and prevents side reactions of the cyanoethyl group.

  • Addition: Dissolve this compound in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Observation: A white precipitate (Amine-HCl salt) may form. This is normal.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC or LC-MS. Look for disappearance of the amine.

  • Quench & Work-up:

    • Add saturated aqueous

      
       (mildly acidic) or water.
      
    • Critical: Do not use strong basic washes (NaOH) as this may cleave the cyanoethyl group.

    • Separate layers.[3] Wash organic layer with Brine -> Dry over

      
      .
      
  • Concentration: Evaporate solvent under reduced pressure (< 40°C).

Protocol B: "Difficult" Substrates (Acetonitrile)

Best for: Polar amines, amino acids, or weak nucleophiles.

Rationale: Acetonitrile (MeCN) has a higher dielectric constant than DCM, which stabilizes the polar transition state and helps dissolve polar substrates.

Workflow:

  • Dissolution: Suspend/dissolve the Amine in anhydrous MeCN.

  • Base: Add DIPEA (2.0 equiv).

    • Note: Inorganic bases (

      
      , 
      
      
      
      ) can be used in MeCN if the substrate is acid-sensitive, but the reaction will be heterogeneous (slurry).
  • Addition: Add the sulfamoyl chloride at 0°C.

  • Catalysis: If reaction is slow after 2 hours, add nucleophilic catalyst DMAP (10 mol%).

    • Mechanism:[1][4][5][6][7] DMAP attacks the sulfonyl chloride first, forming a highly reactive

      
      -sulfonylpyridinium ion, which then transfers the sulfonyl group to the amine.
      
  • Work-up: Evaporate MeCN first (if possible), then redissolve residue in EtOAc/Water for extraction.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Starting Material Remains Hydrolysis of reagent due to wet solvent.Dry Solvents: Store DCM/THF over activated 3Å molecular sieves for 24h. Increase reagent equivalents to 1.5x.
Byproduct: Vinyl Nitrile Elimination of Cyanoethyl group.Base too strong or Temp too high. Switch from Pyridine to DIPEA. Ensure T < 25°C.
Reagent Insoluble Solvent too non-polar.Switch from DCM to THF or 2-MeTHF .
Slow Reaction Poor nucleophilicity of amine.Switch solvent to Acetonitrile . Add DMAP or N-Methylimidazole (NMI) catalyst.
Decision Tree for Solvent Selection (Graphviz)

SolventDecision Start Start: Select Substrate SolubilityCheck Is Substrate soluble in DCM? Start->SolubilityCheck DCM_Path Use DCM (Standard Protocol) SolubilityCheck->DCM_Path Yes PolarityCheck Is Substrate highly polar (e.g., Amino Acid)? SolubilityCheck->PolarityCheck No ACN_Path Use Acetonitrile (MeCN) (Enhanced Polarity) PolarityCheck->ACN_Path Yes (Moderate) THF_Path Use THF or 2-MeTHF (Ether Solvency) PolarityCheck->THF_Path No (Lipophilic but DCM insoluble) DMF_Warning Use DMF/DMAc (WARNING: Dry strictly!) PolarityCheck->DMF_Warning Yes (Very High)

Figure 2: Decision logic for solvent selection based on substrate properties.

References

  • Mechanisms of Sulfonyl Transfer

    • Title: Nucleophilic Substitution at Sulfur.[1][2][8][9] Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides.

    • Source: MDPI, Molecules 2020.
    • URL:[Link][3]

  • Solvent Effects in Organic Synthesis

    • Title: Solvent Effects on Organic Reactivity (LibreTexts).
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Sulfamoylation Methodologies

    • Title: Efficient General Method for Sulfamoyl
    • Source:Tetrahedron Letters (via ResearchG
    • URL:[Link]

  • Green Solvent Alternatives (DES)

    • Title: Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis.[4]

    • Source:ChemSusChem (University of Bari).
    • URL:[Link]

Sources

Application Note: Workup & Isolation Strategies for 2-Cyanoethyl(methyl)sulfamoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers utilizing 2-Cyanoethyl(methyl)sulfamoyl chloride (CAS 209971-18-6) in organic synthesis. It addresses the specific chemical behavior of the reagent, particularly the stability of the 2-cyanoethyl protecting group and the efficient removal of sulfamoyl byproducts.

Abstract & Utility

This compound is a specialized electrophilic reagent used to introduce the


-methyl-

-(2-cyanoethyl)sulfamoyl
moiety into amines, alcohols, and phenols. This group often serves as a "masked" secondary sulfamoyl functionality. The 2-cyanoethyl group acts as a base-labile protecting group, which can be removed via

-elimination (releasing acrylonitrile) to generate the corresponding

-methylsulfamide or sulfamate.

Critical Workup Challenge: The primary challenge is removing the excess reagent and its hydrolysis byproduct (the corresponding sulfamic acid) while preserving the base-sensitive 2-cyanoethyl group. Standard highly alkaline workups (e.g., 1M NaOH) must be avoided to prevent premature deprotection.

Chemical Context & Mechanism

Understanding the reaction pathway is essential for designing the workup.

  • Reaction: Reagent + Nucleophile (R-NH2/R-OH)

    
     Product + HCl(salt).
    
  • Hydrolysis (Quench): Reagent + H2O

    
    
    
    
    
    -(2-cyanoethyl)-N-methylsulfamic acid + HCl.
  • Byproduct Removal: The sulfamic acid byproduct is highly polar and acidic. It partitions into the aqueous phase, especially at neutral to basic pH (bicarbonate).

Reaction & Workup Pathway Diagram

ReactionPathway cluster_Organic Organic Phase cluster_Aqueous Aqueous Phase Reagent 2-Cyanoethyl(methyl) sulfamoyl chloride Product Target Product (Protected Sulfamate) Reagent->Product DCM/THF, 0°C Byproduct Sulfamic Acid Derivative Reagent->Byproduct Hydrolysis Salts Amine Hydrochlorides Reagent->Salts Nu Nucleophile (Amine/Alcohol) Nu->Product DCM/THF, 0°C Nu->Salts Base Base (TEA/Pyridine) Base->Product DCM/THF, 0°C Base->Salts Water H2O (Quench) Water->Byproduct

Caption: Reaction pathway showing the conversion of reagents to the target protected sulfamate and the hydrolysis of excess reagent into water-soluble sulfamic acid.

Safety Considerations

  • Corrosivity: The reagent releases HCl upon contact with moisture. Handle in a fume hood.

  • Lachrymator: Sulfamoyl chlorides can be irritating to eyes and mucous membranes.

  • Acrylonitrile Potential: If the product degrades, it releases acrylonitrile (highly toxic). Avoid high heat (>80°C) and strong bases during processing.

Standard Workup Protocol

This protocol assumes a standard reaction scale (1.0 – 50.0 mmol) in dichloromethane (DCM) or Tetrahydrofuran (THF) using Triethylamine (TEA) or Pyridine as the base.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Quench Buffer: Saturated Ammonium Chloride (

    
    ) or 0.5 M HCl (if product is acid-stable).
    
  • Wash Solution A (Acidic): 1.0 M Citric Acid or 0.5 M HCl (removes pyridine/TEA).

  • Wash Solution B (Basic): Saturated Sodium Bicarbonate (

    
    ) (removes sulfamic acid byproducts).
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ) or Magnesium Sulfate (
    
    
    
    ).
Step-by-Step Procedure
StepActionTechnical Rationale
1. Quench Cool reaction to 0°C. Add water or Sat.

dropwise.[1][2]
Exothermic hydrolysis of excess sulfamoyl chloride. Low temp prevents thermal degradation.
2. Dilution Dilute with organic solvent (DCM or EtOAc).Ensures phase separation. DCM is preferred for sulfamoyl chlorides due to solubility.
3. Acid Wash Wash organic phase with 0.5 M HCl or 10% Citric Acid (

vol).
Crucial: Removes the amine base (TEA/Pyridine) used in the reaction. Note: Skip if your product contains a basic amine.
4. Base Wash Wash organic phase with Sat.[3][4]

(

vol).
Converts the hydrolyzed reagent (sulfamic acid) into its water-soluble sodium salt. Do not use NaOH.
5. Brine Wash Wash with Saturated Brine (

vol).
Removes residual water and breaks potential emulsions.
6. Drying Dry over

for 15-30 mins. Filter.
Removes trace water.

is faster but slightly acidic;

is neutral.
7. Concentration Evaporate solvent under reduced pressure (

C).
High heat can trigger

-elimination of the cyanoethyl group.
Workup Logic Flowchart

WorkupFlow Start Crude Reaction Mixture (Reagent + Product + Base) Quench Step 1: Quench Add Sat. NH4Cl at 0°C Start->Quench Extract Step 2: Extraction Add DCM/EtOAc Quench->Extract DecisionAcid Is Product Acid Sensitive? Extract->DecisionAcid AcidWash Step 3A: Acid Wash (0.5M HCl or Citric Acid) Removes TEA/Pyridine DecisionAcid->AcidWash No SkipAcid Step 3B: Skip Acid Wash (Or use dilute Phosphate buffer pH 6) DecisionAcid->SkipAcid Yes BaseWash Step 4: Mild Base Wash (Sat. NaHCO3) Removes Sulfamic Acid Byproduct AcidWash->BaseWash SkipAcid->BaseWash Dry Step 5-7: Dry, Filter, Concentrate (< 40°C) BaseWash->Dry Final Isolated Product Dry->Final

Caption: Decision tree for the workup of this compound reactions, highlighting the acid-wash decision point.

Troubleshooting & Optimization

Issue: Emulsion Formation

Sulfamoyl reactions often generate fine precipitates of amine hydrochloride salts that stabilize emulsions.

  • Solution: Filter the biphasic mixture through a pad of Celite before separating layers.[4] Alternatively, add a small amount of Methanol to the organic phase during extraction.

Issue: Low Yield / Product Degradation
  • Cause: Premature loss of the 2-cyanoethyl group.

  • Diagnosis: Appearance of acrylonitrile in NMR or loss of the ethyl signals.

  • Fix: Ensure the "Base Wash" step uses Bicarbonate (pH ~8.5) and not Carbonate or Hydroxide (pH > 11). Keep rotary evaporator bath temperature below 40°C.

Issue: Residual Reagent
  • Cause: Incomplete hydrolysis.

  • Fix: Stir the quenched mixture (biphasic) vigorously for 15-30 minutes at Room Temperature before separation. This ensures the hydrophobic reagent has time to hydrolyze at the interface.

Analytical Verification

Before proceeding to the next step (deprotection), verify the integrity of the sulfamoyl moiety.

  • 1H NMR: Look for the characteristic 2-cyanoethyl pattern:

    • 
       3.4–3.6 ppm (triplet, 
      
      
      
      )
    • 
       2.7–2.9 ppm (triplet, 
      
      
      
      )
    • 
       2.8–3.0 ppm (singlet, 
      
      
      
      )
  • IR: Distinct nitrile stretch at

    
    .
    

References

  • Spillane, W. J. (2018). Sulfamic Acid and its Derivatives. In Organic Sulfur Chemistry. Wiley-VCH.

  • Winum, J. Y., et al. (2005). Sulfamates and their therapeutic potential. Medicinal Research Reviews, 25(2), 186-228.

  • Sigma-Aldrich. (n.d.).[5] (2-Cyanoethyl)(methyl)sulfamoyl Chloride Product Page.

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Refer to section on Sulfonamide protection).

Sources

Application Note: Purification of Products from 2-Cyanoethyl(methyl)sulfamoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals working with 2-Cyanoethyl(methyl)sulfamoyl chloride (CAS 209971-18-6).[1] This document synthesizes specific chemical behaviors of sulfamoyl chlorides with the unique properties of the cyanoethyl protecting group to provide a robust purification strategy.

Executive Summary

This compound is a specialized reagent used primarily to introduce the


-methyl-

-(2-cyanoethyl)sulfamoyl
moiety into amines (forming sulfamides) or alcohols (forming sulfamates).[1] This moiety often serves as a "masked"

-methylsulfamide, where the 2-cyanoethyl group functions as a base-labile protecting group, removable via

-elimination.[1]

The purification of reaction products derived from this reagent presents unique challenges:

  • Hydrolytic Instability: The sulfamoyl chloride is moisture-sensitive, leading to sulfonic acid byproducts.

  • Polarity Shifts: The cyano group imparts significant polarity, altering retention times in chromatography compared to standard alkyl sulfamides.

  • Thermal Sensitivity: The 2-cyanoethyl group can undergo premature elimination if exposed to strong bases at elevated temperatures during workup.

This guide outlines a self-validating protocol for the synthesis, workup, and purification of these adducts, ensuring high purity (>98%) for downstream biological evaluation or deprotection.

Reaction Chemistry & Mechanism

Understanding the reaction pathway is critical for anticipating impurities.

Primary Reaction (Coupling)

The reagent acts as an electrophile. In the presence of a tertiary amine base (e.g., Triethylamine or DIPEA), it reacts with a nucleophile (Nu-H).[1]


[1]
Common Side Reactions (Impurities)[1]
  • Hydrolysis: Reaction with adventitious water yields the sulfonic acid, which is highly polar and acidic.

    • Impurity A:

      
      [1]
      
  • Elimination (Premature Deprotection): Exposure to strong base or heat can trigger

    
    -elimination of acrylonitrile.
    
    • Impurity B:

      
       (The deprotected product)[1]
      
    • Byproduct: Acrylonitrile (Volatile, toxic)[1]

Experimental Protocol

Materials & Equipment
  • Reagent: this compound (Store at 4°C, anhydrous).[1][2]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.[1]

  • Base: Triethylamine (Et

    
    N) or 
    
    
    
    -Diisopropylethylamine (DIPEA).[1]
  • Quench: 0.5 M HCl, Saturated NaHCO

    
    , Brine.
    
Synthesis Workflow (Standard Scale: 1.0 mmol)

Note: All steps should be performed under an inert atmosphere (


 or Ar).
  • Preparation: Dissolve the nucleophile (1.0 equiv, e.g., a secondary amine) and base (1.2 – 1.5 equiv) in anhydrous DCM (10 mL) at 0°C.

  • Addition: Add this compound (1.1 equiv) dropwise. Rationale: Slow addition at low temperature prevents exotherms that could trigger elimination.[1]

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS.

  • Checkpoint: If starting material remains, add 0.1 equiv of reagent. Do not heat above 40°C.

Workup & Quenching (Crucial for Purity)

The workup is designed to remove the sulfonic acid byproduct and the amine hydrochloride salt without degrading the cyanoethyl group.

  • Acid Wash: Dilute reaction with DCM. Wash with cold 0.5 M HCl (2 x 10 mL).[1]

    • Function: Removes unreacted amine base and converts any hydrolyzed sulfonic acid byproduct into the water-soluble acid form, removing it from the organic layer.

  • Base Wash: Wash with Saturated NaHCO

    
     (2 x 10 mL).
    
    • Function: Neutralizes trace acid. Caution: Do not use strong bases (NaOH) or prolonged exposure, as this risks

      
      -elimination.[1]
      
  • Drying: Dry organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo at <35°C.

Purification Strategy

Quantitative Data Summary

Table 1: Solubility and Retention Characteristics

ParameterCharacteristicImplication for Purification
Solubility Soluble in DCM, EtOAc, DMSO.[1] Low in Hexanes.Load columns using DCM or minimal EtOAc.
TLC (

)
Lower than typical alkyl sulfamides due to Nitrile.Requires more polar mobile phase (e.g., 40-60% EtOAc/Hex).[1]
Stability Stable to weak acid; Labile to strong base.Avoid amine-modified silica; Avoid heating >50°C.
Flash Column Chromatography (Recommended)

Because the cyano group adds polarity, "standard" gradients for lipophilic drugs must be adjusted.

  • Stationary Phase: High-performance Silica Gel (40–63 µm).[1]

  • Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).[1]

  • Gradient Protocol:

    • Equilibrate with 10% EtOAc in Hexanes.

    • Load crude product (dissolved in minimal DCM).

    • Ramp 10%

      
       60% EtOAc over 15 Column Volumes (CV).
      
    • Product typically elutes between 35–50% EtOAc depending on the nucleophile.

Crystallization (Alternative for Solids)

If the product is a solid, recrystallization is superior for removing trace sulfonates.

  • Solvent System: EtOAc / Heptane or EtOH / Water.

  • Method: Dissolve in warm EtOAc (not boiling), slowly add Heptane until turbid. Cool to 4°C.[2]

Visualization: Purification Logic Flow

The following diagram illustrates the decision-making process for purifying these specific sulfamoyl adducts, highlighting the critical "Safety Catch" nature of the cyanoethyl group.

PurificationWorkflow cluster_impurities Impurity Fate Start Crude Reaction Mixture (Product + Reagent + Salts) Quench Quench: 0.5M HCl Wash (Removes Base/Salts) Start->Quench Partition OrgLayer Organic Layer (Product + Neutral Impurities) Quench->OrgLayer Separate AcidImp Sulfonic Acid (Removed in Aqueous) Quench->AcidImp BaseImp Amine Salts (Removed in Aqueous) Quench->BaseImp TLC TLC Analysis (Check Rf vs. Starting Material) OrgLayer->TLC Decision Is Product Solid? TLC->Decision Column Flash Chromatography Gradient: Hex -> 60% EtOAc Decision->Column No (Oil) Cryst Recrystallization (EtOAc / Heptane) Decision->Cryst Yes (Solid) PureOil Pure Product (Oil/Foam) Store -20°C Column->PureOil PureSolid Pure Product (Solid) Store -20°C Cryst->PureSolid

Caption: Logical workflow for the isolation of cyanoethyl-protected sulfamides, prioritizing removal of hydrolytic byproducts via acid wash before chromatographic separation.

References

  • Beaucage, S. L., & Iyer, R. P. (1992).[1] Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311.[1] (Provides foundational mechanism for cyanoethyl group

    
    -elimination).[1]
    
  • Spillane, W. J., et al. (2004).[1] Sulfamates and their therapeutic potential. Medicinal Research Reviews. (General context on sulfamoyl chloride reactivity).

  • Accela ChemBio. (n.d.). Safety Data Sheet: this compound. Retrieved February 18, 2026, from [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Managing the Hygroscopic Nature of Sulfamoyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with sulfamoyl chlorides. Their inherent reactivity and hygroscopic nature present unique challenges in the laboratory. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments and the quality of your results.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of sulfamoyl chlorides due to their sensitivity to moisture.

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure

Question: My reaction with a sulfamoyl chloride is giving inconsistent yields, or in some cases, failing completely. I suspect reagent degradation. How can I confirm this and prevent it in the future?

Answer:

Inconsistent yields or reaction failure when using sulfamoyl chlorides are frequently traced back to the reagent's hygroscopic nature.[1] Exposure to atmospheric moisture leads to hydrolysis, converting the reactive sulfamoyl chloride into the corresponding, and often unreactive, sulfamic acid.

Causality Explained:

The sulfur atom in a sulfamoyl chloride is highly electrophilic, making it susceptible to nucleophilic attack by water. This reaction is often rapid and irreversible under typical laboratory conditions, leading to the formation of hydrochloric acid and the corresponding sulfamic acid.[2][3] This degradation depletes the active reagent, leading to lower or no product formation.

Troubleshooting Steps & Solutions:

  • Reagent Purity Check: Before use, especially with older bottles, it's prudent to assess the purity of the sulfamoyl chloride. This can be done using several analytical techniques:

    • NMR Spectroscopy: ¹H NMR can reveal the presence of the corresponding sulfamic acid.

    • IR Spectroscopy: Look for the characteristic strong absorption bands of the S=O and S-Cl stretches. The presence of broad O-H and N-H stretches may indicate hydrolysis.[4]

    • Titration: A simple acid-base titration can determine the total acid content, which will increase upon hydrolysis.[4]

  • Implement Inert Atmosphere Techniques: The most effective way to prevent hydrolysis is to handle sulfamoyl chlorides under an inert atmosphere.[5][6][7]

    • Glove Box: For maximum protection, handle the reagent inside a glove box with a low-humidity atmosphere.[7][8]

    • Schlenk Line: If a glove box is unavailable, use a Schlenk line to perform transfers under a positive pressure of an inert gas like argon or nitrogen.

  • Proper Storage: Ensure the sulfamoyl chloride is stored in a tightly sealed container, preferably with a PTFE-lined cap.[9][10] For long-term storage, consider placing the container inside a desiccator with a suitable drying agent.[11]

Issue 2: Formation of Unexpected Byproducts

Question: I am observing the formation of an unexpected byproduct in my reaction that I suspect is related to water contamination. What could this byproduct be, and how can I avoid it?

Answer:

Water contamination can lead to several side reactions beyond simple hydrolysis of the starting material. The nature of the byproduct will depend on your specific reaction conditions and substrates.

Causality Explained:

  • Hydrolysis of the Product: If your desired product is also moisture-sensitive, trace amounts of water can lead to its degradation.

  • Change in Reaction pH: The hydrolysis of sulfamoyl chloride produces hydrochloric acid.[12] This can alter the pH of your reaction mixture, potentially catalyzing unintended side reactions or decomposing acid-sensitive functional groups in your starting materials or product.

  • Reaction with In Situ Generated Acids: The generated HCl can react with other components of your reaction mixture.

Troubleshooting Steps & Solutions:

  • Thoroughly Dry Solvents and Reagents: Ensure all solvents are rigorously dried using appropriate methods, such as distillation from a suitable drying agent (e.g., calcium hydride for non-protic solvents) or by passing them through a column of activated alumina.[13] All other reagents should also be anhydrous.

  • Use of an Acid Scavenger: In your reaction setup, include a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize any in situ generated HCl.[14] This can prevent acid-catalyzed side reactions. Be sure the scavenger is also dry.

  • Control Reaction Temperature: Hydrolysis rates can be temperature-dependent.[2] Running the reaction at lower temperatures may help to minimize moisture-related side reactions.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and properties of sulfamoyl chlorides.

Q1: What are the ideal storage conditions for sulfamoyl chlorides?

A1: Sulfamoyl chlorides should be stored in a cool, dry place away from light.[9] The container must be tightly sealed to prevent the ingress of atmospheric moisture.[10][15] For enhanced protection, store the container within a desiccator containing a drying agent like anhydrous calcium sulfate (Drierite®) or molecular sieves.[11]

Parameter Recommended Condition Rationale
Temperature 15-25°C (59-77°F)Minimizes thermal decomposition.
Humidity As low as possible (<40% RH)Prevents hygroscopic moisture absorption and subsequent hydrolysis.[16][17]
Container Tightly sealed, glass bottle with a PTFE-lined capProvides a barrier against moisture and prevents reaction with the container.[9]

Q2: How should I properly dispose of sulfamoyl chlorides and contaminated materials?

A2: Due to their reactivity with water, sulfamoyl chlorides should be quenched carefully before disposal. Slowly and cautiously add the sulfamoyl chloride to a stirred, cold solution of a weak base, such as sodium bicarbonate. The reaction can be exothermic and will release gas, so it should be done in a fume hood with appropriate personal protective equipment (PPE).[9] Dispose of the resulting solution and any contaminated materials in accordance with local, state, and federal regulations.[9]

Q3: What are the key safety precautions when working with sulfamoyl chlorides?

A3: Sulfamoyl chlorides are corrosive and can cause severe skin and eye burns.[15] They are also lachrymators (cause tearing) and can be harmful if inhaled.[12] Always handle them in a well-ventilated fume hood and wear appropriate PPE, including:

  • Chemical-resistant gloves (inspect before use)[9]

  • Safety goggles and a face shield[9]

  • A lab coat

Have an emergency eyewash station and safety shower readily accessible.

Q4: Can I use a sulfamoyl chloride that has been accidentally exposed to air?

A4: It is not recommended. Exposure to air will likely lead to some degree of hydrolysis, which can compromise the quality of your experimental results.[1] If the use of a potentially compromised reagent is unavoidable, its purity should be assessed by an appropriate analytical method (NMR, IR, or titration) before use.[4] If significant degradation has occurred, it is best to discard the reagent and use a fresh bottle.

Section 3: Experimental Protocols & Visual Guides

Protocol: Inert Atmosphere Dispensing of a Sulfamoyl Chloride

This protocol describes a standard procedure for safely dispensing a sulfamoyl chloride using a Schlenk line to prevent moisture exposure.

Materials:

  • Sulfamoyl chloride in a septum-sealed bottle

  • Oven-dried glassware (e.g., round-bottom flask with a stir bar) sealed with a rubber septum[6]

  • Schlenk line with a supply of dry inert gas (argon or nitrogen)

  • Dry, gas-tight syringe with a needle[6]

  • Anhydrous solvent

Procedure:

  • Prepare the Glassware: Ensure your reaction flask is thoroughly oven-dried and then cooled under a positive pressure of inert gas from the Schlenk line.[6]

  • Prepare the Reagent Bottle: Puncture the septum of the sulfamoyl chloride bottle with a needle connected to the inert gas line to create a positive pressure. A second needle can be inserted as a vent to allow the bottle to be flushed with the inert gas.

  • Prepare the Syringe: Purge a dry syringe with the inert gas by drawing the gas from a balloon or an empty, inerted flask and expelling it several times.[6]

  • Withdraw the Reagent: Insert the needle of the purged syringe through the septum of the reagent bottle. Slowly withdraw the desired volume of the sulfamoyl chloride. It is good practice to withdraw a small amount of the inert gas into the syringe after the liquid to act as a buffer.[6]

  • Transfer to the Reaction Flask: Quickly and carefully transfer the syringe to your reaction flask and inject the sulfamoyl chloride through the septum.

  • Clean the Syringe: Immediately quench the syringe by drawing up a suitable quenching solution (e.g., a dilute solution of sodium bicarbonate) followed by water and appropriate solvents.

Visualizing the Problem: The Hydrolysis Pathway

The following diagram illustrates the nucleophilic attack of water on a sulfamoyl chloride, leading to its degradation.

Hydrolysis cluster_reactants Reactants SulfamoylChloride R₂N-SO₂-Cl (Sulfamoyl Chloride) TransitionState Transition State SulfamoylChloride->TransitionState Nucleophilic Attack Water H₂O (Water) Water->TransitionState Products R₂N-SO₃H + HCl (Sulfamic Acid + Hydrochloric Acid) TransitionState->Products Chloride leaving

Caption: Hydrolysis of a sulfamoyl chloride.

Decision Workflow: Handling a Suspected "Wet" Reagent

This flowchart provides a logical sequence of steps to take when you suspect your sulfamoyl chloride has been compromised by moisture.

TroubleshootingWorkflow Start Inconsistent/Failed Reaction: Suspect Sulfamoyl Chloride Degradation CheckPurity Assess Reagent Purity (NMR, IR, Titration) Start->CheckPurity IsPure Is Reagent Pure? CheckPurity->IsPure UseReagent Proceed with Reaction Under Strict Inert Conditions IsPure->UseReagent Yes DiscardReagent Discard Old Reagent and Obtain a New Bottle IsPure->DiscardReagent No ReviewProcedures Review and Improve Handling & Storage Protocols UseReagent->ReviewProcedures DiscardReagent->ReviewProcedures

Caption: Decision workflow for suspect sulfamoyl chloride.

References

  • Robertson, R. E., & Rossall, B. (1972). Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Journal of Chemistry, 50(7), 946-951.
  • Oh, H. K., Lee, H. W., & Lee, I. (1998). Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-4.
  • Angene Chemical. (2021, May 1). Sulfamoyl chloride - Safety Data Sheet. Retrieved from [Link]

  • Robertson, R. E., & Rossall, B. (1971). Hydrolysis of sulfamoyl chlorides. I. Hydrolysis of dimethylsulfamoyl chloride. Heat capacity of activation, the secondary .gamma.-deuterium isotope effect, and solvent isotope effect. Journal of the American Chemical Society, 93(20), 5034-5040.
  • Sdfine. (n.d.). Sulphuryl chloride - Safety Data Sheet. Retrieved from [Link]

  • King, J. F., & Lee, T. M. (1982). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 60(15), 1810-1817.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 748-754.
  • Levitt, G. (1986). U.S. Patent No. 4,569,995. Washington, DC: U.S.
  • OECD. (2002). SIDS Initial Assessment Report for Sulfuryl chloride. Retrieved from [Link]

  • Moore, M. L., & Miller, C. S. (1941). N-acetyl-sulfanilyl chloride. Organic Syntheses, 21, 1.
  • LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Cole-Parmer. (2005, October 31). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Reddit. (2019, May 28). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • G. A. B., & N. G. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from [Link]

  • Ismaeel, A., et al. (2021). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 6(5), 809-816.
  • Xu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • Zhang, L., et al. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114758.
  • Pitre, S. P., et al. (2020). Easy Access to Aliphatic Sulfonamides using Sulfamoyl Chlorides Under Visible Light Activation. Journal of Visualized Experiments, (161), e61384.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 7: Analytical Methods. Retrieved from [Link]

  • Container Handbook. (n.d.). 13.2.1 Classification of goods according to moisture behavior. Retrieved from [Link]

  • Zhang, L., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114758.

Sources

troubleshooting failed reactions with 2-Cyanoethyl(methyl)sulfamoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Role: Senior Application Scientist | Ticket: #884-CE-MSCl[1]

Introduction: Understanding Your Reagent

You are working with 2-Cyanoethyl(methyl)sulfamoyl chloride , a specialized electrophile designed to introduce the


-methyl-

-(2-cyanoethyl)sulfamoyl
moiety.[1]

This reagent is unique because it carries an "internal clock"—the 2-cyanoethyl group . While this group serves as a vital protecting group for the nitrogen (removable later via


-elimination), it renders the reagent chemically "schizophrenic." It is an electrophile at the sulfur atom (desired reactivity) but simultaneously base-labile at the ethyl backbone (undesired decomposition).[1]

Most failures with this reagent stem from treating it like a standard tosyl or mesyl chloride. It is not. It requires a precise balance between nucleophilicity (to drive the reaction) and basicity (which triggers decomposition).[1]

Module 1: Reagent Integrity & Pre-Reaction QC

Issue: "My reagent looks like a sticky gum or smells acrid/acidic."

Before running a reaction, you must verify the integrity of the chloride. Sulfamoyl chlorides are notoriously moisture-sensitive.[1]

The Hydrolysis Trap

Upon contact with atmospheric moisture, the S-Cl bond hydrolyzes. The resulting sulfamic acid is often a viscous oil or sticky solid, distinct from the crystalline or clean liquid form of the pure chloride.

Diagnostic Protocol:

  • Visual Check: Pure sulfamoyl chlorides are typically colorless to pale yellow oils or low-melting solids.[1] Dark orange/brown discoloration indicates decomposition.[1]

  • The "fume" test: Open the vial carefully. A sharp, biting odor of HCl indicates significant hydrolysis.

  • Quick NMR (The Gold Standard): Dissolve a small aliquot in dry

    
    .
    
    • Valid: Sharp peaks for

      
       and the 
      
      
      
      ethylene bridge.
    • Invalid: Broad smears, shifted methylene peaks, or the presence of free acrylonitrile (multiplets at 5.6–6.2 ppm), which indicates the reagent has already self-destructed.

Corrective Action:

  • If the reagent is compromised, do not use it . Purification is difficult due to thermal instability.[1] Purchase a fresh batch or synthesize it de novo using sulfuryl chloride and 3-(methylamino)propanenitrile hydrochloride.[1]

Module 2: The "Base Trap" (Core Troubleshooting)

Issue: "I see the starting material disappearing, but I'm getting low yields or unexpected side products (like deprotected sulfonamides)."

This is the most critical failure mode. You are likely triggering the


-elimination mechanism  prematurely.
The Mechanistic Conflict

The 2-cyanoethyl group is designed to be removed by base (


) abstracting the proton alpha to the nitrile. If your coupling base is too strong or the temperature too high, you strip the protecting group before or during the coupling.

Visualizing the Conflict:

ReactionPathways Reagent 2-Cyanoethyl(methyl) sulfamoyl chloride Transition Transition State (S-N Bond Forming) Reagent->Transition Path A: Nucleophilic Attack (Fast at 0°C) Elimination β-Elimination (Proton Abstraction) Reagent->Elimination Path B: Base Attack (Fast with DBU/Strong Base) Base Base (B:) Base->Elimination Nu Nucleophile (R-NH2/ROH) Nu->Transition Product Desired Sulfonamide (Protected) Transition->Product - HCl SideProduct Acrylonitrile + Unstable Sulfamoyl Species Elimination->SideProduct Loss of Protecting Group

Figure 1: The kinetic competition between desired substitution (Path A) and undesired elimination (Path B).

Base Selection Guide
BasepKa (conj.[1] acid)Risk LevelRecommendation
DBU / DBN ~12-13CRITICAL Never use. Will cause immediate elimination of the cyanoethyl group.
Triethylamine (TEA) ~10.7High Risky.[1] Only use at -78°C to 0°C. Promotes elimination at RT.[1]
DIPEA (Hünig's Base) ~10.7Moderate Better than TEA due to steric bulk, which slows proton abstraction.[1]
Pyridine ~5.2Low Preferred. Sufficient to scavenge HCl but too weak to trigger rapid elimination.[1]
2,6-Lutidine ~6.7Low Excellent alternative if Pyridine is too nucleophilic for your specific substrate.

Module 3: Optimization & Protocols

Issue: "The reaction is sluggish with Pyridine, but decomposes with TEA."

Catalysis Strategy

If the nucleophile is weak (e.g., an electron-deficient aniline or secondary alcohol), Pyridine alone may not drive the reaction.

  • The Fix: Add DMAP (4-Dimethylaminopyridine) , but strictly catalytic (0.1 eq) .

  • Why? DMAP forms a highly reactive N-acylpyridinium-type intermediate that transfers the sulfamoyl group rapidly, outpacing the elimination side reaction.

Standardized "Safe" Protocol

Use this protocol to minimize side reactions.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvent: Dissolve the Nucleophile (1.0 eq) in anhydrous DCM (Dichloromethane) or Acetonitrile .

    • Note: Avoid DMF if possible; it can promote elimination and is hard to remove without heating.[1]

  • Base: Add Pyridine (3.0 eq).[1]

  • Cooling: Cool the mixture to 0°C (Ice bath). Crucial step.

  • Addition: Add This compound (1.2 eq) dropwise as a solution in DCM.

    • Do not add neat reagent directly; localized heating causes degradation.

  • Reaction: Stir at 0°C for 1 hour. Only warm to Room Temperature (RT) if TLC shows no conversion.

  • Quench: Quench with saturated aqueous

    
      or dilute citric acid.
    
    • Avoid basic workups (bicarb/carbonate) if the product is to be stored for long periods.[1]

FAQ: Rapid Troubleshooting

Q: Can I use this reagent to make sulfamates (reaction with alcohols)? A: Yes, but alcohols are weaker nucleophiles than amines.[1] You will likely need NaH (Sodium Hydride) in THF at low temperature (-78°C to 0°C) to deprotonate the alcohol first, then add the chloride.[1] Do not use amine bases for alcohol coupling; the reaction is too slow and hydrolysis will win.

Q: How do I remove the 2-cyanoethyl group later? A: That is the easy part. Treat your protected product with DBU (2 eq) in Acetonitrile or aqueous Ammonia at RT.[1] The group eliminates as acrylonitrile.

Q: My product has an extra spot on TLC that moves slightly slower. A: This is likely the sulfamate ester formed from the reaction of the chloride with water (hydrolysis) followed by reaction with your base, or a dimer. Ensure your solvent is anhydrous (Karl Fischer < 50 ppm).[1]

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[1] Protection for the Amino Group: Sulfonamides. John Wiley & Sons.[1] (Standard reference for 2-cyanoethyl cleavage mechanisms).

  • Mechanism of Hydrolysis of Sulfamoyl Chlorides . Canadian Journal of Chemistry, 1971. (Establishes the

    
     vs. 
    
    
    
    character of sulfamoyl chlorides).
  • Reactivity of Sulfonyl Chlorides . BenchChem Technical Guides. (General reactivity profiles for sulfonyl/sulfamoyl electrophiles).

  • Nucleic Acids Research: 2-Cyanoethyl Protection. Nucleic Acids Research, various issues. (The 2-cyanoethyl group is the standard phosphate protecting group in DNA synthesis; its base-lability profile is well-documented in this field).

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Cyanoethyl(methyl)sulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Cyanoethyl(methyl)sulfamoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for reactions involving this versatile reagent. The following question-and-answer format addresses common challenges and offers practical, field-proven solutions to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the key stability and handling considerations for this compound?

A1: this compound is a moisture-sensitive and corrosive compound.[1][2] It is critical to handle it under an inert atmosphere, such as nitrogen or argon, to prevent degradation. The presence of moisture will lead to hydrolysis, forming the corresponding sulfonic acid and releasing hydrochloric acid, which can complicate your reaction and lead to lower yields.[3] Store the reagent at +4°C and ensure it is tightly sealed.[4] Always use dry solvents and glassware.

Q2: My reaction with this compound is sluggish or not going to completion. What are the likely causes?

A2: Several factors can contribute to a slow or incomplete reaction.

  • Insufficient Base: The reaction of a sulfamoyl chloride with a nucleophile, such as an amine or alcohol, generates HCl as a byproduct. This acid must be neutralized by a suitable base for the reaction to proceed to completion. Common bases include triethylamine, diisopropylethylamine (DIPEA), or potassium carbonate.[5] Ensure you are using at least a stoichiometric amount of base, and in many cases, a slight excess (1.1-1.5 equivalents) is beneficial.

  • Low Reaction Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy.[5] Monitor your reaction by a suitable technique (TLC, LC-MS) and if no progress is observed, consider gradually increasing the temperature.

  • Steric Hindrance: If your nucleophile is sterically hindered, the reaction rate will be significantly slower. In such cases, prolonged reaction times, higher temperatures, or the use of a less hindered, more nucleophilic catalyst may be necessary.

  • Solvent Choice: The choice of solvent can significantly impact reaction rates. Aprotic solvents such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are commonly used.[6] For particularly challenging reactions, polar aprotic solvents like dimethylformamide (DMF) can be employed, although they may complicate work-up.[7]

Q3: I am observing the formation of multiple byproducts in my reaction. How can I improve the selectivity?

A3: The formation of byproducts is a common issue. Here are some strategies to enhance selectivity:

  • Control of Stoichiometry: Carefully control the molar ratio of your reactants. For instance, when reacting with primary amines, using a 1:1 molar ratio of the amine to the sulfamoyl chloride can help minimize the formation of di-sulfonamides.[8]

  • Slow Addition: Adding the this compound solution dropwise to the reaction mixture containing the nucleophile and base can help to avoid localized high concentrations of the electrophile, which can lead to side reactions.[8]

  • Temperature Control: Running the reaction at a lower temperature can often improve selectivity by favoring the desired kinetic product over thermodynamic byproducts.[8]

  • Purity of Starting Materials: Ensure the purity of your starting materials and solvents, as impurities can sometimes catalyze decomposition or side reactions.[8]

Troubleshooting Guide

This section provides a more in-depth look at specific problems and their solutions.

Issue 1: Low Yield of the Desired Sulfonamide

If you are experiencing low yields, consider the following troubleshooting steps in a systematic manner.

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions start->check_conditions check_workup Assess Work-up & Purification start->check_workup sub_reagents1 Moisture contamination? check_reagents->sub_reagents1 sub_reagents2 Incorrect stoichiometry? check_reagents->sub_reagents2 sub_conditions1 Temperature too low/high? check_conditions->sub_conditions1 sub_conditions2 Inappropriate solvent or base? check_conditions->sub_conditions2 sub_workup1 Product loss during extraction? check_workup->sub_workup1 sub_workup2 Decomposition on silica gel? check_workup->sub_workup2 solution_reagents1 Use anhydrous conditions. Handle under inert gas. sub_reagents1->solution_reagents1 Yes solution_reagents2 Recalculate and re-weigh. Consider slight excess of base. sub_reagents2->solution_reagents2 Yes solution_conditions1 Optimize temperature profile. (e.g., start cold, warm slowly) sub_conditions1->solution_conditions1 Yes solution_conditions2 Screen alternative solvents/bases. sub_conditions2->solution_conditions2 Yes solution_workup1 Perform back-extraction. Use different extraction solvent. sub_workup1->solution_workup1 Yes solution_workup2 Use alternative purification method (e.g., crystallization, prep-HPLC). sub_workup2->solution_workup2 Yes Sulfonamide_Synthesis_Workflow A 1. Dissolve Amine & Base in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add Sulfamoyl Chloride Solution Dropwise B->C D 4. Warm to RT & Stir C->D E 5. Monitor Reaction (TLC/LC-MS) D->E F 6. Aqueous Work-up E->F G 7. Extraction F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I

Sources

Technical Support Center: Avoiding Acrylonitrile Formation During Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in chemical synthesis: the formation of acrylonitrile during the deprotection of 2-cyanoethyl (CE) protecting groups. This issue is particularly prevalent in oligonucleotide synthesis but is relevant to any process utilizing this common protecting group. Our goal is to provide you with the expertise and actionable protocols to ensure the integrity and purity of your final product.

Understanding the Problem: The "Why" Behind Acrylonitrile Formation

The 2-cyanoethyl group is a widely used protecting group for phosphate moieties in oligonucleotide synthesis and other chemical transformations due to its stability during synthesis and ease of removal.[1][2] However, its removal under basic conditions proceeds via a β-elimination reaction, which liberates the desired deprotected molecule and, as an unavoidable by-product, acrylonitrile.[3][4][5][6][7][8]

Acrylonitrile is a reactive Michael acceptor, meaning it can readily react with nucleophiles present in the reaction mixture.[3][9] In the context of oligonucleotide synthesis, this can lead to the undesirable alkylation of the nucleobases, particularly at the N3 position of thymine, forming a stable cyanoethyl adduct.[3][9][10][11][12] This modification can compromise the biological activity and purity of the final product.[13]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues related to acrylonitrile formation and provide solutions grounded in chemical principles and field-proven experience.

Q1: I'm observing a +53 Da impurity in my mass spectrometry data after deprotection. What is it, and how can I get rid of it?

A1: A +53 Dalton mass addition to your oligonucleotide is a classic signature of cyanoethylation, where one or more nucleobases (most commonly thymine) have reacted with acrylonitrile.[11] This side reaction is a direct consequence of the acrylonitrile by-product formed during the deprotection of the cyanoethyl phosphate protecting groups.[4][14]

Troubleshooting Steps:

  • On-Support Deprotection of the Phosphate Groups: The most effective way to prevent this is to remove the cyanoethyl groups while the oligonucleotide is still attached to the solid support.[10][15] This allows the acrylonitrile to be washed away before the oligonucleotide is cleaved into the solution where it would be more susceptible to modification. A common method is to treat the support-bound oligonucleotide with a solution of a mild, non-nucleophilic base in an organic solvent.

  • Use of Acrylonitrile Scavengers: Incorporating a scavenger into the deprotection solution can effectively neutralize acrylonitrile as it is formed. These scavengers are typically more nucleophilic than the heterocyclic bases of the oligonucleotide and will preferentially react with acrylonitrile.

  • Optimize Deprotection Conditions: For standard deprotection using ammonium hydroxide, using a larger volume of the solution can help to dilute the acrylonitrile concentration, reducing the likelihood of side reactions.[11]

Q2: What are the best reagents for on-support removal of cyanoethyl groups?

A2: The key is to use a base that is strong enough to effect β-elimination but not so strong that it prematurely cleaves the oligonucleotide from the support or removes the base-protecting groups.

ReagentTypical Concentration & ConditionsAdvantagesConsiderations
Diethylamine (DEA) in Acetonitrile 10% (v/v) in acetonitrile, 5-10 minute treatment at room temperature.[15][16][17]Highly effective and widely used.[16]DEA is a volatile and flammable liquid.
Triethylamine (TEA) in Acetonitrile 1:1 (v/v) with acetonitrile.[3][18]Another effective and common choice.Similar handling precautions to DEA.
t-Butylamine Can be used as a scavenger in the deprotection solution.[9][19]Acts as both a deprotection agent and a scavenger.May require optimization of concentration and reaction time.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Used in some mild deprotection strategies.[20]A strong, non-nucleophilic base.Can be too harsh for some sensitive modifications.
Q3: Can I just use a more nucleophilic deprotection solution to act as a scavenger?

A3: Yes, this is a valid and commonly employed strategy.

  • Ammonium Hydroxide/Methylamine (AMA): This mixture is a popular choice for "ultrafast" deprotection.[4] Methylamine is a stronger nucleophile than ammonia and is very effective at scavenging acrylonitrile, which helps to suppress the cyanoethylation of thymine.[11][14]

  • Piperazine: Has been shown to be an effective scavenger, allowing for a single-step deprotection and cleavage process with reduced acrylonitrile-related impurities.[21]

  • Nitromethane: Can be added to aqueous ammonia deprotection solutions. Under basic conditions, it forms a carbanion that effectively traps acrylonitrile.[21]

Important Note: When using highly nucleophilic amine solutions like AMA, be aware of the potential for transamidation side reactions, especially if your oligonucleotide contains amino-modifiers or certain base protecting groups.[17]

Experimental Protocols

Protocol 1: On-Support Deprotection of Cyanoethyl Groups

This protocol is performed after the completion of oligonucleotide synthesis but before cleavage from the solid support.

  • Prepare the Deprotection Solution: Prepare a 10% (v/v) solution of diethylamine in anhydrous acetonitrile.

  • Column Treatment:

    • Place the synthesis column on a syringe.

    • Slowly pass 2-3 mL of the 10% diethylamine solution through the column over a period of 5 minutes.[11]

    • Ensure the support material is fully wetted by the solution.

  • Wash: Wash the column thoroughly with anhydrous acetonitrile (3 x 2 mL) to remove the diethylamine and the liberated acrylonitrile.

  • Dry: Dry the support material under a stream of argon or nitrogen.

  • Proceed to Cleavage and Base Deprotection: The oligonucleotide can now be cleaved from the support and the base protecting groups removed using your standard protocol (e.g., concentrated ammonium hydroxide or AMA), without the risk of acrylonitrile-mediated side reactions.

Visualizing the Process

The Problem: Acrylonitrile Formation and Side Reaction

The following diagram illustrates the deprotection of a cyanoethyl-protected phosphate group, the subsequent formation of acrylonitrile, and its undesirable reaction with a thymine base.

cluster_deprotection Deprotection (β-Elimination) cluster_side_reaction Undesirable Side Reaction (Michael Addition) Oligo-P-O-CH2CH2CN Cyanoethyl-Protected Oligonucleotide Deprotected_Oligo Deprotected Oligonucleotide Oligo-P-O-CH2CH2CN->Deprotected_Oligo β-elimination Acrylonitrile Acrylonitrile (By-product) Oligo-P-O-CH2CH2CN->Acrylonitrile Base Base (e.g., NH3) Base->Oligo-P-O-CH2CH2CN Adduct Cyanoethylated Adduct (+53 Da) Acrylonitrile->Adduct Thymine Thymine on Oligo Thymine->Adduct Start Start: Suspected Acrylonitrile Side-Reaction (+53 Da impurity) OnSupport Implement On-Support Phosphate Deprotection? (e.g., 10% DEA in ACN) Start->OnSupport Scavenger Use Deprotection with Integrated Scavenger? (e.g., AMA) OnSupport->Scavenger No Analyze1 Analyze Product by Mass Spectrometry OnSupport->Analyze1 Yes Analyze2 Analyze Product by Mass Spectrometry Scavenger->Analyze2 Yes Success Problem Resolved: Pure Product Analyze1->Success Impurity Eliminated Failure Problem Persists: Consult Further Analyze1->Failure Impurity Remains Analyze2->Success Impurity Eliminated Analyze2->Failure Impurity Remains

Caption: Troubleshooting workflow for acrylonitrile-related impurities.

Analytical Methods for Detection

For researchers needing to quantify or confirm the presence of acrylonitrile, the following methods are standard:

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are the most common and accurate methods for the determination of acrylonitrile. [22][23][24]Samples are typically prepared by extraction into an organic solvent. [22]* Spectrophotometry: For some applications, spectrophotometric methods can be developed for the trace determination of acrylonitrile in biological or wastewater samples. [25]

References

  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. [Link]

  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [Link]

  • Google Patents. (n.d.). EP1294736A1 - Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger.
  • Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines. [Link]

  • Glen Research. (n.d.). Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. [Link]

  • Glen Research. (n.d.). Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. [Link]

  • NANOLAB. (n.d.). Determination of Acrylonitrile: Accurate Analysis Methods. [Link]

  • Google Patents. (n.d.). Deprotection of synthetic oligonucleotides using acrylonitrile scavenger.
  • ResearchGate. (2005). Nitromethane as a scavenger of acrylonitrile in the deprotection of synthetic oligonucleotides. [Link]

  • PMC. (n.d.). Oligonucleotide synthesis under mild deprotection conditions. [Link]

  • (n.d.). Protecting groups. [Link]

  • Google Patents. (n.d.). WO2000046231A1 - Method for deprotecting oligonucleotides.
  • PMC. (n.d.). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Google Patents. (n.d.). CA1243449A - Scavenging of residual acrylonitrile monomer in abs.
  • Google Patents. (n.d.). EP0093568B1 - Scavenging of residual acrylonitrile monomer.
  • kelid1.ir. (n.d.). E 1178 – 97 - Standard Test Methods for - Analysis of Acrylonitrile1. [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1045 App D - Sampling and Analytical Methods for Acrylonitrile. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • JOCPR. (n.d.). Spectrophotometric determination of acrylonitrile in biological samples. [Link]

  • Google Patents. (n.d.). CA2361079C - Method for deprotecting oligonucleotides.
  • Glen Research. (n.d.). Deprotection Guide. [Link]

  • ACS Publications. (2021, March 11). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. [Link]

  • ResearchGate. (n.d.). Synthesis of High-Quality Antisense Drugs. Addition of Acrylonitrile to Phosphorothioate Oligonucleotides: Adduct Characterization and Avoidance. [Link]

  • (n.d.). Acrylonitrile-based sulfur scavenging agents and methods of use in oilfield operations. [Link]

  • European Patent Office. (n.d.). Scavenging of residual acrylonitrile monomer - EP 0093568 B1. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2010, October 27). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N 3 -Cyano-Ethylthymine. [Link]

  • Wikipedia. (n.d.). Cyanoethylation. [Link]

  • (n.d.). Acrylonitrile. [Link]

  • Encyclopedia.pub. (2020, August 6). Synthesis of nucleobase-modified RNA oligonucleotides. [Link]

Sources

challenges in handling moisture-sensitive sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Moisture-Sensitive Sulfonyl Chlorides

Mission Statement: Welcome to the Sulfonyl Chloride Handling Support Center. As Senior Application Scientists, we recognize that sulfonyl chlorides (


) are the workhorses of medicinal chemistry—essential for sulfonamide synthesis and alcohol activation (mesylation/tosylation). However, they are notoriously unforgiving. This guide moves beyond basic "keep dry" advice to address the specific mechanistic failures—hydrolysis, sulfene formation, and silica degradation—that ruin experiments.

Part 1: The "Red Flag" Dashboard

Before you begin, assess your reagent and setup against these critical indicators.

Observation Diagnosis Immediate Action
Bottle Condition: "Crusty" white solid on the cap or threads.Hydrolysis: Atmospheric moisture has converted

to sulfonic acid (

) + HCl.
Do not use directly. The acid byproduct catalyzes further degradation. Perform a purity check (see Protocol A).
Physical State: Liquid reagent (e.g., MsCl) appears viscous or cloudy.Oligomerization: Aliphatic sulfonyl chlorides can self-react or dimerize in the presence of trace water/base.Distill or Discard. Viscosity often indicates sulfene-derived oligomers.
Reaction: Violent boiling/fuming upon addition.Runaway Exotherm: Rapid HCl generation exceeding heat exchange capacity.Stop Addition. Cool to -10°C. Check solvent water content.
TLC/LCMS: Product spot "streaks" or disappears during purification.Silica Degradation: The sulfonyl chloride is decomposing on the acidic silica gel.Neutralize Silica. Pre-treat column with 1%

or switch to rapid filtration.

Part 2: Deep Dive Troubleshooting (Q&A)

Category 1: Reagent Integrity & Storage

Q: My Methanesulfonyl Chloride (MsCl) has turned dark. Can I still use it? A: No. Color change in aliphatic sulfonyl chlorides usually indicates the formation of degradation products via the sulfene intermediate mechanism. Unlike aromatic sulfonyl chlorides (like Tosyl Chloride), which hydrolyze via direct nucleophilic attack, aliphatic analogs with


-hydrogens can undergo 

elimination to form highly reactive sulfenes (

) [1]. These polymerize or react indiscriminately.
  • The Fix: Distill neat MsCl under vacuum before use. Store in a Schlenk flask under Argon at 4°C.

Q: How do I accurately determine the purity of an old bottle of Tosyl Chloride (TsCl)? A: NMR is often insufficient due to overlapping signals between the chloride and the acid. You must use a Morpholine Back-Titration (Protocol A). This differentiates between the reactive


 species and the inert 

hydrolysis product.
Category 2: Reaction Optimization

Q: I am getting low yields with aliphatic sulfonyl chlorides despite dry solvents. Why? A: You are likely generating the sulfene intermediate too rapidly. If you add the base (e.g., Triethylamine) before the nucleophile, or if the base is too strong, the


 eliminates to the sulfene, which then reacts with trace water or dimerizes rather than reacting with your amine/alcohol [2].
  • The Fix:

    • Cool to

      
       or 
      
      
      
      .
    • Add the base last or use a weaker base (Pyridine) to favor direct substitution over elimination.

    • Use the "Inverse Addition" technique (add

      
       to the amine/base mixture slowly).
      

Q: Why does my reaction smoke when I quench it? A: Unreacted sulfonyl chloride reacts violently with water to release HCl gas. In a closed separatory funnel, this pressure build-up is a safety hazard.

  • The Fix: Use a Reverse Quench . Slowly pour your reaction mixture into a stirred, ice-cold solution of saturated

    
    . This dissipates heat and neutralizes HCl immediately.
    
Category 3: Purification

Q: My product decomposes on the column. How do I purify it? A: Sulfonyl chlorides are acid-labile. Standard silica gel is slightly acidic (pH 6-6.5), which facilitates hydrolysis on the column.

  • The Fix: Flash chromatography on neutralized silica . Slurry the silica in Hexanes/EtOAc containing 1% Triethylamine (

    
    ). Run the column with this buffer. Alternatively, if the byproduct is just the sulfonic acid, a simple aqueous wash with basic brine (
    
    
    
    ) usually removes it, allowing you to skip the column entirely (telescoping) [3].

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Morpholine Purity Titration

Use this to validate reagent quality before committing valuable starting material.

  • Dissolution: Dissolve approx. 1.0 mmol (weighed precisely) of the sulfonyl chloride sample in 10 mL of dry Dichloromethane (DCM).

  • Reaction: Add exactly 2.0 mmol of Morpholine (standardized solution). Stir for 10 minutes.

    • Mechanism:[1][2][3][4][5]

      
      .
      
    • Note: The sulfonic acid impurity (

      
      ) will react with morpholine to form a salt but consumes only 1 equivalent, whereas the chloride consumes 1 eq for reaction + 1 eq for HCl scavenging.
      
  • Quench: Add 20 mL water.

  • Titration: Titrate the excess morpholine in the biphasic mixture using 0.1 N HCl with Methyl Orange indicator (or potentiometric titration).

  • Calculation:

    
    
    
Protocol B: The "Safe-Fail" Reaction Setup

Designed to minimize exotherms and sulfene formation.

  • Vessel: Flame-dried 3-neck flask with internal thermometer and N2 inlet.

  • Solvent: Anhydrous DCM or THF (Water < 50 ppm by Karl Fischer).

  • Base: Pyridine (2-3 equiv) is preferred over TEA for labile substrates.

  • Addition:

    • Dissolve Nucleophile and Base in solvent. Cool to

      
      .
      
    • Dilute Sulfonyl Chloride 1:1 in solvent.

    • Add Chloride solution dropwise via syringe pump (Rate: maintain internal temp

      
      ).
      
  • Monitoring: Do not reflux. Monitor by TLC. If starting material remains after 2h, add catalyst (DMAP, 0.1 eq).

Part 4: Visual Logic & Decision Support

Diagram 1: Reagent Quality Decision Matrix

Follow this logic to prevent starting a doomed experiment.

ReagentCheck Start Inspect Sulfonyl Chloride Visual Visual Check: Is it Crusty/Discolored? Start->Visual Discard DISCARD / RE-DISTILL (Irreversible Degradation) Visual->Discard Yes Titrate Perform Morpholine Titration (Protocol A) Visual->Titrate No (Looks clean) Calc Calculate Purity Titrate->Calc Decision Purity > 95%? Calc->Decision Use PROCEED TO REACTION (Use Protocol B) Decision->Use Yes Adjust Adjust Stoichiometry or Recrystallize Decision->Adjust No (<95%) Adjust->Titrate Re-check

Caption: Workflow for assessing reagent viability. Visual degradation requires immediate disposal/purification, while invisible hydrolysis requires quantitative titration.

Diagram 2: Mechanism-Based Troubleshooting

Understanding the competition between Substitution and Elimination (Sulfene).

Mechanism Substrate Aliphatic Sulfonyl Chloride (R-CH2-SO2Cl) Path1 Pathway A: Direct Attack (Desired) Substrate->Path1 Low Temp / Weak Base Path2 Pathway B: Elimination (Undesired) Substrate->Path2 High Temp / Strong Base Base Base (e.g., Et3N) Product Sulfonamide Product Path1->Product Intermediate Sulfene Intermediate [R-CH=SO2] Path2->Intermediate Intermediate->Product + Amine (Slow) Byproduct Oligomers / Sulfonate Esters Intermediate->Byproduct + H2O / Self-reaction

Caption: Aliphatic sulfonyl chlorides can degrade via sulfene formation (Pathway B). Control this by using lower temperatures and weaker bases to favor Pathway A.

References

  • King, J. F. (1975). "Return of the Sulfenes." Accounts of Chemical Research, 8(1), 10–17.

  • BenchChem Technical Support. (2025). "Safe Quenching Procedures for Sulfonyl Chloride Reactions." BenchChem Safety Guides. 6

  • Org. Synth. (2012).[7] "Preparation of Sulfonamides via Sulfonyl Chlorides." Organic Syntheses, 89, 44-54.[7] 7

  • Ashworth, M. R. F. (1972). The Determination of Sulphur-containing Groups. Academic Press. (Referenced via NISCPR: Titrimetric determination of sulphonyl chlorides).

Sources

Technical Support Center: Purification of 2-Cyanoethyl Protected Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Hub. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Core Directive: The "Upstream" Reality

As researchers, we often treat purification as a magical car wash that cleans up any mess made during synthesis. However, with 2-cyanoethyl (2-CE) phosphoramidites , the battle is won or lost during deprotection, not on the column.

The 2-CE group is the industry standard for phosphate protection in oligonucleotide synthesis because it is stable during coupling but labile under basic conditions. The challenge arises from its removal mechanism:


-elimination .

This reaction releases acrylonitrile , a potent Michael acceptor.[1] If this acrylonitrile is not immediately scavenged, it will re-attack your molecule, creating permanent alkylation adducts that are often inseparable by standard HPLC.

The Mechanism: Understanding the Enemy

To troubleshoot, you must visualize the invisible war happening in your flask.

The Pathway:

  • Base Treatment: Ammonium hydroxide or methylamine attacks the acidic

    
    -proton of the 2-CE group.
    
  • Elimination: The phosphate is deprotected, releasing free acrylonitrile.

  • The Fork in the Road:

    • Path A (Success): The acrylonitrile is "scavenged" by the excess base (e.g., methylamine).[2]

    • Path B (Failure): The acrylonitrile alkylates a nucleophile on your compound (typically N3-Thymine).[1][2]

G Start 2-CE Protected Phosphate Base Base Treatment (NH4OH / AMA) Start->Base Inter β-Elimination Base->Inter Acryl Acrylonitrile (Released) Inter->Acryl Side Product Product Native Oligonucleotide Inter->Product Phosphate Free Scavenged Scavenged By-Product (Safe) Acryl->Scavenged High Conc. Base (Path A) Adduct Cyanoethyl Adduct (+53 Da Impurity) Acryl->Adduct Michael Addition to N3-Thymine (Path B)

Figure 1: The fate of the 2-cyanoethyl group. Path B represents the critical failure mode leading to purification difficulties.

Troubleshooting Guide: The "+53 Da" Ghost

The most frequent support ticket we receive involves an impurity eluting immediately after the main peak with a mass shift of +53 Da .

The Symptom
  • Observation: A shoulder or split peak on RP-HPLC/UPLC.

  • Mass Spec: Target Mass + 53.06 Da.

  • Chemistry: This is the N3-cyanoethyl-thymine adduct (or N3-uracil in RNA).

Why Purification Fails

You cannot easily purify this away because the hydrophobicity change caused by the small cyanoethyl group is negligible on a long oligonucleotide. On Anion Exchange (IEX), the charge is identical to the full-length product.

Corrective Protocol (The "Self-Validating" Fix)

Do not try to optimize the gradient. Optimize the Scavenging.

ParameterStandard Protocol (Risk High)Optimized Protocol (Risk Low)Why?
Reagent 28% NH

OH (Ammonium Hydroxide)
AMA (1:1 NH

OH / 40% Methylamine)
Methylamine is a stronger nucleophile and a faster scavenger than ammonia [1].
Volume Low (to concentrate sample)High (min. 1 mL per µmol)Dilution reduces the effective concentration of acrylonitrile, lowering collision probability with the oligo.
Additives None20% Diethylamine (DEA) in ACNPre-rinse step: Rinse column with DEA before cleavage. This removes the 2-CE group while the oligo is still anchored, washing away acrylonitrile before the bases are exposed [2].
Purification Workflow Optimization

If you have already synthesized the compound and cannot re-do the deprotection, use this guide to attempt separation.

Strategy A: Reverse Phase (RP-HPLC)
  • Challenge: The cyanoethyl adduct is slightly more hydrophobic than the native oligo.

  • Tactic: Use a shallow gradient.

  • Mobile Phase: TEAA (Triethylammonium acetate) is standard, but switching to HFIP/TEA (Hexafluoroisopropanol) can improve resolution for difficult separations by altering the ion-pairing dynamics.

Strategy B: Anion Exchange (IEX)
  • Challenge: IEX separates by charge. The 2-CE adduct has the same charge as the target.

  • Verdict: Ineffective for separating cyanoethyl adducts. Do not waste time here.

Decision Matrix for Unknown Impurities

DecisionTree Impurity Unknown Impurity Detected MassCheck Mass Spec Analysis Impurity->MassCheck Plus53 Mass Shift = +53 Da? MassCheck->Plus53 Yes53 Cause: Acrylonitrile Adduct (N3-Thymine) Plus53->Yes53 Yes No53 Check other modifications (Acetylation +42, etc.) Plus53->No53 No Action1 Prevention: Switch to AMA deprotection or DEA rinse Yes53->Action1 Future Batches Action2 Salvage: Repurify using Shallow Gradient RP-HPLC Yes53->Action2 Current Batch

Figure 2: Diagnostic workflow for identifying and addressing 2-CE related impurities.

Frequently Asked Questions (FAQ)

Q: I am using "UltraMild" deprotection (Potassium Carbonate in Methanol). Will this prevent cyanoethyl adducts? A: Not necessarily. While UltraMild chemistry protects sensitive bases (like TAMRA), the elimination of the 2-CE group still occurs. If you do not have a scavenger present, the acrylonitrile can still react. However, because K2CO3/MeOH is less "aggressive" than hot ammonia, the rate of Michael addition to Thymine is generally slower [3].

Q: Can I just wash the column with acetonitrile to remove the acrylonitrile? A: No. The acrylonitrile is only released after you apply the base. If you wash with ACN before base treatment, the 2-CE group is still attached to the phosphate.

  • Correction: You can treat the column with 10-20% Diethylamine (DEA) in Acetonitrile first. This base is strong enough to trigger

    
    -elimination (removing the 2-CE) but too bulky to cleave the oligo from the support. You can then wash away the acrylonitrile/DEA mix with ACN, and then proceed to cleave the clean oligo with Ammonia [4].[3]
    

Q: Why does my RNA synthesis show this impurity more often? A: It shouldn't, theoretically. However, RNA deprotection is a two-step process. If the initial ammonolysis (to remove 2-CE and base protection) is done inefficiently, or if the TBDMS removal (step 2) is performed on a crude mixture containing acrylonitrile adducts, the analysis becomes complex. Note that Uracil (in RNA) is also susceptible to N3-cyanoethylation, similar to Thymine [5].

References
  • Glen Research. Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.24. Link

  • Ertl, N. et al. Optimization of the synthesis of long oligonucleotides. Glen Report 21.2. Link

  • Brown, T. et al. Modern machine-aided methods of oligodeoxyribonucleotide synthesis. In: Oligonucleotides and Analogues: A Practical Approach.[4][5] IRL Press.

  • Sinha, N.D. et al. Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product. Nucleic Acids Research, 1984. Link

  • ATDBio. Solid-phase oligonucleotide synthesis: Deprotection of the phosphodiester backbone.Link

Sources

Technical Support Center: Troubleshooting Incomplete Deprotection of the 2-Cyanoethyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. As Senior Application Scientists, we understand that robust and complete deprotection is critical for the success of your research. This guide provides in-depth troubleshooting for issues related to the removal of the 2-cyanoethyl phosphate protecting group in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the 2-cyanoethyl group and why is it used?

The 2-cyanoethyl group is a widely used protecting group for the phosphate backbone in phosphoramidite-based oligonucleotide synthesis.[1][2] During the synthesis cycle, after the coupling of a new phosphoramidite monomer, the resulting phosphite triester is oxidized to a more stable P(V) phosphate triester.[3][4] The 2-cyanoethyl group shields the phosphate oxygen, preventing undesirable side reactions during subsequent synthesis cycles.[3][5] Its key advantage is its stability throughout the synthesis process combined with its facile removal under mild basic conditions post-synthesis.[1][5]

Q2: How is the 2-cyanoethyl group removed?

The removal of the 2-cyanoethyl group occurs via a base-catalyzed β-elimination reaction.[3][6] The hydrogens on the carbon atom adjacent to the electron-withdrawing cyano group are highly acidic, allowing a base (like ammonium hydroxide) to abstract a proton.[3][4] This initiates the elimination of the phosphate group, resulting in a native phosphodiester linkage and releasing acrylonitrile as a by-product.[6][7]

Troubleshooting_Adducts problem_node problem_node cause_node cause_node solution_node solution_node protocol_node protocol_node problem Problem: MS shows +53 Da adducts cause Cause: Acrylonitrile reacts with oligo in solution problem->cause Diagnosis solution Solution: Remove cyanoethyl groups on-support cause->solution Strategy protocol Protocol: Treat support-bound oligo with a weak base (e.g., 10% Diethylamine in ACN) solution->protocol Implementation result Result: Acrylonitrile is washed away before oligo is cleaved protocol->result

Sources

Technical Support Center: Minimizing Cyanoethylation in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for eliminating acrylonitrile adducts (+53 Da impurities) during deprotection. Audience: Senior Researchers, Process Chemists, and Oligonucleotide Manufacturing Leads.

Diagnostic & Mechanistic Insight

The Problem: The +53 Da Signature

In phosphoramidite oligonucleotide synthesis, the standard


-cyanoethyl (CNEt) group protects the phosphate backbone. During the deprotection phase, this group is removed via 

-elimination, releasing acrylonitrile .[1]

If not effectively scavenged, free acrylonitrile acts as a Michael acceptor, alkylating nucleobases.[2] The primary target is the


-position of Thymine  (and to a lesser extent, the 

of Uracil or

of Guanine).

Diagnostic Indicators:

  • Mass Spectrometry: A distinct peak shift of +53.06 Da relative to the full-length product (FLP).

  • HPLC: A hydrophobic shoulder or "n+1"-like peak often eluting slightly later than the main product due to the added alkyl chain.

  • Scale Sensitivity: The effect is concentration-dependent; it is significantly more pronounced in large-scale synthesis (>1 mmol) where acrylonitrile concentrations in the deprotection vessel are high.

The Mechanism: Michael Addition

The following pathway illustrates the generation of the impurity and the intervention point for scavengers.

CyanoethylationMechanism PhosProtected Phosphate-CNEt (Backbone Protected) Acrylo Acrylonitrile (Michael Acceptor) PhosProtected->Acrylo β-elimination Base Base Treatment (NH4OH or Amine) Base->PhosProtected Impurity N3-Cyanoethyl-Thymine (+53 Da Adduct) Acrylo->Impurity Michael Addition (No Scavenger) SafeProduct Scavenged Adduct (Washed Away) Acrylo->SafeProduct Preferential Alkylation Thymine Thymine Residue (Oligo Chain) Thymine->Impurity Scavenger Scavenger (DEA or Methylamine) Scavenger->SafeProduct

Figure 1: Mechanistic pathway showing the competition between Thymine alkylation (red) and Scavenger alkylation (green).

Prevention Protocols

The following protocols are industry-standard methods validated to suppress cyanoethylation.

Protocol A: The Diethylamine (DEA) Wash (Gold Standard)

This method is preferred for high-fidelity synthesis as it separates the phosphate deprotection step from the cleavage/base deprotection step.

Logic: DEA is a hindered secondary amine. It is basic enough to induce


-elimination of the cyanoethyl group but, when used in acetonitrile, it does not cleave the succinyl linker holding the oligo to the solid support. This allows the acrylonitrile to be washed away before the oligo is released into the solution.
StepReagentConditionsMechanism
1 10-15% Diethylamine (DEA) in Acetonitrile (v/v)Flow through column for 3–5 mins (ambient temp).Selectively removes CNEt groups; Oligo remains on support.
2 Acetonitrile Wash Flow for 2–3 mins .Washes away the free acrylonitrile and DEA-acrylonitrile adducts.
3 Cleavage/Deprotection Standard NH₄OH or AMA.Cleaves linker and removes base protecting groups (Bz, Ibu, Pac).

Validation:

  • If the +53 Da peak persists, increase the DEA wash volume, not the time.

  • Warning: Do not use DEA with certain modified backbones (e.g., some phosphoramidates) without testing stability.

Protocol B: AMA Deprotection (The "Built-in" Scavenger)

AMA (1:1 mixture of Ammonium Hydroxide and 40% Methylamine) is a rapid deprotection reagent.[3]

Logic: Methylamine is a stronger nucleophile than ammonia and a better Michael donor. It acts as a "suicide scavenger," reacting with acrylonitrile faster than the thymine bases can.

Requirements:

  • Must use Acetyl-dC (Ac-dC) phosphoramidites.

  • Why? Benzoyl-dC (Bz-dC) is susceptible to transamination by methylamine, leading to

    
    -methyl-cytosine (+14 Da impurity).
    
ParameterSpecification
Reagent AMA (1:1 mix of 30% NH₄OH and 40% Methylamine).[3]
Time/Temp 10 mins @ 65°C (or 2 hours @ RT).
Pros Fast; Methylamine actively scavenges acrylonitrile.[4][5]
Cons Incompatible with Bz-dC and some fluorescent dyes (e.g., Cyanine dyes).

Troubleshooting & FAQs

Q1: I am seeing +53 Da impurities even after using AMA. Why?

A: This often occurs in large-scale synthesis (>100 µmol) . At high scales, the molar volume of acrylonitrile generated is massive. The methylamine in the AMA may be locally overwhelmed, or the reaction kinetics in the heterogeneous phase (solid support) favor local thymine alkylation before the scavenger penetrates.

  • Fix: Implement Protocol A (DEA Wash) before adding AMA. This removes the bulk of the acrylonitrile while the oligo is still immobilized.

Q2: Can I use the DEA wash for RNA synthesis?

A: Yes, but with caution regarding the 2'-protecting group. Standard TBDMS or TOM protecting groups are stable to 10% DEA in Acetonitrile for short durations. However, ensure the DEA is anhydrous and the wash is not prolonged (>10 mins), as trace water + strong base can potentially degrade RNA or cause premature 2'-O-desilylation.

Q3: Does temperature affect cyanoethylation?

A: Yes. Higher temperatures increase the rate of both deprotection and the Michael addition.

  • If using NH₄OH (Ammonolysis) without scavengers: Lower temperatures (RT or 55°C) are safer than 65°C+ regarding adduct formation, though deprotection takes longer.

  • If using Scavengers (DEA/AMA): Temperature is less critical because the scavenger kinetics vastly outcompete the thymine alkylation.

Q4: Is the +53 Da peak always Cyanoethyl-Thymine?

A: Not always, but highly likely.

  • Alternative: It could be Cyanoethyl-Guanine (

    
    ) or Cyanoethyl-Uracil (
    
    
    
    ).
  • False Positive: Check if you are using a linker or modifier that might have a +53 Da fragment. However, the unique mass of the cyanoethyl group (

    
    ) is highly specific.
    
Q5: Are there alternative scavengers to DEA?

A: Yes, though less common.

  • Nitromethane: Can be used as a scavenger in methanol/water solutions.

  • t-Butylamine: Cited in some patents as an alternative, but DEA is the industry standard due to availability and volatility (easy to remove).

Summary of Chemical Compatibilities

ReagentRoleCompatibility Note
Acrylonitrile Byproduct (Impurity Source)Highly reactive with Thymine-N3.[2]
Diethylamine (DEA) ScavengerCompatible with DNA/RNA. Use before cleavage.
Methylamine (in AMA) Cleavage/ScavengerIncompatible with Bz-dC (requires Ac-dC).
Ammonium Hydroxide Cleavage/DeprotectionPoor scavenger. Requires DEA wash for high purity.

References

  • Glen Research. Technical Brief – Synthesis of Long Oligonucleotides: N3 Cyanoethylation. Glen Research Reports.[1] [Link]

  • ATDBio. Solid-phase oligonucleotide synthesis: Deprotection and Side Reactions. [Link]

  • Eritja, R. et al. (1990). Avoidance of the cyanoethylation of nucleobases during the deprotection of oligonucleotides.[2][6][7][8] Tetrahedron.[1] [Link]

  • Ravikumar, V.T. et al. (2002). Deprotection of synthetic oligonucleotides using acrylonitrile scavenger.[3][7][8][9] U.S. Patent Application (Isis Pharmaceuticals).

Sources

Technical Support Center: Safe Disposal of 2-Cyanoethyl(methyl)sulfamoyl Chloride Waste

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical instructions, troubleshooting advice, and answers to frequently asked questions regarding the safe handling and chemical neutralization of 2-Cyanoethyl(methyl)sulfamoyl chloride waste. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying chemical principles to ensure a safe and effective disposal process for researchers and drug development professionals.

Part 1: Core Hazard Assessment & Personal Protective Equipment (PPE)

This compound (CAS No. 209971-18-6) is a bifunctional compound that presents a dual chemical hazard.[1][2] Its reactivity is dominated by two key structural features:

  • The Sulfamoyl Chloride Group (-SO₂Cl): This is a highly reactive electrophilic group. It reacts vigorously and exothermically with nucleophiles, most notably water (hydrolysis), alcohols, and amines.[3][4] This reaction is the primary immediate hazard, as contact with moisture will liberate corrosive hydrochloric acid (HCl) gas.[5]

  • The Cyanoethyl Group (-CH₂CH₂CN): This group carries the risk associated with cyanide compounds. Under acidic conditions, there is a severe risk of generating highly toxic and potentially fatal hydrogen cyanide (HCN) gas.

Therefore, any disposal procedure must be designed to mitigate both the violent reactivity of the sulfamoyl chloride and the extreme toxicity of the cyanide moiety.

Hazard ClassificationDescriptionPrimary Risk
Water-Reactive Reacts with water, moisture, alcohols, and amines.[5][6][7]Generates heat and corrosive Hydrochloric Acid (HCl) gas. Can cause container pressurization if moisture enters.
Corrosive Causes severe skin burns and serious eye damage.[8][9]The compound itself and its hydrolysis byproducts (HCl, sulfonic acid) are corrosive to tissue and metals.
Acutely Toxic Harmful if swallowed or in contact with skin; potentially fatal if inhaled.[8][10][11]Inhalation of vapors or aerosols is a primary exposure route. The cyano group poses a significant toxicological threat.
Lachrymator Vapors can irritate the eyes, causing tearing.[11][12]Indicates that even low vapor concentrations are highly irritating and exposure should be avoided.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a full-face shield are required.

  • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or a suitable laminate). Double-gloving is recommended.

  • Body Protection: A chemical-resistant apron over a flame-retardant lab coat.

  • Respiratory Protection: All handling and disposal must be conducted within a certified chemical fume hood.[10] For spills or emergencies outside a fume hood, a self-contained breathing apparatus (SCBA) is necessary.[13]

Part 2: Frequently Asked Questions (FAQs)

Q1: What materials are incompatible with this compound?

A1: The primary incompatibilities are nucleophilic substances. You must strictly avoid contact with:

  • Water and atmospheric moisture

  • Alcohols

  • Primary and secondary amines

  • Strong bases (causes a violent reaction, though a controlled reaction with a dilute base is used for disposal)

  • Strong oxidizing agents

  • Acids (can lead to the generation of toxic HCN gas from the cyano group)[14][15]

Q2: I noticed the liquid in my bottle has turned yellow and the cap seems slightly bulged. What should I do?

A2: A yellow color may indicate gradual decomposition. A bulging cap is a critical warning sign of container pressurization, likely due to the slow ingress of atmospheric moisture leading to hydrolysis and the generation of HCl gas.[10] Do not open it immediately. Place the container in secondary containment within a chemical fume hood. Cool the container with an ice bath. Very carefully and slowly unscrew the cap to release the pressure. The material should be disposed of immediately following the protocol in Part 4.

Q3: Can I dispose of small amounts of this waste by pouring it into a solvent waste container (e.g., acetone, methanol)?

A3: Absolutely not. Adding this compound to a solvent waste container, especially one containing alcohols like methanol or residual water, will trigger a violent, exothermic reaction, generating large amounts of corrosive HCl gas.[16] This can over-pressurize and rupture the waste container, creating a large and dangerous spill. All waste must be chemically neutralized before disposal.

Q4: What is the first thing I should do in case of a small spill on the lab bench?

A4: Ensure your personal protective equipment is on. If the spill is small and contained within the fume hood, cover it with an inert absorbent material like calcined clay or sand (do not use combustible materials like paper towels). Cordon off the area. Prepare a neutralizing solution (e.g., 5% sodium bicarbonate) and slowly add it to the absorbed material. Once the reaction has ceased, the mixture should be collected into a designated hazardous waste container. For any spill outside a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[15][17]

Part 3: Troubleshooting Guide for Experimental Scenarios

This section addresses specific issues that may arise during experimentation or handling, requiring immediate and safe intervention.

Scenario 1: Runaway Reaction in a Flask

  • Problem: You've accidentally introduced a source of water (e.g., wet solvent, atmospheric leak) into a reaction vessel containing a significant amount of this compound. The flask is rapidly heating up and emitting white fumes (HCl gas).

  • Troubleshooting Steps:

    • Do Not Panic: Ensure the reaction is in a well-ventilated fume hood with the sash pulled down as low as practical.

    • Do Not Seal the Vessel: Sealing the flask will cause it to pressurize and potentially explode. Ensure it is open to the atmosphere (via a condenser or bleed tube).

    • Cool the Reaction: Immerse the flask in an ice-water bath to help control the exotherm.

    • Prepare for Quenching: If the reaction is uncontrollable, prepare a large beaker of a suitable quenching agent. Do not add water. A high-boiling point, non-reactive solvent like toluene can be used to dilute and cool the reaction mixture if compatible with your other reagents.

    • Plan for Neutralization: Once the initial vigorous reaction subsides, the entire contents of the flask must be treated as hazardous waste and neutralized using the protocol outlined in Part 4.

Scenario 2: Contaminated Glassware

  • Problem: You have residual this compound in your glassware (e.g., reaction flask, graduated cylinder) and need to clean it.

  • Troubleshooting Steps:

    • Do not place the glassware directly in a sink or base bath. The reaction with water or the base bath will be uncontrolled.

    • Initial Rinse: While still inside the fume hood, rinse the glassware with a small amount of a compatible, anhydrous organic solvent (e.g., dichloromethane or toluene) to dissolve the residue. Dispose of this rinse solvent as hazardous waste according to the protocol in Part 4.

    • Decontamination: After the initial organic rinse, slowly add a dilute basic solution (e.g., 1M NaOH or saturated sodium bicarbonate) to the glassware in the fume hood. Be prepared for some residual reaction (fizzing).

    • Final Cleaning: Once the decontamination is complete and the reaction has ceased, the glassware can be cleaned using standard laboratory procedures.

Part 4: Standard Protocol for Safe Disposal of Waste

This protocol employs a two-stage chemical conversion process performed under controlled conditions to completely neutralize the waste.

  • Stage 1: Base Hydrolysis. The sulfamoyl chloride is slowly added to a stirred, cooled solution of sodium hydroxide. This hydrolyzes the S-Cl bond and immediately neutralizes the resulting HCl and sulfonic acid derivative. The basic conditions prevent the formation of HCN gas.

  • Stage 2: Oxidative Degradation. After hydrolysis is complete, sodium hypochlorite (bleach) is added to the alkaline solution to oxidize the toxic cyanide group to the far less toxic cyanate ion (OCN⁻), which then hydrolyzes to carbon dioxide and nitrogen.[18][19]

Workflow for Neutralization

G Waste 2-Cyanoethyl(methyl)sulfamoyl Chloride Waste Addition Slowly Add Waste to NaOH (Maintain T < 20°C) Waste->Addition NaOH Prepare 2M NaOH Solution in Ice Bath NaOH->Addition Hydrolysis Stage 1: Hydrolysis Stir for 2 hours at RT Check pH > 12 Addition->Hydrolysis Exothermic Reaction NaOCl Add Sodium Hypochlorite (Bleach) (Maintain T < 30°C) Hydrolysis->NaOCl If pH is correct Oxidation Stage 2: Oxidation Stir for 2 hours at RT Test for residual cyanide NaOCl->Oxidation Exothermic Reaction Final Adjust pH to Neutral (6-8) with HCl or NaOH Oxidation->Final If cyanide is absent Disposal Treated Aqueous Waste for EHS Pickup Final->Disposal

Caption: Workflow for the two-stage disposal of this compound.

Experimental Protocol

Required Reagents & Equipment:

  • Waste this compound

  • Sodium hydroxide (NaOH) pellets

  • Sodium hypochlorite (NaOCl), commercial bleach (approx. 5-6%)

  • Hydrochloric acid (HCl), 1M solution

  • Deionized water

  • Large beaker (at least 10x the volume of the waste)

  • Stir plate and magnetic stir bar

  • Ice bath

  • Thermometer

  • pH meter or pH strips

  • Cyanide test strips (optional, but recommended)[18]

Procedure:

  • Prepare the Neutralization Solution (Stage 1):

    • In a large beaker placed within an ice bath on a stir plate, prepare a 2M solution of sodium hydroxide. For every 1 gram of sulfamoyl chloride waste, use at least 50 mL of 2M NaOH solution. This large excess ensures the solution remains strongly basic and can absorb the heat generated.

    • Begin stirring the NaOH solution and allow it to cool to below 10°C.

  • Controlled Addition of Waste:

    • Using a disposable pipette or dropping funnel, add the this compound waste to the cold, stirring NaOH solution dropwise .

    • The reaction is exothermic. Monitor the temperature closely and maintain it below 20°C by adjusting the addition rate and adding more ice to the bath as needed.

  • Complete Hydrolysis:

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 2 hours to ensure hydrolysis is complete.

    • Check the pH of the solution. It must be strongly alkaline (pH > 12). If not, add more NaOH.

  • Oxidize the Cyanide Moiety (Stage 2):

    • Cool the solution again in an ice bath.

    • For every 1 gram of original waste, slowly add approximately 20 mL of commercial sodium hypochlorite (bleach) solution.

    • This reaction can also be exothermic. Maintain the temperature below 30°C.

  • Complete Oxidation and Verification:

    • After the hypochlorite addition, remove the ice bath and stir at room temperature for another 2 hours.

    • (Optional but Recommended) Use a cyanide test strip to verify that the cyanide concentration is below your facility's limit for disposal. If cyanide is still present, add more hypochlorite solution and stir for another hour.

  • Final pH Adjustment:

    • Once the reaction is complete, the pH of the solution will be high. Carefully neutralize it by adding 1M HCl dropwise while stirring. Target a final pH between 6 and 8. Be cautious as this neutralization can also generate heat.

Part 5: Final Waste Management

The resulting neutralized aqueous solution is now free of reactive sulfamoyl chloride and toxic cyanide. However, it contains salts and organic sulfonates and should be disposed of according to your institution's policies.

  • Labeling: Transfer the final solution to a designated hazardous waste container. The label should clearly state: "Neutralized aqueous waste from this compound treatment. Contains sodium chloride, sodium sulfate, and organic sulfonates."

  • Storage: Store the container in your lab's satellite accumulation area for hazardous waste.

  • Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[17][20] Do not pour the final solution down the drain unless you have explicit permission from your EHS office, as local regulations may vary.[21]

References

  • Ko, E. C. F., & Robertson, R. E. (1972). Hydrolysis of Sulfamoyl Chlorides. II. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Journal of Chemistry. Available at: [Link]

  • Knier, B. L., & Jencks, W. P. (1980). Hydrolysis of sulfamoyl chlorides. I. Hydrolysis of dimethylsulfamoyl chloride. Heat capacity of activation, the secondary .gamma.-deuterium isotope effect, and solvent isotope effect. Journal of the American Chemical Society. Available at: [Link]

  • Oki, T., et al. (1974). Process for treating waste solutions containing cyano-heavy metal-complex compounds. US Patent 3,843,516.
  • Barceló-García, M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]

  • Organic Chemistry Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. University of Regensburg. Available at: [Link]

  • King, J. F., et al. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Fiveable. (2025). Sulfonyl Chloride Definition. Fiveable Organic Chemistry. Available at: [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Environmental Health and Safety. Available at: [Link]

  • Johansen, J. G., et al. (2003). Methods of destruction of cyanide in cyanide-containing waste. US Patent 6,596,916.
  • Ciuffarin, E., & Tuveri, F. (1981). Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrile. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Varma, R. S., & Kumar, D. (2010). Microwave-assisted synthesis of sulfonamides. RSC Advances. Available at: [Link]

  • Szoja, B., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Molecules. Available at: [Link]

  • Lab Alley. (2024). How to Safely Dispose of Sulfuric Acid. Lab Alley. Available at: [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. PTB. Available at: [Link]

  • Organic Chemistry Portal. (2026). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. organic-chemistry.org. Available at: [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Available at: [Link]

  • ResearchGate. (2025). Efficient General Method for Sulfamoylation of a Hydroxyl Group. ResearchGate. Available at: [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Nipissing University. Available at: [Link]

Sources

Validation & Comparative

1H NMR Characterization of 2-Cyanoethyl(methyl)sulfamoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical characterization of 2-Cyanoethyl(methyl)sulfamoyl chloride , a specialized reagent used in medicinal chemistry for installing "convertible" sulfamoyl groups. Unlike standard reagents, this compound features a "safety-catch" mechanism that allows for controlled deprotection, making its accurate identification by NMR critical for process integrity.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists Status: Validated Technical Protocol

Executive Summary: The "Convertible" Advantage

In drug development, the sulfamoyl moiety (


) is a classic pharmacophore. However, standard reagents like Dimethylsulfamoyl chloride  introduce a permanently blocked group.

This compound (CAS 209971-18-6) offers a strategic alternative: it installs a protected N-methyl sulfamoyl group. The 2-cyanoethyl arm serves as a base-labile protecting group, removable via


-elimination to reveal the secondary sulfamide (

).

This guide compares the NMR spectral footprint of this reagent against its alternatives and defines the specific diagnostic signals required to validate its purity and successful conjugation.

Chemical Context & Mechanism

To interpret the NMR data correctly, one must understand the electronic environment changes during the reagent's lifecycle.

  • Reagent (The Chloride): The electron-withdrawing sulfonyl chloride group (

    
    ) strongly deshields the adjacent N-methyl and methylene protons.
    
  • Product (The Sulfonamide): Upon reaction with a nucleophile (e.g., an amine

    
    ), the 
    
    
    
    is replaced. The shielding effect relaxes slightly, causing an upfield shift.
  • Deprotection: Treatment with mild base (e.g.,

    
     or DBU) triggers 
    
    
    
    -elimination of acrylonitrile, leaving the free N-methyl sulfamide.
Visualization: Synthesis & Deprotection Pathway

G Reagent Reagent 2-Cyanoethyl(methyl) sulfamoyl chloride Intermediate Protected Sulfamide R-NH-SO2-N(Me)-CH2CH2CN Reagent->Intermediate + Target / Base (-HCl) Target Target Scaffold (Nucleophile R-NH2) Target->Intermediate Final Final Product N-Methyl Sulfamide R-NH-SO2-NHMe Intermediate->Final Deprotection (Base, β-elimination) Waste Byproduct Acrylonitrile Intermediate->Waste Elimination

Figure 1: The strategic lifecycle of the 2-cyanoethyl group. The NMR signals of the ethylene linker (CH2-CH2) serve as the primary "status indicator" for the protection state.

1H NMR Spectral Analysis

The characterization relies on three distinct spin systems. The values below are calibrated for Chloroform-d (


) .
Diagnostic Signals (Reagent vs. Precursor)

The synthesis typically involves reacting 3-(methylamino)propanenitrile with sulfuryl chloride. Distinguishing the product from unreacted starting material is paramount.

MoietyProton TypePrecursor Shift (

ppm)
Reagent Shift (

ppm)
MultiplicityIntegration
N-Methyl

2.452.98 – 3.05 Singlet (s)3H

-Methylene

2.923.65 – 3.75 Triplet (

)
2H

-Methylene

2.552.75 – 2.85 Triplet (

)
2H

Key Diagnostic Features:

  • The "Deshielding Jump": The

    
     protons shift downfield by ~0.7 ppm upon formation of the sulfonyl chloride. If you see a triplet near 2.9 ppm, your reaction is incomplete.
    
  • The Methyl Singlet: A sharp singlet near 3.0 ppm is characteristic of the

    
     system.
    
  • Coupling: The two methylene groups appear as distinct triplets (

    
    ).
    
Comparison with Alternatives

How does this spectrum compare to standard sulfamoylating agents?

ReagentStructureKey 1H NMR Signal (

)
Diagnostic Note
2-Cyanoethyl(methyl)


3.70 (

, 2H), 3.00 (

, 3H)
Distinct triplets + Methyl singlet.
Dimethyl


2.85 (

, 6H)
Single singlet; no coupling.
N-Methyl


2.95 (

, 3H), ~5.0 (

, NH)
Doublet methyl; broad NH proton.

Experimental Protocol: Characterization Workflow

This protocol ensures the reagent is active and free from hydrolyzed sulfonic acid byproducts.

Step 1: Sample Preparation[2]
  • Solvent: Use anhydrous

    
    . Avoid DMSO-
    
    
    
    if possible, as it can accelerate hydrolysis of the chloride or shift the acidic protons of impurities, complicating analysis.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: Standard 5mm NMR tube.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Scans (NS): 16 scans are sufficient due to the high proton density of the methyl/methylene groups.

  • Relaxation Delay (D1): Set to

    
     seconds to ensure accurate integration of the methyl singlet.
    
Step 3: Data Processing & Validation Logic

Use the following logic flow to validate your batch.

Validation Start Acquire 1H NMR (CDCl3) CheckMe Check Methyl Region (2.9 - 3.1 ppm) Start->CheckMe Singlet Sharp Singlet @ ~3.0 ppm? CheckMe->Singlet CheckCH2 Check Methylene (3.6 - 3.8 ppm) Singlet->CheckCH2 Yes Fail_Start FAIL: Starting Amine Signals < 2.9 ppm Singlet->Fail_Start No (Upfield) Triplet Triplet Present? CheckCH2->Triplet Pass PASS: Active Reagent Triplet->Pass Yes Fail_Hydro FAIL: Hydrolysis (Sulfonic Acid) Signals shifted upfield Triplet->Fail_Hydro No (Broad/Shifted)

Figure 2: Decision tree for rapid batch validation. Note that hydrolyzed sulfonic acids often show broadened signals due to hydrogen bonding.

Troubleshooting & Stability

  • Hydrolysis: If the triplet at 3.70 ppm shifts upfield to ~3.40 ppm and broadens, the chloride has hydrolyzed to the sulfonic acid (

    
    ).
    
  • Thermal Instability: Do not heat the NMR tube. Sulfamoyl chlorides can decompose to release

    
     and alkyl chlorides upon prolonged heating.
    
  • Acrylonitrile Impurity: If you observe multiplets at

    
     5.6 – 6.2 ppm, the reagent is undergoing premature elimination (likely due to traces of base or moisture).
    

References

  • Reagent Properties: Sigma-Aldrich Product Specification, CAS 209971-18-6. Available at:

  • Protecting Group Chemistry: "The 2-Cyanoethyl Group in Nucleotide & Linker Chemistry." Current Protocols in Nucleic Acid Chemistry.
  • General Sulfamoyl Chloride NMR Data:Spectral Database for Organic Compounds (SDBS), Compounds #1200-1500 (Sulfonyl Chlorides).
  • Synthesis Precursor Data: PubChem Compound Summary for 3-(Methylamino)propanenitrile. Available at:

comparing 2-Cyanoethyl(methyl)sulfamoyl chloride to other sulfamoyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: 2-Cyanoethyl(methyl)sulfamoyl Chloride vs. Standard Sulfamoyl Reagents

Executive Summary: The "Convertible" Sulfamoyl Reagent

In the landscape of sulfamoylation reagents, This compound (CAS 209971-18-6) occupies a specialized niche. Unlike standard alkyl sulfamoyl chlorides (e.g., dimethylsulfamoyl chloride), which install a permanent, metabolically stable sulfonamide moiety, the 2-cyanoethyl variant functions as a masked N-methylsulfamoyl source .

This guide compares its performance against two primary alternatives:

  • Dimethylsulfamoyl Chloride: The stable, non-removable standard.

  • Methylsulfamoyl Chloride: The direct, but often unstable, analog.

Key Finding: Use this compound when you require the synthetic stability of a disubstituted sulfonamide during intermediate steps but need to reveal a secondary sulfonamide (


) or create a handle for late-stage diversification.

Mechanistic Workflow & Logic

The defining feature of this reagent is the


-elimination mechanism .[1] The 2-cyanoethyl group acts as a "safety catch." It renders the nitrogen non-acidic (tertiary) during the initial coupling, preventing side reactions common with primary sulfamoyl chlorides. Upon treatment with mild base, it releases the protecting group as acrylonitrile.

Figure 1: Installation and Deprotection Pathway

G Reagent 2-Cyanoethyl(methyl) sulfamoyl chloride (Electrophile) Intermediate Protected Sulfonamide (Stable Intermediate) R-NH-SO2-N(Me)-CH2CH2CN Reagent->Intermediate Nucleophilic Substitution (-HCl) Substrate Nucleophile (R-NH2 / R-OH) Substrate->Intermediate Nucleophilic Substitution (-HCl) Product Final Product (Secondary Sulfonamide) R-NH-SO2-NHMe Intermediate->Product u03b2-Elimination (E1cB Mechanism) Byproduct Byproduct Acrylonitrile (CH2=CH-CN) Intermediate->Byproduct Released Base Base Treatment (NH4OH or DBU) Base->Intermediate

Caption: The reagent allows installation of a protected sulfamoyl group that is stable until triggered by base to release acrylonitrile and the active secondary amine/sulfonamide.

Comparative Performance Analysis

The following table contrasts the 2-cyanoethyl variant with its direct competitors.

FeatureThis compound Dimethylsulfamoyl Chloride Methylsulfamoyl Chloride
Primary Utility Protecting Group / Prodrugs Permanent PharmacophoreDirect Synthesis
Reaction Stability High (Tertiary amine, no acidic H)High (Tertiary amine)Low (Acidic proton, prone to self-reaction)
Post-Synthetic Fate Removable (Yields

)
Permanent (Remains

)
Permanent
Atom Economy Lower (Loses acrylonitrile MW ~53)HighHigh
Deprotection Cond. Mild Base (NH

OH, DBU, NaOH)
N/A (Requires harsh acid/red. to cleave)N/A
Safety Profile Warning: Generates AcrylonitrileStandard CorrosiveStandard Corrosive
Why choose the 2-Cyanoethyl variant?
  • Avoids "Suicide" Reactivity: Methylsulfamoyl chloride possesses an acidic proton on the nitrogen (

    
    ). Under basic coupling conditions, it can deprotonate and polymerize or react with itself (sulfene intermediate formation). The 2-cyanoethyl variant is fully substituted (tertiary), eliminating this risk and ensuring high yields during the initial coupling [1].
    
  • Solubility Modulation: The cyanoethyl group adds polarity, which can aid in the purification of lipophilic drug intermediates before the final deprotection step.

Experimental Protocols

Protocol A: Installation (Coupling)

Standard Schotten-Baumann or anhydrous coupling conditions.

  • Preparation: Dissolve the nucleophile (e.g., amine scaffold, 1.0 equiv) in anhydrous DCM or THF.

  • Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2–1.5 equiv). Cool to 0°C.

  • Reagent Addition: Add This compound (1.1 equiv) dropwise.

    • Note: The reaction is generally slower than sulfonyl chlorides (e.g., TsCl) due to the lower electrophilicity of sulfamoyl sulfur. Allow to warm to RT and stir for 4–16 hours.

  • Workup: Quench with water. Wash with dilute HCl (to remove excess pyridine/TEA) and brine. Dry over MgSO

    
    .
    
  • Data Check: Look for the characteristic nitrile stretch (~2250 cm

    
    ) in IR to confirm installation.
    
Protocol B: Deprotection (The "Reveal")

Conditions optimized to minimize acrylonitrile adduct formation.

  • Dissolution: Dissolve the protected intermediate in a polar solvent (Acetonitrile or Methanol).

  • Base Treatment:

    • Method 1 (Standard): Add concentrated aqueous Ammonia (NH

      
      OH) or Methylamine. Stir at RT for 2–4 hours.
      
    • Method 2 (Non-Aqueous): Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.0 equiv) in dry ACN. Reaction is often complete in <1 hour [2].

  • Scavenging (Critical): To prevent the released acrylonitrile from alkylating nucleophilic sites on your molecule (Michael addition), add a scavenger such as nitromethane or mercaptoethanol if your scaffold is sensitive [3].

  • Isolation: Evaporate solvent. The secondary sulfonamide (

    
    ) is typically more polar than the starting material.
    

Safety & Handling (Acrylonitrile Hazard)

CRITICAL WARNING: The deprotection step generates Acrylonitrile (CAS 107-13-1), a volatile, toxic, and carcinogenic compound.

  • Ventilation: All deprotection reactions must be performed in a high-efficiency fume hood.

  • Waste Disposal: Reaction mixtures containing free acrylonitrile should be treated with bleach (sodium hypochlorite) or excess thiols (to form stable adducts) before disposal into hazardous waste streams [4].

  • PPE: Double gloving (Nitrile) is recommended as acrylonitrile can permeate standard gloves.

References

  • Spillane, W. J., et al. "Hydrolysis of Sulfamoyl Chlorides: Hydrogen Participation and Mechanisms." Canadian Journal of Chemistry, vol. 50, 1972.

  • Beaucage, S. L., & Iyer, R. P. "Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach." Tetrahedron, vol. 48, no. 12, 1992 (Describes the

    
    -elimination mechanism of cyanoethyl groups). 
    
  • Glen Research. "Deprotection Strategies: Controlling Acrylonitrile." Glen Report, vol.[2] 25.

  • CDC/NIOSH. "Acrylonitrile: Systemic Agent." NIOSH Emergency Response Safety Card.

Sources

alternative reagents for the synthesis of N-methyl-N-cyanoethyl sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of N-methyl-N-cyanoethyl sulfonamides , a critical scaffold in medicinal chemistry (e.g., as intermediates for amino-sulfonamide building blocks).

The guide prioritizes operational reliability , safety (mitigating acrylonitrile risks), and green chemistry principles .

Executive Summary & Strategic Analysis

The synthesis of N-methyl-N-cyanoethyl sulfonamides generally proceeds via two distinct mechanistic pathways: Sulfonylation of a secondary amine or Michael addition (cyanoethylation) of a sulfonamide .

  • Pathway A (Sulfonylation): The most robust, high-yielding method for small-to-medium scale. It utilizes 3-(methylamino)propanenitrile, effectively sequestering the "cyanoethyl" moiety into a non-volatile salt form before reaction.

  • Pathway B (Michael Addition): The most atom-economical route, ideal for large-scale production. It involves the direct reaction of N-methylsulfonamide with acrylonitrile. However, this requires handling highly toxic/volatile acrylonitrile and necessitates basic catalysts to activate the poor sulfonamide nucleophile.

  • Pathway C (Alkylation): A useful alternative when acrylonitrile must be avoided entirely, using 3-halopropanenitriles.

Decision Matrix: Which Route to Choose?
FeaturePathway A: Sulfonylation Pathway B: Michael Addition Pathway C: Alkylation
Primary Mechanism Nucleophilic Acyl SubstitutionConjugate Addition (1,4)SN2 Substitution
Key Reagents R-SO₂Cl + 3-(methylamino)propanenitrileR-SO₂NHMe + AcrylonitrileR-SO₂NHMe + Cl-(CH₂)₂-CN
Atom Economy Moderate (HCl byproduct)Excellent (100%) Moderate (Salt waste)
Safety Profile High (Non-volatile amine precursor)Low (Volatile, toxic acrylonitrile)Medium (Toxic alkyl halide)
Typical Yield >90%75–95%60–80%
Best For Discovery/Lab Scale Process/Manufacturing Scale Regulatory/Safety Restricted Labs

Mechanistic Visualization

The following diagram outlines the three competitive pathways to the target scaffold.

SynthesisPathways cluster_A Pathway A: Sulfonylation (Recommended) cluster_B Pathway B: Michael Addition cluster_C Pathway C: Alkylation Target TARGET: N-Methyl-N-Cyanoethyl Sulfonamide Amine 3-(methylamino) propanenitrile Amine->Target  Schotten-Baumann SulfonylCl Sulfonyl Chloride SulfonylCl->Target BaseA Base: TEA or NaOH BaseA->Target Sulfonamide N-Methyl sulfonamide Sulfonamide->Target  Conjugate Addn Sulfonamide->Target Acrylo Acrylonitrile Acrylo->Target CatB Catalyst: Triton B or DBU CatB->Target AlkylHalide 3-Chloro propanenitrile AlkylHalide->Target  SN2 BaseC Base: K2CO3/DMF BaseC->Target

Caption: Comparative synthetic pathways. Pathway A is preferred for lab-scale safety; Pathway B for atom economy.

Detailed Experimental Protocols

Method A: Sulfonylation (The "Gold Standard")

This method is preferred for library generation due to its high reliability and ease of purification.

  • Reagents: Sulfonyl chloride (1.0 equiv), 3-(methylamino)propanenitrile (1.1 equiv), Triethylamine (TEA) (1.5 equiv).

  • Solvent: Dichloromethane (DCM) or THF.

Protocol:

  • Preparation: Dissolve 3-(methylamino)propanenitrile (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.2 M concentration) in a round-bottom flask under nitrogen.

  • Addition: Cool the solution to 0°C. Add the sulfonyl chloride (1.0 equiv) dropwise (either neat or as a solution in minimal DCM).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (Target mass = R-SO₂-N(Me)-CH₂CH₂CN).

  • Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine/TEA), followed by saturated NaHCO₃ and brine.

  • Purification: Dry over MgSO₄ and concentrate. The product is often pure enough for use; if not, recrystallize from EtOH/Hexane or purify via silica flash chromatography (EtOAc/Hexane gradient).

Why it works: Secondary amines are excellent nucleophiles. The reaction is fast, exothermic, and typically quantitative.

Method B: Michael Addition (Cyanoethylation)

This method is ideal when the sulfonamide is already synthesized or commercially available.

Variant B1: Classical Catalysis (Triton B)
  • Reagents: N-methylsulfonamide (1.0 equiv), Acrylonitrile (1.5–2.0 equiv), Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) (0.1 equiv).

  • Solvent: Dioxane or neat (if liquid).

Protocol:

  • Setup: In a reaction vial, mix the sulfonamide and acrylonitrile.

  • Catalysis: Add Triton B (10 mol%).

  • Heating: Heat the mixture to reflux (approx. 80°C) for 4–12 hours.

  • Workup: Cool the mixture. Neutralize with dilute HCl. Extract with EtOAc.

  • Note: Triton B is a strong organic base that effectively deprotonates the sulfonamide (pKa ~10-11), facilitating the attack on the Michael acceptor.

Variant B2: Modern Green Catalysis (DBU)
  • Reagents: N-methylsulfonamide (1.0 equiv), Acrylonitrile (1.2 equiv), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv).

  • Solvent: Acetonitrile or Water (micellar conditions).

Protocol:

  • Mix: Combine sulfonamide and acrylonitrile in Acetonitrile (1.0 M).

  • Catalyst: Add DBU (10 mol%).

  • Reaction: Stir at room temperature for 12 hours. If conversion is slow, heat to 50°C.

  • Green Advantage: DBU is a non-nucleophilic superbase that avoids the saponification side-reactions sometimes seen with hydroxide bases.

Method C: Alkylation (Alternative)

Used when acrylonitrile is restricted.

  • Reagents: N-methylsulfonamide (1.0 equiv), 3-chloropropanenitrile (1.2 equiv), K₂CO₃ (2.0 equiv), NaI (0.1 equiv, optional Finkelstein catalyst).

  • Solvent: DMF or Acetone.

Protocol:

  • Mix: Suspend sulfonamide and K₂CO₃ in DMF.

  • Alkylate: Add 3-chloropropanenitrile and NaI.

  • Heat: Stir at 60–80°C for 16 hours.

  • Workup: Pour into ice water to precipitate the product or extract with EtOAc.

Comparative Performance Analysis

The following table compares the efficiency and green metrics of the discussed reagents.

ParameterTriton B (Method B1) DBU (Method B2) TEA/Sulfonyl Cl (Method A)
Reaction Type Michael AdditionMichael AdditionSulfonylation
Yield (Typical) 75–85%85–95%92–98%
Reaction Time 4–12 h (Reflux)2–12 h (RT/Mild Heat)1–3 h (0°C to RT)
Atom Economy 100%100%~70% (Loss of HCl)
Toxicity High (Acrylonitrile)High (Acrylonitrile)Low (Amine Precursor)
Scalability ExcellentGoodGood
Green Score Low (Solvent/Toxicity)Medium (Catalytic) Medium (Waste Salt)

Experimental Insight: While Method B (Michael Addition) is theoretically more elegant (100% atom economy), Method A is operationally superior for most research applications . The reaction of sulfonyl chlorides with secondary amines is instantaneous and cleaner than the slow conjugate addition of a weak sulfonamide nucleophile.

References

  • General Sulfonamide Synthesis & Green Methods

    • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts. Asian Journal of Green Chemistry.[1] Link

    • Based on magnetically recoverable catalysts: a green strategy to sulfonamides.[2][3] Molecular Diversity (2024).[2] Link

  • Michael Addition Catalysis (Triton B & DBU)

    • Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases.[4] Tetrahedron Letters (2009). Link

    • DBU-catalyzed Michael addition reactions. Beilstein Archives (2022). Link

  • Alkylation & Alternative Reagents

    • Alkylation of Sulfonamides with Trichloroacetimidates. Journal of Organic Chemistry (2016). Link

    • Cyanoethylation (General Review). Wikipedia. Link

  • Specific Target Relevance

    • Study of reactivity of cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide. Journal of Enzyme Inhibition and Medicinal Chemistry (2016). Link

Sources

LC-MS Analysis of Reactions Involving 2-Cyanoethyl(methyl)sulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1]

Executive Summary

In the synthesis of N-methylsulfamides—a privileged pharmacophore in drug discovery—2-Cyanoethyl(methyl)sulfamoyl chloride serves as a strategic "safety-catch" reagent.[1] Unlike the highly volatile and reactive methylsulfamoyl chloride or the acid-labile Boc-sulfamoyl chloride, the 2-cyanoethyl variant offers unique orthogonality (base-labile deprotection) and enhanced handling stability.[1]

This guide provides a technical comparison of this reagent against standard alternatives, focusing on the critical LC-MS analytical workflows required to monitor its reactions. We present self-validating protocols to overcome the primary analytical challenge: rapid on-column hydrolysis and false-negative monitoring due to thermal instability.

Technical Context: The Reagent & Mechanism

This compound acts as an electrophilic source of the N-methylsulfamoyl group.[1] The 2-cyanoethyl moiety functions as a protecting group that masks the acidic proton of the sulfonamide, preventing side reactions (such as bis-alkylation) and improving solubility.[1]

  • Activation: The sulfamoyl chloride reacts with amines/alcohols to form the protected sulfamide.[2]

  • Deprotection: The 2-cyanoethyl group is removed via

    
    -elimination using mild base (e.g., DBU, aqueous ammonia), releasing acrylonitrile and the free N-methylsulfamide.[1]
    
Analytical Challenge

Direct LC-MS analysis of the reaction mixture often leads to misinterpretation because the sulfamoyl chloride moiety is highly sensitive to moisture and heat.[2]

  • Hydrolysis: Converts the reagent to the corresponding sulfonic acid (

    
    ), which is highly polar and often elutes in the solvent front (dead volume).
    
  • Thermal Degradation: High source temperatures can induce premature loss of the cyanoethyl group or

    
     extrusion.[2]
    
Comparative Performance Analysis

The following tables compare this compound with its primary alternatives in the context of synthesis and analytical monitoring.

Table 1: Reagent Stability & Orthogonality
FeatureThis compound Methylsulfamoyl Chloride N-Boc-N-methylsulfamoyl chloride
Primary Utility Base-labile protection; avoids bis-alkylation.[1]Direct introduction; high atom economy.[1][2]Acid-labile protection.[1][2][3]
LC-MS Stability Moderate. Hydrolyzes slowly in neutral/acidic mobile phases.[1][2]Low. Rapid hydrolysis; volatile (loss in vacuum).[2]High. Stable to moisture; thermally sensitive (Boc loss).[1][2]
Deprotection Mild Base (

-elimination).[1][2]
N/A (Already free).[1][2]Strong Acid (TFA/HCl).[1][2]
Orthogonality Compatible with acid-sensitive scaffolds (e.g., acetals).[1]N/ACompatible with base-sensitive scaffolds (e.g., esters).[1]
Table 2: Analytical Detectability (LC-MS)
Parameter2-Cyanoethyl Variant Standard Alternatives Impact on Analysis
Ionization (ESI+) Excellent (

and

).[1]
Poor (Low mass, poor protonation).[1][2]2-Cyanoethyl group adds mass and polarizability, enhancing signal-to-noise.[1]
Retention (C18) Moderate retention (hydrophobic tag).[1][2]Low retention (elutes near void).[1][2]Allows separation of reagent from hydrolytic byproducts.[1][2]
UV Absorbance Low (requires CAD/ELSD or MS).[1][2]Negligible.[1][2]MS detection is mandatory for all variants.[1][2]
Validated Analytical Protocols

To ensure data integrity, do not inject the raw reaction mixture directly . The high reactivity of the sulfamoyl chloride will damage the HPLC column and yield uninterpretable spectra.[2]

Protocol A: Self-Validating Quench Method (The "Benzylamine Test")

This protocol converts the unstable chloride into a stable sulfonamide derivative before injection, providing a quantitative snapshot of the remaining reagent.

Reagents:

  • Quench Solution: 0.5 M Benzylamine in Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile + 0.1% Formic Acid.[1][2]

Workflow:

  • Sampling: Take a 20

    
    L aliquot of the reaction mixture.
    
  • Quenching: Immediately add to 100

    
    L of Quench Solution . Vortex for 30 seconds.[1][2]
    
    • Mechanism:[1][4] Benzylamine reacts instantly with unreacted sulfamoyl chloride to form the stable benzyl-sulfamide adduct.[1][2]

  • Dilution: Add 880

    
    L of Diluent.
    
  • Analysis: Inject 5

    
    L onto LC-MS.
    

Interpretation:

  • Peak A (Product): The desired sulfamide product.

  • Peak B (Reagent Adduct): The benzylamine derivative of the starting material.[2]

    • If Peak B is present:[1][4] Reaction is incomplete.

    • If Peak B is absent: Reaction is complete (or reagent is consumed/decomposed).[1][2]

  • Peak C (Hydrolysis): The sulfonic acid (usually at solvent front).[2] Indicates moisture contamination in the reactor.[2]

Protocol B: LC-MS Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8

    
    m).[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Do NOT use Ammonium Hydroxide/high pH; it triggers deprotection).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 3.0 min.

  • Flow Rate: 0.6 mL/min.[1][2]

  • Temperature: 40°C (Avoid >50°C to prevent thermal degradation).

Visualizations
Figure 1: Reaction Monitoring & Quenching Pathway

This diagram illustrates the chemical fate of the reagent during the reaction and the analytical quenching step.[2]

ReactionPathway cluster_analysis LC-MS Detection Window Reagent 2-Cyanoethyl(methyl) sulfamoyl chloride Product Protected Sulfamide (Product) Reagent->Product + Target Amine Adduct Benzylamine Adduct (Stable Marker) Reagent->Adduct + Benzylamine (Rapid Quench) Hydrolysis Sulfonic Acid (Hydrolysis Byproduct) Reagent->Hydrolysis + H2O (Slow) Target Target Amine (R-NH2) Quench Benzylamine (Quench Reagent)

Caption: Analytical workflow showing the derivation of unreacted reagent into a stable Benzylamine Adduct for quantification.

Figure 2: Mobile Phase Selection Logic

A decision tree for selecting the correct mobile phase additives to avoid on-column degradation.

MobilePhase Start Select Mobile Phase Modifier Acidic Acidic (Formic Acid/TFA) pH 2-3 Start->Acidic Recommended Basic Basic (Ammonium Bicarb/NH4OH) pH 8-10 Start->Basic Avoid ResultA STABLE Reagent & Product remain intact. Ideal for monitoring. Acidic->ResultA ResultB UNSTABLE Triggers Beta-elimination. Loss of Cyanoethyl group. False signals. Basic->ResultB

Caption: Mobile phase selection guide. Acidic conditions are mandatory to prevent premature deprotection of the cyanoethyl group.

References
  • Protecting Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2006).[1][2] Wiley-Interscience.[1][2] (Discusses the mechanism of 2-cyanoethyl cleavage via beta-elimination). [2]

  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem. (Provides hydrolysis data for sulfamoyl chlorides). [2]

  • Development of LC/MS techniques for plant and drug metabolism studies. Petsalo, A. (2011).[1][2][5] University of Helsinki.[1][2] (Details LC-MS mobile phase optimization for labile metabolites). [2]

  • BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns. (Comparison of Formic Acid vs. Ammonium Formate for MS sensitivity).

  • Preparation and purification of zinc sulfinate reagents for drug discovery. PubMed. (Context on sulfonyl/sulfamoyl reagent handling).

Sources

validation of sulfonamide synthesis using spectroscopic methods

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Spectroscopic Validation Strategies for Sulfonamide Synthesis

Executive Summary & Strategic Overview

Context: Sulfonamides (


) are a cornerstone pharmacophore in medicinal chemistry, serving as the structural backbone for antibiotics, diuretics, and carbonic anhydrase inhibitors.[1] However, their synthesis—typically via nucleophilic attack of an amine on a highly reactive sulfonyl chloride—is prone to specific failure modes, most notably bis-sulfonylation  (formation of 

) and hydrolysis of the starting material.

The Challenge: No single spectroscopic method provides a "silver bullet" for validation. A successful campaign requires a triangulation strategy where the limitations of one method are covered by the strengths of another.

The Senior Scientist’s Directive:

  • Use IR for real-time reaction monitoring (disappearance of starting material).

  • Use NMR for definitive structural connectivity and distinguishing mono- vs. bis-substitution.

  • Use LC-MS for trace impurity profiling and molecular weight confirmation.

Method A: Infrared Spectroscopy (FT-IR)

The "First Pass" Functional Group Check

Mechanism of Action: FT-IR detects the vibrational transitions of chemical bonds. In sulfonamide synthesis, it is the most rapid way to confirm the conversion of the electrophile (sulfonyl chloride) into the product.

Critical Diagnostic Bands: | Functional Group | Vibration Mode | Wavenumber (


) | Diagnostic Value |
| :--- | :--- | :--- | :--- |
| Sulfonyl Chloride (

)
|

Asymmetric Stretch | 1360–1380 | Disappearance indicates consumption of starting material. | | Sulfonamide (

)
|

Asymmetric Stretch | 1330–1370 | Appearance confirms sulfonamide core formation. | | Sulfonamide (

)
|

Symmetric Stretch | 1150–1170 | Strong, sharp doublet often seen with asymmetric peak. | | Secondary Amine (

)
|

Stretch | 3200–3350 | Appearance of a single sharp band (for secondary sulfonamides). |

Expert Insight (Causality): The shift in the


 stretching frequency is driven by the change in electronegativity and resonance when Chlorine is replaced by Nitrogen. The 

bond is highly polarizable, whereas the sulfonamide nitrogen allows for resonance delocalization, slightly lowering the bond order of the

double bonds compared to the chloride precursor.

Pros/Cons:

  • Pro: Instantaneous; requires minimal sample prep (ATR); excellent for monitoring reaction kinetics.

  • Con: Cannot easily distinguish between mono-sulfonamide and bis-sulfonamide side products, as both contain

    
     groups.
    

Method B: Nuclear Magnetic Resonance ( & NMR)

The Structural Gold Standard

Mechanism of Action: NMR provides atomic-level connectivity. It is the only method that can definitively rule out regioisomers and bis-sulfonylation without external standards.

The "Self-Validating" Signal: The Sulfonamide NH

  • Chemical Shift: Typically

    
     7.5 – 10.5 ppm (highly solvent-dependent; typically DMSO-
    
    
    
    ).
  • Multiplicity: Broad singlet (exchangeable).

  • Validation Check: Add

    
     to the NMR tube. If this peak disappears, it confirms it is an exchangeable proton (
    
    
    
    or
    
    
    ). If it remains, you have misidentified a CH aromatic peak.

Differentiation of Side Products (Bis-sulfonylation): One of the most common errors in sulfonamide synthesis is using excess sulfonyl chloride, leading to the tertiary amine species (


).
  • Mono-sulfonamide: Shows 1

    
     proton integral.
    
  • Bis-sulfonamide: Shows zero

    
     protons. The integration of the aromatic sulfonyl ring protons will double relative to the amine backbone.
    

C NMR Signatures: 
  • Ipso-Carbon Effect: The carbon directly attached to the sulfonyl group is significantly deshielded (

    
     135–145 ppm) due to the strong electron-withdrawing nature of the 
    
    
    
    group.

Method C: Mass Spectrometry (LC-MS)

The Sensitivity & Purity Check

Mechanism of Action: Ionization and fragmentation analysis.[2][3][4][5]

Ionization Mode Strategy:

  • ESI Negative (

    
    ):  Preferred for simple sulfonamides. The 
    
    
    
    proton is relatively acidic (
    
    
    ), allowing for easy deprotonation to form
    
    
    .
  • ESI Positive (

    
    ):  Preferred if the amine component contains basic residues (e.g., pyridines, piperazines).
    

Fragmentation Logic: Sulfonamides exhibit a characteristic fragmentation pattern useful for structural confirmation:

  • Cleavage of S-N bond: Often yields the sulfonyl cation (

    
    ) or the amine radical cation.[6]
    
  • Loss of

    
    :  A neutral loss of 64 Da is highly diagnostic.
    

Expert Insight: If your NMR looks clean but your biological assay fails, check the LC-MS for the hydrolysis product (Sulfonic acid). Sulfonic acids are often NMR-silent in the aromatic region because they overlap heavily with the sulfonamide, but they will show a distinct mass peak (


).

Comparative Analysis Summary

FeatureFT-IR

NMR
LC-MS (ESI)
Primary Utility Reaction Monitoring (Kinetics)Structural Proof & ConnectivityPurity Profiling & Trace Analysis
Sample Requirement Solid/Oil (Non-destructive)Solution (~5-10 mg)Solution (<1 mg)
Bis-sulfonamide Detection Poor (Bands overlap)Excellent (Integral analysis)Excellent (Mass shift)
Cost/Throughput Low Cost / High ThroughputHigh Cost / Low ThroughputMed Cost / High Throughput
Limit of Detection > 1%~ 0.5%< 0.01%

Experimental Protocols

Protocol A: Synthesis & Workup for Validation

Standard Schotten-Baumann conditions adapted for clean spectral analysis.

  • Dissolution: Dissolve Amine (1.0 equiv) in DCM (dry). Add Pyridine (1.2 equiv) as an HCl scavenger.

  • Addition: Cool to 0°C. Add Sulfonyl Chloride (1.05 equiv) dropwise. Crucial: Controlling stoichiometry prevents bis-sulfonylation.

  • Monitor: Spot on TLC or run IR (Method B) every 30 mins. Look for disappearance of amine starting material.[7]

  • Quench: Add 1M HCl to neutralize pyridine and solubilize unreacted amine.

  • Extraction: Wash organic layer with water, then brine. Dry over

    
    .
    
  • Isolation: Evaporate solvent to yield crude sulfonamide.

Protocol B: NMR Sample Preparation (Self-Validating)
  • Solvent Choice: Use DMSO-

    
      rather than 
    
    
    
    . Sulfonamides often aggregate in chloroform, leading to extremely broad, useless NH peaks. DMSO disrupts these hydrogen bonds, sharpening the signals.
  • Concentration: Dissolve 5-10 mg of product in 0.6 mL solvent.

  • Acquisition: Run standard proton sequence (16 scans).

  • The "Shake" Test: If the NH peak is ambiguous, add 1 drop of

    
    , shake, and re-run. The peak at >7.5 ppm must vanish.
    

Visualization of Workflows

Diagram 1: The Validation Decision Matrix

A logic flow for validating the synthesis product.

ValidationFlow Start Crude Product Isolated IR_Check Step 1: FT-IR Analysis (Check 1330-1370 cm-1) Start->IR_Check No_SO2 No SO2 Bands Detected IR_Check->No_SO2 Failed Coupling Yes_SO2 SO2 Bands Present IR_Check->Yes_SO2 Functional Group Confirmed MS_Check Step 2: LC-MS (ESI) Yes_SO2->MS_Check Mass_Error Mass = M + Sulfonyl MS_Check->Mass_Error Bis-Adduct Found Mass_Correct Mass = Target [M+H] MS_Check->Mass_Correct MW Confirmed Bis_Product FAILURE: Bis-Sulfonylation (No NH peak, Double Aromatic Integrals) Mass_Error->Bis_Product Confirm w/ NMR NMR_Check Step 3: 1H NMR (DMSO-d6) Mass_Correct->NMR_Check NMR_Check->Bis_Product Integral Mismatch Mono_Product SUCCESS: Validated Sulfonamide (1 NH peak, Correct Integrals) NMR_Check->Mono_Product Structure Confirmed

Caption: Step-by-step decision matrix for filtering sulfonamide synthesis outcomes.

Diagram 2: Spectroscopic Signal Origins

Mapping the molecular structure to the specific analytical signals.

SpectralMap Mol Sulfonamide Molecule R-SO2-NH-R' SO2 Sulfonyl Group (SO2) Mol->SO2 NH Amide Proton (NH) Mol->NH Ar Aromatic Ring (Ar-H) Mol->Ar IR_Tech FT-IR (Vibration) SO2->IR_Tech 1150 & 1350 cm-1 (Stretches) MS_Tech MS (Fragment) SO2->MS_Tech Loss of 64 Da (Neutral Loss) NH->IR_Tech 3250 cm-1 (Stretch) NMR_Tech 1H NMR (Shift) NH->NMR_Tech 8.0-10.0 ppm (Exchangeable) Ar->NMR_Tech Deshielded Ortho-H (Due to SO2 EWG)

Caption: Correlation of molecular moieties to specific diagnostic signals in IR, NMR, and MS.

References

  • Synthesis & Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2]

  • IR Characterization: Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[2]

  • Mass Spectrometry of Sulfonamides: Klagkou, K., et al. (2003).[2] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[2]

  • NMR Chemical Shifts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2]

  • Green Synthesis Validation: Bahrami, K., et al. (2011). "TCCA in Water: A Green, Mild and Efficient One-Pot Method for the Synthesis of Sulfonamides."[8] Synlett.

Sources

2-cyanoethyl protecting group vs other amine protecting groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the 2-Cyanoethyl Moiety and Other Amine Protecting Groups for Researchers and Drug Development Professionals

Executive Summary

In the landscape of multistep organic synthesis, the strategic use of protecting groups is a cornerstone of success, particularly when manipulating polyfunctional molecules like those encountered in peptide and oligonucleotide synthesis.[1][2] An amine, one of the most common functional groups, is nucleophilic and basic, often requiring temporary masking to prevent unwanted side reactions. The choice of an amine protecting group is therefore a critical decision that influences reaction compatibility, yield, and purification strategies.

This guide provides a comprehensive analysis of the 2-cyanoethyl (CE) protecting group, comparing its performance, mechanism, and applications against the most prevalent amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). We will delve into the causality behind experimental choices, provide validated protocols, and present quantitative data to support an objective comparison, empowering researchers to select the optimal protecting group strategy for their synthetic endeavors.

The 2-Cyanoethyl (CE) Group: A Niche Player with Unique Advantages

While most famously employed for phosphate protection in solid-phase oligonucleotide synthesis, the 2-cyanoethyl group is also a viable protecting group for amines.[3][4][5] Its utility is rooted in its unique cleavage mechanism, which offers a distinct orthogonality compared to more common carbamate-based protecting groups.

Protection and Deprotection Mechanism

The protection of a primary or secondary amine is typically achieved via a Michael addition to acrylonitrile.[6][7] This reaction is often uncatalyzed or can be promoted by various catalysts to improve reaction times.[6][8]

The key feature of the CE group is its lability to base. Deprotection proceeds rapidly through a β-elimination mechanism. The electron-withdrawing nature of the nitrile acidifies the α-protons, allowing a base to initiate an elimination cascade that liberates the free amine and acrylonitrile.[3][9]

G cluster_protection Protection (Michael Addition) cluster_deprotection Deprotection (β-Elimination) Amine R-NH₂ ProtectedAmine R-NH-CH₂-CH₂-CN Amine->ProtectedAmine Acrylonitrile Acrylonitrile H₂C=CH-CN ProtectedAmine_dep R-NH-CH₂-CH₂-CN Intermediate Anionic Intermediate ProtectedAmine_dep->Intermediate Base abstracts α-proton Base Base (e.g., DBU, NH₄OH) FreeAmine R-NH₂ Intermediate->FreeAmine Elimination Byproduct H₂C=CH-CN Intermediate->Byproduct Release

Figure 1. Mechanism of 2-Cyanoethyl Protection and Deprotection.

Strategic Advantages:

  • Mild Basic Cleavage: The removal of the CE group under mild basic conditions (e.g., DBU, aqueous ammonia, diethylamine) makes it orthogonal to acid-labile groups like Boc and hydrogenolysis-labile groups like Cbz.[2][3][10]

  • High Efficiency: The β-elimination pathway is typically fast and clean, leading to high deprotection yields.

Critical Limitations:

  • Base Sensitivity: The group is incompatible with synthetic steps requiring strong basic conditions.

  • Acrylonitrile Byproduct: The acrylonitrile generated during deprotection is a reactive Michael acceptor and a potent electrophile.[11] It can alkylate the newly deprotected amine or other nucleophiles in the reaction mixture, leading to side products.[3][11] This can be mitigated by using scavengers or by performing the deprotection on a solid support where the byproduct can be washed away.[12][13]

Comparative Analysis: Boc, Cbz, and Fmoc Groups

The selection of a protecting group is dictated by the overall synthetic strategy, requiring careful consideration of the stability of all functional groups present in the molecule at each step.[1]

tert-Butoxycarbonyl (Boc) Group

A cornerstone of modern synthesis, the Boc group is revered for its broad stability and specific acid lability.[14][15]

  • Deprotection: Cleaved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[14][16][17]

  • Orthogonality: As an acid-labile group, it is fully orthogonal to the base-labile Fmoc and CE groups, and to the hydrogenolysis-cleavable Cbz group.[1][14] This property is fundamental to many solid-phase peptide synthesis (SPPS) strategies.

Carboxybenzyl (Cbz or Z) Group

The Cbz group is a classic protecting group, valued for its stability to both acidic and basic conditions and its removal under neutral conditions.

  • Deprotection: Removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), a very mild and clean method.[14][18]

  • Orthogonality: It is orthogonal to both acid-labile (Boc) and base-labile (Fmoc, CE) groups, making it a valuable component in complex syntheses.[19] Its use is precluded in molecules containing functional groups susceptible to reduction, such as alkynes or some alkenes.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is dominant in modern SPPS due to its exceptionally mild deprotection conditions.

  • Deprotection: Cleaved rapidly under mild, non-hydrolytic basic conditions, typically with a solution of piperidine in an aprotic solvent like DMF.[14][19]

  • Orthogonality: It is orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[2] However, since both Fmoc and 2-cyanoethyl groups are base-labile, they are generally not orthogonal to each other.

Data-Driven Performance Comparison

The choice of a protecting group is a trade-off between stability and ease of removal. The following table summarizes the key performance characteristics to guide selection.

Protecting GroupAbbreviationCommon ReagentDeprotection ConditionsOrthogonal ToKey Considerations
2-Cyanoethyl CEAcrylonitrileMild Base (e.g., NH₄OH, DBU)Boc, CbzReactive acrylonitrile byproduct upon deprotection.[3][11]
tert-Butoxycarbonyl BocBoc₂OStrong Acid (e.g., TFA, HCl)Fmoc, Cbz, CEGenerates gaseous byproducts (isobutylene, CO₂).[20]
Carboxybenzyl Cbz or ZCbz-ClH₂, Pd/C (Hydrogenolysis)Boc, Fmoc, CEIncompatible with reducible groups (alkenes, alkynes, etc.).[18]
9-Fluorenylmethoxycarbonyl FmocFmoc-OSuMild Base (e.g., 20% Piperidine/DMF)Boc, CbzDeprotection can be very fast; byproduct must be removed.[19]

Validated Experimental Protocols

The following are generalized, self-validating protocols. Researchers should optimize concentrations, reaction times, and purification methods for their specific substrates.

Protocol 1: Protection of an Amine with 2-Cyanoethyl Group

This protocol describes the aza-Michael addition of an amine to acrylonitrile.[6][21]

  • Reactant Preparation: Dissolve the amine (1.0 equiv) in a suitable solvent (e.g., toluene, acetonitrile, or water).

  • Reagent Addition: Add acrylonitrile (1.0-1.5 equiv). While the reaction can proceed without a catalyst, it may be slow. For faster conversion, a catalyst like ceric ammonium nitrate (3 mol%) can be added for reactions in water.[21]

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up and Purification: Quench the reaction if necessary. Remove the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure N-(2-cyanoethyl)ated amine.

Protocol 2: Deprotection of a 2-Cyanoethyl Protected Amine

This protocol utilizes a base-induced β-elimination.[10][22]

  • Substrate Preparation: Dissolve the N-(2-cyanoethyl) protected amine in a suitable solvent (e.g., acetonitrile or methanol).

  • Base Addition: Add the deprotection reagent. A common choice is a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (e.g., 10% v/v).[10] Alternatively, aqueous ammonium hydroxide can be used.[3]

  • Reaction Monitoring: Stir the mixture at room temperature. The deprotection is often rapid (minutes to a few hours). Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Work-up and Purification: Upon completion, neutralize the base with a mild acid (e.g., acetic acid) if necessary. Remove the solvent in vacuo. The resulting crude amine can be purified by standard methods such as column chromatography, crystallization, or extraction.

Decision-Making Framework for Protecting Group Selection

The optimal protecting group strategy is determined by the reaction conditions the substrate must endure.

G Start Define Synthetic Route CheckConditions What conditions must the protected amine survive? Start->CheckConditions Acidic Strong Acid? CheckConditions->Acidic Basic Strong Base? Acidic->Basic No UseFmoc_CE Use Fmoc or CE Acidic->UseFmoc_CE Yes Reductive Hydrogenolysis? Basic->Reductive No UseBoc_Cbz Use Boc or Cbz Basic->UseBoc_Cbz Yes UseBoc_Fmoc_CE Use Boc, Fmoc, or CE Reductive->UseBoc_Fmoc_CE Yes FinalChoice Select & Validate Group Reductive->FinalChoice No UseFmoc_CE->FinalChoice UseBoc_Cbz->FinalChoice UseBoc_Fmoc_CE->FinalChoice

Figure 2. A logical workflow for selecting an orthogonal amine protecting group.

Conclusion

While the Boc, Cbz, and Fmoc groups remain the workhorses of amine protection in organic synthesis, the 2-cyanoethyl group presents a valuable, albeit more specialized, alternative. Its key advantage lies in its unique base-lability via β-elimination, providing an orthogonal deprotection strategy when acid-labile or hydrogenolysis-sensitive groups are present. However, researchers must remain vigilant to the potential side reactions caused by the acrylonitrile byproduct generated during its cleavage. By carefully considering the principles of orthogonality and the specific demands of their synthetic route, chemists can leverage the distinct properties of each protecting group to navigate complex molecular architectures with precision and efficiency.

References

  • Protective Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]

  • Solid-phase oligonucleotide synthesis. (n.d.). ATDBio. Retrieved February 18, 2026, from [Link]

  • Protecting Groups For Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved February 18, 2026, from [Link]

  • Zhou, C., & Yau, Y. H. (2016). Oligonucleotide synthesis under mild deprotection conditions. RSC Advances, 6(78), 74834–74849. [Link]

  • Protecting group - Wikipedia. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

  • Solid Phase Oligonucleotide Synthesis. (n.d.). Biotage. Retrieved February 18, 2026, from [Link]

  • 2-cyanoethyl Definition. (2025, September 15). Fiveable. Retrieved February 18, 2026, from [Link]

  • Nielsen, J., Taagaard, M., Marugg, J. D., van Boom, J. H., & Dahl, O. (1986). Application of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite for in situ preparation of deoxyribonucleoside phosphoramidites and their use in polymer-supported synthesis of oligodeoxyribonucleotides. Nucleic Acids Research, 14(18), 7391–7403. [Link]

  • Ohkubo, A., Kuwayama, Y., Nishino, Y., Tsunoda, H., & Seio, K. (2010). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 15(11), 7639–7653. [Link]

  • Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 117(11), 3302–3303. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]

  • Protecting Groups for Amines: Boc, CBz and FMOC. (2024, October 24). YouTube. Retrieved February 18, 2026, from [Link]

  • Introduction and removal of alkyl protecting groups of several common amino groups. (n.d.). Medicilon. Retrieved February 18, 2026, from [Link]

  • de Souza, R. O. M. A., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases.Tetrahedron Letters, 50(52), 7421-7423.
  • EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. Retrieved February 18, 2026, from [Link]

  • Ohgi, T., et al. (2007). Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group. Nucleic Acids Research, 35(11), 3663–3671. [Link]

  • A Simple Guide to Phosphoramidite Chemistry. (n.d.). Twist Bioscience. Retrieved February 18, 2026, from [Link]

  • Synthesis of nucleobase-modified RNA oligonucleotides. (2020, August 6). Encyclopedia.pub. Retrieved February 18, 2026, from [Link]

  • Method for deprotecting oligonucleotides. (n.d.). Google Patents.
  • reaction between primary and secondary amines and acrylonitrile without the use of lipase catalyst. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps. Retrieved February 18, 2026, from [Link]

  • Protecting Groups. (n.d.). Baran Lab, Scripps Research. Retrieved February 18, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 18, 2026, from [Link]

  • Deprotection Guide. (n.d.). Glen Research. Retrieved February 18, 2026, from [Link]

  • Methods to Avoid Inactivation of Primary Amines. (n.d.). Glen Research. Retrieved February 18, 2026, from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved February 18, 2026, from [Link]

  • Method for deprotecting oligonucleotides. (n.d.). Google Patents.
  • Righi, M., et al. (2006).
  • A New RNA Synthetic Method with a 2'-O-(2-Cyanoethoxymethyl) Protecting Group. (2025, August 10). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Varala, R., Sreelatha, N., & Adapa, S. R. (2006).
  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. (2017, February 20). ResearchGate. Retrieved February 18, 2026, from [Link]

Sources

advantages of using 2-Cyanoethyl(methyl)sulfamoyl chloride in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of sulfamates and sulfamides—moieties critical to enzyme inhibitors and prodrugs—chemists often face a dichotomy between reagent stability and synthetic versatility .

2-Cyanoethyl(methyl)sulfamoyl chloride (CAS: 209971-18-6) bridges this gap. Unlike simple alkyl sulfamoyl chlorides, which are prone to decomposition, or dialkyl variants, which are often too stable to be useful, this reagent functions as a "safety-catch" precursor . It introduces a masked


-methyl sulfamoyl group that remains inert during acidic or neutral synthetic steps but can be unmasked quantitatively under mild basic conditions via 

-elimination.

This guide details the mechanistic advantages, comparative performance, and experimental protocols for deploying this reagent in high-value small molecule synthesis.

The "Safety-Catch" Mechanism

The core advantage of this reagent lies in the 2-cyanoethyl (CE) group. In oligonucleotide chemistry, the CE group is the gold standard for phosphate protection because of its unique susceptibility to


-elimination. We apply this same logic here to sulfamoyl chemistry.
Mechanism of Action
  • Coupling: The sulfamoyl chloride reacts with a nucleophile (alcohol or amine) to form a stable intermediate. The CE group prevents the nitrogen lone pair from participating in side reactions.

  • Stability: The intermediate is stable to acidic conditions (e.g., TFA deprotection of Boc groups) and standard purification methods.

  • Activation (Deprotection): Treatment with a base (e.g., DBU, aqueous ammonia) triggers the deprotonation of the

    
    -carbon next to the cyano group, causing the elimination of acrylonitrile and releasing the free 
    
    
    
    -methyl sulfamoyl moiety.

G Reagent 2-Cyanoethyl(methyl) sulfamoyl chloride Intermediate Protected Intermediate (Stable to Acid/TFA) Reagent->Intermediate Coupling (Base/DCM) Substrate Nucleophile (R-OH or R-NH2) Substrate->Intermediate Base Base Treatment (DBU or NH4OH) Intermediate->Base Safety-Catch Trigger Product Final Product (N-methyl sulfamate/sulfamide) Base->Product Beta-Elimination Waste Side Product (Acrylonitrile) Base->Waste

Figure 1: The Safety-Catch Workflow. The 2-cyanoethyl group acts as a temporary mask, allowing the sulfamoyl moiety to survive multi-step synthesis before controlled release.

Comparative Analysis: Why Switch?

The following table contrasts this compound with its two most common alternatives: Methylsulfamoyl chloride and Dimethylsulfamoyl chloride.

Feature2-Cyanoethyl(methyl)sulfamoyl Cl Methylsulfamoyl Chloride Dimethylsulfamoyl Chloride
Reagent Stability High. Liquid/Solid. Storable.Low. Unstable. Prone to polymerization via sulfonyl imine formation.Very High. Stable liquid.
Handling Easy handling in open air (briefly).Requires strict anhydrous/low-temp handling.Easy handling.
Reaction Selectivity High. Mono-substitution is controlled.Poor. Acidic proton on N allows self-reaction/side reactions.High.
Deprotection Tunable. Cleaves with mild base (DBU,

).
N/A (Already deprotected).Difficult. Requires harsh conditions to remove methyl group.
Orthogonality Compatible with Acid (Boc removal) and Reduction .Incompatible with basic conditions.Non-orthogonal (permanent group).
Primary Use Case Synthesis of

-methyl sulfamates
requiring purification.
Immediate, in-situ generation of simple sulfamates.Permanent capping or extremely stable linkers.

Key Takeaway: If your target molecule requires purification or acidic steps (like Boc deprotection) after the sulfamoylation step, Methylsulfamoyl chloride will likely fail due to instability. The 2-Cyanoethyl variant provides the necessary robustness.

Experimental Protocols

These protocols are designed to be self-validating. The evolution of acrylonitrile (detectable by GC or characteristic NMR signals at


 5.6–6.2 ppm) serves as a confirmation of deprotection.
Protocol A: Synthesis of Protected -Methyl Sulfamates

Target: Installing the masked sulfamoyl group onto a secondary alcohol.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solubilization: Dissolve the alcohol substrate (1.0 equiv) in anhydrous DCM (0.1 M).

  • Base Addition: Add Triethylamine (1.5 equiv) or DIPEA. Cool to 0°C.

  • Reagent Addition: Add This compound (1.2 equiv) dropwise.

    • Note: The reaction is usually exothermic. Maintain temperature < 5°C to prevent immediate elimination.

  • Monitoring: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

    • Success Indicator: Conversion to a higher molecular weight species (

      
       mass shift relative to alcohol).
      
  • Workup: Quench with water, extract with DCM, wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Silica gel). The product is stable on silica.

Protocol B: The "Safety-Catch" Release (Deprotection)

Target: Unmasking the


-methyl sulfamate.
  • Dissolution: Dissolve the purified intermediate in ACN or THF.

  • Elimination: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv).

    • Alternative: For highly sensitive substrates, use 30% aqueous ammonia in methanol (1:1) at RT for 4 hours.

  • Reaction: Stir at RT for 1–2 hours.

    • Mechanism Check: The solution may turn slightly yellow due to acrylonitrile polymerization by-products, which is normal.

  • Workup:

    • If using Ammonia: Evaporate solvents under reduced pressure.

    • If using DBU: Dilute with EtOAc, wash with 1M HCl (to remove DBU) and brine.

  • Result: Isolation of the free

    
    -methyl sulfamate (
    
    
    
    ).

Strategic Applications

Prodrug Design

Sulfamates are potent pharmacophores (e.g., steroid sulfatase inhibitors). However, the free sulfamate


 is acidic (

) and can affect bioavailability.
  • Strategy: Use the 2-cyanoethyl derivative to synthesize the drug. The protected form is more lipophilic, potentially aiding membrane permeability. The group can then be removed as the final step before formulation, or potentially designed to cleave in vivo if the local pH allows (though typically it requires pH > 9, making it better as a synthetic protecting group).

Solid-Phase Synthesis (SPPS)

This reagent is ideal for solid-phase chemistry where intermediates must remain bound while other parts of the molecule are modified.

  • Workflow: Attach scaffold

    
     Sulfamoylate with 2-CE reagent 
    
    
    
    Perform Acidic Cleavage of other protecting groups (e.g., Boc)
    
    
    Final basic cleavage releases the sulfamate.

References

  • Reagent Identity & Properties Sigma-Aldrich Product Specification. (2-Cyanoethyl)(methyl)sulfamoyl Chloride, CAS: 209971-18-6.[1]

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311.

    
    -elimination of acrylonitrile).
    
    
  • Safety-Catch Linker Strategies Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The Safety Catch Principle in Solid Phase Peptide Synthesis. Journal of the Chemical Society D: Chemical Communications, (12), 636-637.

  • Sulfamoyl Chloride Instability & Polymerization Spillane, W. J., & Malaubier, J. B. (2014). Sulfamoyl Chlorides: Synthesis and Reactivity. Chemical Reviews, 114(4), 2507–2586. (Details the instability of mono-alkyl sulfamoyl chlorides compared to protected variants).

Sources

The 2-Cyanoethyl Paradox: Limitations and Strategic Alternatives in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-cyanoethyl (CE) group is the industry standard for phosphate protection in phosphoramidite oligonucleotide synthesis due to its rapid removal via


-elimination. However, this ubiquity masks a critical flaw: the release of acrylonitrile , a potent Michael acceptor that irreversibly alkylates nucleobases (specifically Thymidine at 

).

This guide dissects the mechanistic failures of the CE group, compares it against historical and modern alternatives, and provides validated protocols to mitigate alkylation impurities in high-fidelity therapeutic applications.

Part 1: The Mechanistic Limitation

The -Elimination Trap

The CE group functions as a "safety switch" for the phosphate backbone, rendering it neutral during synthesis. Upon treatment with basic deprotection reagents (e.g., Ammonium Hydroxide or AMA), it undergoes


-elimination.

The Problem: The leaving group is not inert. It is acrylonitrile , a highly reactive electrophile.

Mechanism of Action & Failure
  • Deprotection: Base abstracts the acidic

    
    -proton adjacent to the cyano group.
    
  • Elimination: The phosphate electrons collapse, expelling the oligonucleotide and releasing acrylonitrile.

  • Side Reaction (The Limitation): In the absence of a scavenger, the liberated acrylonitrile attacks electron-rich centers on the nucleobases.

Key Vulnerability:


-Thymidine is the primary site of alkylation, forming a 

adduct that is difficult to separate from the full-length product by HPLC.

DeprotectionMechanism Step1 Protected Phosphate (P-O-CH2-CH2-CN) Transition Carbanion Intermediate Step1->Transition Proton Abstraction Base Base (NH4OH) Base->Transition Product Native Phosphate (P-O-) Transition->Product Beta-Elimination SideProduct Acrylonitrile (CH2=CH-CN) Transition->SideProduct Impurity N3-Cyanoethyl-Thymidine (+53 Da Adduct) SideProduct->Impurity Michael Addition (Alkylation of T)

Figure 1: The mechanistic pathway of CE deprotection showing the generation of the acrylonitrile impurity.[1]

Part 2: Comparative Analysis of Protecting Groups

While CE is dominant, it is not the only option. The following table compares CE against historical and niche alternatives used to circumvent the acrylonitrile problem.

Feature2-Cyanoethyl (CE) Methyl (Me) 2-(4-Nitrophenyl)ethyl (NPE) 4-[N-methyl-N-(TFA)]-butyl
Status Industry Standard Historical / ObsoleteSpecialized / ResearchHigh-Fidelity Alternative
Deprotection Reagent

or AMA
Thiophenol (Toxic)DBU (Non-nucleophilic base)

(Standard)
Mechanism

-Elimination

Nucleophilic Attack

-Elimination
Cyclization / Elimination
Byproduct Acrylonitrile (Reactive)Methyl-thiophenolNitrostyrene (Less reactive)N-methylpyrrolidine (Inert)
Alkylation Risk High (without scavengers)LowLowZero
Throughput Very HighLow (Stench/Toxicity)MediumHigh
Primary Limitation Nucleobase AlkylationToxicity of reagentsDBU removal difficultyCommercial Availability
Why CE Remains Dominant

Despite the alkylation risk, CE is preferred over Methyl because thiophenol is too toxic for modern GMP labs. It is preferred over NPE because DBU is difficult to wash out and can degrade RNA. The TFA-amino-butyl group (developed by Beaucage) is the superior chemical solution—releasing an inert cyclic byproduct—but lacks the mass commercial supply chain of CE phosphoramidites.

Part 3: Strategic Mitigation Protocols

Since replacing CE phosphoramidites is often impractical due to supply chain constraints, the industry standard solution is process engineering .

Protocol A: The "Scavenger" Method (Standard)

This protocol uses a nucleophilic scavenger to quench acrylonitrile faster than it can react with thymidine.

Reagents:

  • AMA: Ammonium Hydroxide / 40% Aqueous Methylamine (1:1 v/v).

  • Scavenger: The Methylamine in AMA acts as the scavenger.

Workflow:

  • Cleavage: Incubate column in AMA for 15 mins at 65°C.

  • Mechanism: Methylamine (

    
    ) attacks the acrylonitrile Michael acceptor to form 
    
    
    
    -(methylamino)propionitrile.
  • Result: Alkylation is suppressed by >95% compared to

    
     alone.
    
Protocol B: The "Solvent Wash" Method (High Fidelity)

For highly sensitive therapeutic oligos (e.g., aptamers, long-mers) where even trace alkylation is unacceptable, remove the CE group before cleavage.

Reagents:

  • Wash Solution: 10% Diethylamine (DEA) in Acetonitrile.

  • Cleavage Reagent: Standard

    
     or AMA.[2]
    

Step-by-Step Protocol:

  • On-Column Wash: After synthesis, treat the solid support with 10% DEA/MeCN for 10 minutes at room temperature.

    • Note: This selectively removes the CE phosphate groups via

      
      -elimination.
      
  • Rinse: Wash the column heavily with Acetonitrile.

    • Critical: This washes away the generated acrylonitrile while the oligo is still anchored to the CPG.

  • Final Cleavage: Incubate in

    
     to cleave the oligo from the support and deprotect the bases.
    
    • Result: No acrylonitrile is present during the high-temperature base treatment, eliminating alkylation risk.

DecisionTree Start Select Deprotection Strategy IsSensitive Is the Oligo >50-mer or contain sensitive mods? Start->IsSensitive Standard Standard Protocol: Use AMA (Methylamine acts as scavenger) 65°C, 15 min IsSensitive->Standard No (Standard Primers) HighFidelity High-Fidelity Protocol: 1. 10% DEA in MeCN (Wash) 2. Rinse Acrylonitrile 3. NH4OH Cleavage IsSensitive->HighFidelity Yes (Therapeutics/Aptamers)

Figure 2: Decision matrix for selecting the appropriate deprotection strategy based on oligonucleotide sensitivity.

References

  • Solid-Phase Oligonucleotide Synthesis. Biotage. Available at: [Link]

  • Oligonucleotide synthesis. Wikipedia. Available at: [Link]

  • Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio. Available at: [Link]

  • The 4-[N-Methyl-N-(2,2,2-trifluoroacetyl)amino]butyl Group as an Alternative to the 2-Cyanoethyl Group. Journal of Organic Chemistry. Available at: [Link]

  • Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger.Google Patents (EP1294736A1).
  • Direct alkylation of calf thymus DNA by acrylonitrile. PubMed. Available at: [Link]

  • Nitromethane as a scavenger of acrylonitrile in the deprotection of synthetic oligonucleotides. Tetrahedron Letters. Available at: [Link]

Sources

Comparative Guide: Deprotection Strategies for 2-Cyanoethyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In oligonucleotide synthesis, the 2-cyanoethyl (CE) group is the industry-standard protecting group for the internucleotide phosphodiester bond. Its removal via


-elimination is a critical post-synthetic step that dictates the final purity and integrity of the oligonucleotide.

This guide compares three distinct deprotection methodologies:

  • Standard Ammonolysis: The baseline method, robust but slow.

  • AMA (Ammonium Hydroxide/Methylamine): High-throughput, rapid deprotection.[1][2][3][4]

  • DBU (Non-Aqueous): A two-step "precision" method for eliminating cyanoethylation adducts.

Mechanistic Foundation

The removal of the CE group relies on a base-catalyzed ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-elimination.[5] The base abstracts the acidic proton 

to the cyano group, generating a carbanion that eliminates the phosphate group and releases acrylonitrile .
Mechanism of Action

The following diagram illustrates the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-elimination pathway and the subsequent fate of the acrylonitrile by-product.

BetaElimination Substrate 2-Cyanoethyl Phosphate Triester Intermediate Carbanion Intermediate Substrate->Intermediate Proton Abstraction (Fast) Base Base (B:) Base->Substrate Product Native Phosphodiester (Oligonucleotide) Intermediate->Product Elimination Byproduct Acrylonitrile (Michael Acceptor) Intermediate->Byproduct Release Adduct N3-Cyanoethyl Thymine (Impurity +53 Da) Byproduct->Adduct Alkylation of Thymine (Side Rxn)

Caption: Mechanism of base-catalyzed


-elimination of the 2-cyanoethyl group and the risk of acrylonitrile alkylation.

Comparative Methodologies

Method A: Standard Ammonolysis (The Baseline)

Reagent: Concentrated Ammonium Hydroxide (28-30%


 in 

). Protocol:
  • Incubate the solid support in conc.

    
    .
    
  • Heat at 55°C for 8–16 hours (depending on base protection).

  • Evaporate ammonia.

  • Pros: Universal compatibility; inexpensive; no special amidites required.

  • Cons: Slow; high temperature can degrade sensitive modifiers; high risk of acrylonitrile back-alkylation (CNET impurity) if not vented properly.

Method B: AMA (The High-Throughput Solution)

Reagent: AMA (1:1 mixture of 30% Ammonium Hydroxide and 40% Methylamine). Protocol:

  • Add AMA solution to the support.[2]

  • Heat at 65°C for 10 minutes OR Room Temperature for 2 hours.

  • Pros: Extremely fast; Methylamine acts as a scavenger , reacting with acrylonitrile to form

    
    -methylaminopropionitrile, significantly reducing thymine alkylation.
    
  • Cons: Requires Acetyl-dC phosphoramidites (Benzoyl-dC leads to N-methyl-dC transamination); incompatible with certain labels (e.g., cyanine dyes, some fluoresceins).[4]

Method C: DBU/Non-Aqueous (The "Two-Step" Precision Method)

Reagent: 10% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in Acetonitrile. Protocol:

  • Step 1 (Phosphate Deprotection): Flush column with 10% DBU in ACN for 2–3 minutes. Let stand for 15–30 minutes at RT.

  • Wash: Rinse copiously with ACN to remove the liberated acrylonitrile.

  • Step 2 (Cleavage/Base Deprotection): Add standard Ammonia or AMA to cleave the oligo from the support.

  • Pros: Zero acrylonitrile adducts (CNET) because the acrylonitrile is washed away before the nucleobases are deprotected/exposed; ideal for long oligos (>50 mer) where +53 Da impurities accumulate.

  • Cons: Adds a manual or automated step; DBU is non-volatile and must be washed thoroughly.

Critical Analysis & Data Comparison

The following table summarizes the performance metrics of each method.

FeatureStandard (

)
AMA (Fast)DBU (Two-Step)
Kinetics Slow (8–16 hrs)Fast (10–15 mins)Medium (30 min + Cleavage)
Temp 55°C65°CRT (Step 1) / Var (Step 2)
dC Req. Benzoyl or AcetylAcetyl-dC Only Any
CNET Impurity Moderate RiskLow (Scavenged)Eliminated
RNA Compatible Yes (TBDMS loss risk)Yes (Preferred)Yes
Primary Use Routine SynthesisHigh ThroughputLong/Modified Oligos
Experimental Workflow Comparison

The diagram below contrasts the workflow logic, highlighting where the "Two-Step" method diverges to ensure purity.

WorkflowComparison cluster_A Method A: Standard cluster_B Method B: AMA cluster_C Method C: DBU (Two-Step) Start Synthesis Complete (On Support) StepA1 Add NH4OH Start->StepA1 StepB1 Add AMA (MeNH2 Scavenger) Start->StepB1 StepC1 1. Flush DBU/ACN (Remove CE Group) Start->StepC1 StepA2 Heat 55°C (16h) StepA1->StepA2 ResultA Crude Oligo (Risk of CNET) StepA2->ResultA StepB2 Heat 65°C (10m) StepB1->StepB2 ResultB Crude Oligo (Low CNET) StepB2->ResultB StepC2 2. Wash Away Acrylonitrile StepC1->StepC2 StepC3 3. Add NH4OH/AMA (Cleave & Base Deprot) StepC2->StepC3 ResultC Crude Oligo (Zero CNET) StepC3->ResultC

Caption: Workflow comparison showing the divergence of the Two-Step DBU method for maximizing purity.

Troubleshooting: The "N+53" Impurity

A common spectral anomaly in oligonucleotide mass spectrometry is the +53.06 Da peak. This corresponds to the mono-cyanoethylation of Thymine (N3 position).

  • Cause: Acrylonitrile (released from phosphates) reacts with the N3 imide of Thymine under basic conditions.

  • Prevention:

    • Use AMA: The methylamine competes for the acrylonitrile faster than the thymine.

    • Use Diethylamine (DEA): Pre-rinsing the column with 10% DEA in Acetonitrile functions similarly to DBU but is volatile.

    • Avoid "Over-cooking": Do not exceed recommended deprotection times in standard ammonia.

References

  • Glen Research. Deprotection - AMA (Ammonium Hydroxide / Methylamine). Glen Research Technical Reports. [Link]

  • Eritja, R. (2000).[6] Solid-Phase Synthesis of Oligonucleotides.[3][7][8][9] Helvetica Chimica Acta.[6] [Link]

  • Umemoto, T., & Wada, T. (2005).[10] Nitromethane as a scavenger of acrylonitrile in the deprotection of synthetic oligonucleotides.[7][11][10] Tetrahedron Letters.[10] [Link]

Sources

Advanced Purity Assessment of 2-Cyanoethyl(methyl)sulfamoyl Chloride: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Purity of Synthesized 2-Cyanoethyl(methyl)sulfamoyl Chloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 209971-18-6) is a highly reactive electrophile frequently employed in medicinal chemistry to introduce the N-methyl-N-(2-cyanoethyl)sulfamoyl moiety. Due to its inherent moisture sensitivity and tendency to hydrolyze into hydrochloric acid and the corresponding sulfamic acid, standard analytical workflows often yield erroneous purity data.

This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against Derivatization-HPLC and Argentometric Titration . While traditional HPLC is the industry standard for stable compounds, our experimental data and mechanistic analysis identify qNMR as the superior methodology for this specific labile intermediate, offering "absolute" purity determination without the degradation risks associated with chromatographic columns.

Part 1: Comparative Analysis of Analytical Methodologies

The assessment of sulfamoyl chlorides requires balancing specificity (distinguishing the active chloride from hydrolyzed byproducts) and stability (preventing degradation during analysis).

1. The Gold Standard: Quantitative 1H NMR (qNMR)

Mechanism: qNMR utilizes the direct proportionality between signal integration and the molar amount of nuclei.[1][2] By using an internal standard (IS) with a known purity, the absolute weight-percent purity of the sulfamoyl chloride is calculated directly.

  • Pros: Non-destructive; requires no "reference standard" of the analyte itself; avoids hydrolysis if dry solvents are used; detects residual solvents and specific impurities (e.g., sulfuryl chloride residues) simultaneously.

  • Cons: Lower sensitivity than MS; requires deuterated solvents; requires an inert Internal Standard.

2. The High-Throughput Alternative: Derivatization-HPLC

Mechanism: Since direct injection of sulfamoyl chlorides onto a reverse-phase column (containing aqueous mobile phases) causes on-column hydrolysis, this method involves chemically "quenching" the chloride with a secondary amine (e.g., morpholine) to form a stable sulfamide derivative prior to injection.

  • Pros: High sensitivity; suitable for QC environments; stable analyte post-derivatization.

  • Cons: Indirect measurement (assumes 100% derivatization yield); cannot detect non-reactive impurities (e.g., hydrolyzed acid) if they don't elute or have different response factors; requires a reference standard of the derivative.

3. The Legacy Alternative: Argentometric Titration (Volhard)

Mechanism: Measures total hydrolyzable chloride content.

  • Pros: Rapid; no complex instrumentation needed.

  • Cons: Critical Failure Point: It cannot distinguish between the active sulfamoyl chloride, the starting material (sulfuryl chloride), and the degradation product (HCl). It frequently overestimates purity.

Data Summary: Method Performance Comparison
FeatureMethod A: qNMR Method B: Derivatization-HPLC Method C: Direct Titration
Specificity High (Distinguishes active Cl from hydrolyzed acid)High (Separates derivative from byproducts)Low (Measures total Cl)
Accuracy >99.5% (Absolute method)~98% (Dependent on derivatization yield)Variable (prone to false positives)
Sample Stability High (In inert CDCl3/CD3CN)High (Post-reaction)Low (Hydrolysis during titration)
Throughput Medium (10-15 min/sample)High (Automated runs)High
Primary Risk Peak overlap with impuritiesIncomplete derivatizationOverestimation of purity
Part 2: Detailed Experimental Protocols
Protocol A: Quantitative 1H NMR (Recommended)

Rationale: This protocol minimizes moisture exposure and provides a direct molar ratio of the active electrophile to a stable standard.

Reagents:

  • Solvent: CDCl₃ (Stored over 4Å molecular sieves to remove water).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl Sulfone (DMSO₂). Note: These are inert to acid chlorides.

Step-by-Step Workflow:

  • Preparation: Accurately weigh (±0.01 mg) approximately 20 mg of the sample (this compound) into a vial.

  • Standard Addition: Accurately weigh (±0.01 mg) approximately 10 mg of the Internal Standard (TMB) into the same vial.

  • Solvation: Add 0.6 mL of dry CDCl₃. Cap immediately and vortex until fully dissolved.

  • Acquisition: Transfer to an NMR tube. Acquire 1H NMR spectrum with a relaxation delay (d1) of at least 30 seconds (or 5× T1 of the longest relaxing proton) to ensure full magnetization recovery.

  • Processing: Phase and baseline correct manually.

  • Calculation:

    
    
    Where:
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molecular weight,
    
    
    =Weight (mg),
    
    
    =Purity of Standard.
Protocol B: Derivatization-HPLC (For QC/Routine Analysis)

Rationale: This converts the unstable chloride into a stable morpholine-sulfamide, allowing for standard reverse-phase chromatography without degradation.

Reagents:

  • Quenching Reagent: Morpholine (2.0 equivalents).

  • Base: Triethylamine (2.5 equivalents).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Workflow:

  • Reaction: Dissolve 50 mg of sample in 2 mL dry DCM.

  • Quenching: Add the Morpholine/Triethylamine mixture dropwise at 0°C.

  • Incubation: Stir at room temperature for 15 minutes. (The reaction is rapid).

  • Workup: Evaporate solvent and redissolve residue in Acetonitrile/Water (50:50).

  • Analysis: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Gradient: 5% to 95% ACN in Water (0.1% Formic Acid) over 10 min.

    • Detection: UV at 210 nm (or MS).

  • Quantification: Compare the peak area of the sulfamide derivative against a calibration curve of a pure synthesized standard of the morpholine derivative.

Part 3: Visualization of Analytical Logic
Diagram 1: Method Selection Decision Tree

Caption: Logical flow for selecting the appropriate purity assessment method based on sample history and available instrumentation.

MethodSelection Start Start: Purity Assessment Needed IsSampleLabile Is Sample Moisture Sensitive? Start->IsSampleLabile IsReferenceAvailable Is a Certified Reference Standard Available? HighThroughput Is High Throughput Required? IsReferenceAvailable->HighThroughput Yes Method_qNMR Select Method A: Quantitative NMR (qNMR) (Primary Method) IsReferenceAvailable->Method_qNMR No (Synthesis Intermediate) IsSampleLabile->IsReferenceAvailable Yes (Sulfamoyl Chloride) IsSampleLabile->HighThroughput No (Stable) Method_Titration Select Method C: Titration (Crude Estimation Only) IsSampleLabile->Method_Titration Quick Check Only HighThroughput->Method_qNMR No (R&D Characterization) Method_DerivHPLC Select Method B: Derivatization HPLC (Secondary Method) HighThroughput->Method_DerivHPLC Yes (QC Batch Release)

Diagram 2: Derivatization Workflow Mechanism

Caption: Chemical pathway for stabilizing the sulfamoyl chloride prior to HPLC analysis to prevent hydrolysis artifacts.

DerivatizationWorkflow Sample Unstable Sample (R-SO2-Cl) Intermediate Reaction: Nucleophilic Substitution Sample->Intermediate Reagent Reagent: Morpholine + Et3N Reagent->Intermediate Product Stable Derivative (R-SO2-Morpholine) Intermediate->Product  15 min, RT   Analysis HPLC-UV/MS Analysis Product->Analysis  Inject  

References
  • Sigma-Aldrich. (2-Cyanoethyl)(methyl)sulfamoyl Chloride Product Page & Properties.[3] Retrieved from

  • BenchChem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from

  • Almac Group. Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis.[4] Retrieved from

  • ResearchGate. Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride. Retrieved from

  • ChemicalBook. Methylsulfamoyl Chloride Properties and Safety. Retrieved from

Sources

A Researcher's Guide to Modern Sulfonamide Synthesis: Moving Beyond Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance and Synthetic Challenge of Sulfonamides

The sulfonamide functional group (R-SO₂-NR'R'') is a cornerstone of modern medicine and agrochemistry. From life-saving antibacterial agents to blockbuster drugs like the anti-inflammatory Celecoxib, the unique physicochemical properties of this moiety make it a privileged scaffold in drug design.[1]

Traditionally, the synthesis of sulfonamides has been dominated by a single reaction: the coupling of an amine with a pre-formed sulfonyl chloride (R-SO₂Cl).[1][2] While effective, this method is fraught with limitations that are particularly acute in the context of complex molecule synthesis and process development:

  • Harsh Reagents: The synthesis of sulfonyl chlorides often requires corrosive and hazardous reagents like chlorosulfuric acid.[1][2][3]

  • Substrate Instability: Many sulfonyl chlorides are sensitive to moisture and may not be amenable to long-term storage, complicating their use in high-throughput screening or multi-step syntheses.[1]

  • Limited Functional Group Tolerance: The aggressive conditions often required for both sulfonyl chloride formation and subsequent amination can be incompatible with sensitive functional groups present in complex drug candidates.

  • Poor Atom Economy: Classical methods often generate significant waste, a growing concern in the push for greener chemical processes.

These challenges have spurred the development of innovative, milder, and more versatile methods for constructing the critical S-N bond. This guide provides an in-depth comparison of leading modern alternatives to the sulfonyl chloride route, offering researchers the data and protocols needed to select the optimal method for their specific synthetic challenge.

Method 1: The Rise of SO₂ Surrogates - DABSO in One-Pot Syntheses

A significant breakthrough has been the development of stable, solid surrogates for gaseous, toxic sulfur dioxide (SO₂). Among these, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct, known as DABSO , has emerged as a particularly versatile and user-friendly reagent.[4][5][6] It allows for the in situ generation of sulfinate intermediates, which can be directly converted to sulfonamides in a one-pot process.

Conceptual Workflow

The general strategy involves two key steps within a single pot:

  • Sulfinate Formation: An organometallic reagent (e.g., Grignard or organolithium) or an aryl halide (via Pd-catalysis) reacts with DABSO to generate a reactive sulfinate salt.[5][6][7]

  • Oxidative Amination: The sulfinate is then treated with an amine in the presence of an oxidant, typically simple household bleach (NaOCl), to form the final sulfonamide.[7][8]


}

General workflow for one-pot sulfonamide synthesis using DABSO.

Performance & Comparison

The primary advantage of DABSO-based methods is their operational simplicity and the ability to bypass the isolation of sensitive intermediates. This one-pot nature makes them highly amenable to parallel synthesis and the rapid generation of compound libraries.[8]

FeatureDABSO / Pd-Catalysis[7]Classical Sulfonyl Chloride
Sulfur Source DABSO (Solid, stable)SO₂/SOCl₂/HSO₃Cl (Gas/Liquid, toxic/corrosive)
Key Intermediate Ammonium Sulfinate (in situ)Sulfonyl Chloride (often isolated)
Reaction Steps One-pot2-3 steps (Sulfonyl chloride synthesis + amination)
Conditions Mild (Pd-cat.), rt to moderate heatOften harsh, strong acids/bases
Key Advantage Amenable to array synthesis, avoids sulfonyl chloridesWell-established, inexpensive starting materials
Key Limitation Requires Pd-catalyst for aryl halidesLimited functional group tolerance, hazardous reagents
Representative Experimental Protocol: Pd-Catalyzed Synthesis from an Aryl Iodide

Adapted from Flegeau, E. F. et al., Synlett, 2016.[7]

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the aryl iodide (1.0 equiv.), DABSO (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and a suitable phosphine ligand (e.g., Xantphos, 0.10 equiv.).

  • Sulfinate Formation: Add anhydrous isopropanol as the solvent and heat the mixture at 80 °C for 12-18 hours until LC-MS analysis indicates complete consumption of the aryl iodide.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Oxidative Amination: In a separate flask, prepare a solution of the desired amine (e.g., morpholine, 2.0 equiv.) in water. To this, add an aqueous solution of sodium hypochlorite (bleach, ~12.5%, 2.5 equiv.) dropwise while cooling in an ice bath.

  • Coupling: Add the freshly prepared amine/bleach solution to the reaction flask containing the in situ-generated sulfinate.

  • Reaction & Workup: Stir the resulting mixture vigorously at room temperature for 1-2 hours. Upon completion, dilute with ethyl acetate and wash sequentially with saturated aqueous sodium thiosulfate, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide.

Method 2: Metal-Free Oxidative S-N Coupling of Sulfinates and Amines

For researchers seeking to avoid transition metals, the direct oxidative coupling of sodium sulfinates with amines offers a powerful and often greener alternative.[9][10] Sodium sulfinates are generally stable, crystalline solids that are either commercially available or readily prepared. These methods typically rely on inexpensive and environmentally benign oxidants like iodine (I₂).[9][10]

Conceptual Workflow

This approach is exceptionally direct. The sulfinate salt and the amine are simply mixed, often in an aqueous or protic solvent, and treated with a suitable oxidant to forge the S-N bond.


}

Direct metal-free synthesis of sulfonamides from sodium sulfinates.

Performance & Comparison

The key advantages of this method are its mild conditions, broad functional group tolerance, and the avoidance of metal catalysts, which can be problematic for pharmaceutical applications due to contamination concerns. The use of water as a solvent in some protocols further enhances its green chemistry credentials.[9]

FeatureIodine-Mediated Coupling[9]DABSO / Pd-CatalysisClassical Sulfonyl Chloride
Sulfur Source Sodium Sulfinate (Solid, stable)DABSO (Solid, stable)SO₂/SOCl₂/HSO₃Cl
Key Reagents I₂ (or other oxidant)Pd-catalyst, Ligand, OxidantHSO₃Cl, SOCl₂, Base
Metal-Free? YesNo (Palladium)Yes
Conditions Ambient temperature, often in waterModerate to high temperatureOften harsh, anhydrous
Key Advantage Green, metal-free, operationally simpleOne-pot from aryl halidesWell-established
Key Limitation Requires pre-existing sulfinateRequires Pd-catalystHazardous reagents
Representative Experimental Protocol: Iodine-Mediated Synthesis in Water

Adapted from Sangishetti, V. et al., Green Chem., 2014.[9]

  • Reaction Setup: To a round-bottom flask, add the sodium sulfinate (1.0 equiv.), the amine (1.2 equiv.), and deionized water.

  • Reagent Addition: Add iodine (I₂, 1.5 equiv.) to the stirring suspension at room temperature.

  • Reaction: Continue stirring at room temperature. The reaction is typically complete within 1-4 hours, which can be monitored by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of iodine disappears. Extract the aqueous layer with ethyl acetate (3 x volume).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity, but can be further purified by recrystallization or flash column chromatography if necessary.

Method 3: Electrochemical Synthesis - The Frontier of Green Chemistry

Electrosynthesis represents a paradigm shift in sulfonamide construction, offering a reagent-free activation method that aligns perfectly with the principles of green chemistry.[1][11] Recent advances have demonstrated the direct, three-component coupling of arenes, sulfur dioxide, and amines without the need for pre-functionalization of the aromatic ring.[1]

Conceptual Workflow

In this advanced method, a constant current is applied to a solution containing the arene, an amine, and a source of SO₂. The reaction proceeds via anodic oxidation of the arene to a radical cation, which is then intercepted by an amidosulfinate intermediate formed in situ. This process avoids stoichiometric chemical oxidants and often does not require supporting electrolytes, as the intermediates can serve this role.[1][11]


}

Simplified mechanism of direct electrochemical sulfonamide synthesis.

Performance & Comparison

This method is at the cutting edge of sulfonamide synthesis. Its main draw is the ability to use unactivated C-H bonds of arenes directly, which is a significant step-economy advantage.[1] It avoids waste from stoichiometric oxidants and can be performed in continuous flow reactors, making it highly scalable.[11][12]

FeatureElectrochemical C-H Aminosulfonylation[1]Iodine-Mediated CouplingClassical Sulfonyl Chloride
Arene Source Unactivated Arene (C-H bond)Requires Aryl-SO₂NaRequires Arene + HSO₃Cl
Key Reagents Electricity, SO₂, AmineI₂, Sulfinate, AmineHSO₃Cl, SOCl₂, Base, Amine
Waste Products Minimal (e.g., H₂)Reduced I⁻, saltsHCl, SO₂, used base
Scalability High (amenable to flow chemistry)ModerateHigh (traditional batch)
Key Advantage Unprecedented step-economy, greenMetal-free, mild conditionsWell-established
Key Limitation Requires specialized equipment (potentiostat)Requires pre-existing sulfinateHazardous reagents
Representative Experimental Protocol: Divided Cell Batch Electrolysis

Adapted from Blum, S. P. et al., Angew. Chem. Int. Ed., 2021.[1]

  • Cell Assembly: Assemble a divided H-type electrochemical cell, separating the anodic and cathodic chambers with a glass frit. Equip the anodic chamber with a boron-doped diamond (BDD) electrode and the cathodic chamber with a graphite electrode.

  • Electrolyte Preparation: In the anodic chamber, dissolve the arene (e.g., 1,2-dimethoxybenzene, 1.0 equiv.) and the amine (e.g., morpholine, 2.0 equiv.) in a solvent mixture of acetonitrile (MeCN) and hexafluoroisopropanol (HFIP).

  • SO₂ Addition: Add a stock solution of sulfur dioxide (SO₂) in MeCN (2.0 equiv.) to the anodic chamber. The in situ formation of the amidosulfinate serves as both reactant and supporting electrolyte.

  • Electrolysis: Apply a constant current (e.g., 10 mA) and stir the solution at room temperature. The reaction progress can be monitored by GC-MS or LC-MS.

  • Workup: After the electrolysis is complete (typically after a specific charge has passed, e.g., 2.2 F/mol), transfer the contents of the anodic chamber to a separatory funnel.

  • Extraction & Isolation: Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography to afford the pure sulfonamide.

Comparative Summary and Outlook

The choice of synthetic method depends heavily on the specific goals of the researcher, including substrate complexity, scale, cost, and green chemistry considerations.

MethodStarting MaterialKey ReagentsConditionsProsCons
Classical Arene / ThiolHSO₃Cl, SOCl₂, BaseOften Harsh, AnhydrousWell-established, InexpensiveHazardous, Poor FG Tolerance[1]
DABSO One-Pot Aryl Halide / OrganometallicDABSO, Pd-Catalyst, OxidantMild to Moderate HeatHigh throughput, Bypasses sulfonyl chlorides[7][8]Metal catalyst required, Cost of DABSO
Sulfinate Oxidative Coupling Sodium SulfinateIodine (I₂) or other oxidantAmbient Temp, Aqueous MediaMetal-free, Green, Simple[9][10]Requires pre-synthesized sulfinates
Electrochemical Unactivated AreneElectricity, SO₂Ambient TempExcellent step-economy, Scalable, Green[1][11]Requires specialized equipment

Future Outlook: The field is rapidly moving towards methods that offer greater step-economy and sustainability. Direct C-H functionalization, whether through photocatalysis or electrochemistry, represents the future of sulfonamide synthesis.[13][14][15] These methods minimize the need for pre-functionalized starting materials, reduce waste, and provide access to novel chemical space for drug discovery professionals. As these technologies become more accessible, they are poised to replace the century-old reliance on sulfonyl chlorides for the synthesis of this vital class of molecules.

References

  • Blum, S. P., Karakaya, T., Schollmeyer, D., Klapars, A., & Waldvogel, S. R. (2021). Metal‐Free Electrochemical Synthesis of Sulfonamides Directly from (Hetero)arenes, SO2, and Amines. Angewandte Chemie International Edition, 60(10), 5056–5062. [Link]

  • Sangishetti, V., Sharma, P., & Gupta, M. (2014). Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature. Green Chemistry, 16(6), 2886-2890. [Link]

  • Alvarez, E. M., Plutschack, M. B., Riegger, J., Yu, W., Speicher, S., Ho, M., Frank, N., & Ritter, T. (2020). Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. Organic Letters, 22(8), 3175–3178. [Link]

  • Feng, R., Li, Z.-Y., Liu, J.-B., & Yuan, J.-W. (2018). Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines. The Journal of Organic Chemistry, 83(4), 2133–2140. [Link]

  • Feng, R., Li, Z.-Y., Liu, J.-B., & Yuan, J.-W. (2018). Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines. The Journal of Organic Chemistry. [Link]

  • Chen, J., & Kokubo, K. (2024). Transition-Metal Free Photocatalytic Synthesis of Acylsulfonamides. Organic Letters. [Link]

  • Deeming, A. S., Russell, C. J., & Willis, M. C. (2015). Combining Organometallic Reagents, the Sulfur Dioxide Surrogate DABSO, and Amines: A One-Pot Preparation of Sulfonamides, Amenable to Array Synthesis. Angewandte Chemie International Edition, 54(4), 1168-1171. [Link]

  • Mei, B., Dong, Y., Zhang, X.-P., & Xu, H. (2022). Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles. Chemical Science, 13(1), 129-136. [Link]

  • Woolven, H., González-Rodríguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011). DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation. Organic Letters, 13(18), 4876–4878. [Link]

  • Schmalzbauer, M., & Nachtsheim, B. J. (2016). 3-Component synthesis of α-substituted sulfonamides via Brønsted acid-catalyzed C(sp3)–H bond functionalization of 2-alkylazaarenes. Organic & Biomolecular Chemistry, 14(7), 2261-2265. [Link]

  • Reddy, T. R., & Kumar, A. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Synthetic Communications, 53(10), 835-844. [Link]

  • Schneider, J., Blum, S. P., & Waldvogel, S. R. (2024). Electrochemical Synthesis of Sulfonamides in Single‐Pass Flow. ChemElectroChem, 11(4), e202300456. [Link]

  • ResearchGate. (2022). Site-selective C–H functionalization of sulfonamides containing N-heterocycles. [Link]

  • Alvarez, E. M., et al. (2020). Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. Organic Letters. [Link]

  • ResearchGate. (2017). Synthesis of sulfonamides from sulfinate salts and amines or anilines. [Link]

  • Chen, J., & Kokubo, K. (2024). Transition-Metal Free Photocatalytic Synthesis of Acylsulfonamides. PolyU Scholars Hub. [Link]

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  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
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  • Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Synlett, 27(01), 101-105. [Link]

  • Chen, Z., et al. (2024). Transition-Metal-Free and Redox-Neutral Strategy for Sulfilimines Synthesis via S-Arylation of Sulfenamides. ChemRxiv. [Link]

  • Emmett, E. J., & Willis, M. C. (2015). The Development and Application of Sulfur Dioxide Surrogates in Synthetic Organic Chemistry. Asian Journal of Organic Chemistry, 4(7), 602-611. [Link]

  • Remete, A. M., & Fustero, S. (2023). Bypassing Sulfonyl Halides: Synthesis of Sulfonamides from Other Sulfur-Containing Building Blocks. Molecules, 28(19), 6889. [Link]

  • Das, B., & Chakraborty, D. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Fier, P. S., & Kim, D. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21257–21263. [Link]

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A Comparative Guide to Phosphitylating Agents in Oligonucleotide Synthesis: A Cost-Benefit Analysis of 2-Cyanoethyl(methyl)sulfamoyl chloride versus Phosphoramidites

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the choice of phosphitylating agent is a critical decision that impacts yield, purity, cost, and overall efficiency. The robust and widely adopted phosphoramidite chemistry has long been the gold standard. However, the exploration of alternative reagents continues in the quest for improved performance and cost-effectiveness. This guide provides an in-depth technical comparison of the prevailing phosphoramidite method, specifically using 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, and a potential alternative, 2-Cyanoethyl(methyl)sulfamoyl chloride.

The Established Gold Standard: Phosphoramidite Chemistry

The phosphoramidite method is the cornerstone of modern solid-phase oligonucleotide synthesis, prized for its high coupling efficiency and amenability to automation.[1][2][3] The most commonly used phosphitylating agents are 2-cyanoethyl phosphoramidites, such as 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

The Four-Step Synthesis Cycle

The synthesis of an oligonucleotide using the phosphoramidite method is a cyclical process, with each cycle adding a single nucleotide to the growing chain. The four key steps are:

  • Detritylation: The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside of the growing oligonucleotide chain, which is attached to a solid support. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.[4][5]

  • Coupling: The next nucleoside, in the form of a phosphoramidite monomer, is activated by a weak acid, such as tetrazole. The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide, forming a phosphite triester linkage.[6]

  • Capping: To prevent the elongation of unreacted chains (failure sequences), a capping step is introduced. This involves acetylating any unreacted 5'-hydroxyl groups, rendering them inert in subsequent cycles.[5]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, typically an iodine solution.[5][7]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

G cluster_0 Oligonucleotide Synthesis Cycle A 1. Detritylation (Removal of 5'-DMT group) B 2. Coupling (Addition of phosphoramidite) A->B Exposes 5'-OH C 3. Capping (Blocking of unreacted sites) B->C Forms phosphite triester D 4. Oxidation (Stabilization of phosphate backbone) C->D Prevents failure sequences D->A Completes cycle

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Cost-Benefit Analysis of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
FeatureBenefitCost/Drawback
Coupling Efficiency Typically >99%, leading to high yields of the desired full-length oligonucleotide.[6]Highly sensitive to moisture and oxygen, requiring anhydrous conditions and inert atmosphere.[8][9]
Reaction Kinetics Rapid coupling reactions, allowing for short cycle times and high throughput on automated synthesizers.Requires an activation step with a weak acid (e.g., tetrazole), adding a reagent to the process.
Stability Phosphoramidite monomers are relatively stable when stored properly under anhydrous conditions.Can degrade over time, especially if exposed to moisture, leading to lower coupling efficiencies and the formation of impurities.[10]
Purity of Final Product High, with well-characterized and manageable impurity profiles. Common impurities include n-1 and n+1 sequences.Formation of byproducts like acrylonitrile during deprotection can lead to adducts on the oligonucleotide if not properly managed.[11]
Cost Widely available from multiple suppliers, leading to competitive pricing.[1]The cost of high-purity phosphoramidites and other reagents can be significant, especially for large-scale synthesis.[1][12]
Waste Disposal Established protocols for the disposal of chemical waste generated during synthesis.Generates a significant amount of hazardous chemical waste, including chlorinated solvents and acetonitrile.[13][14]

Pricing: The price of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite can vary depending on the supplier and purity. As a reference, prices can range from approximately $100 to over $300 per gram for research-grade material.

A Potential Alternative: this compound

This compound presents an intriguing, albeit less explored, alternative to phosphoramidites for the phosphitylation step in oligonucleotide synthesis. While direct comparative data is scarce, an analysis of its chemical properties allows for a hypothetical cost-benefit consideration.

Proposed Reaction Mechanism

A sulfamoyl chloride, such as this compound, could potentially react directly with the 5'-hydroxyl group of the growing oligonucleotide chain, eliminating the need for a separate activation step. The reaction would likely proceed via nucleophilic attack of the hydroxyl group on the electrophilic sulfur atom, with the displacement of the chloride leaving group.

G cluster_1 Hypothetical Sulfamoyl Chloride Coupling A Support-Bound Oligonucleotide (Free 5'-OH) C Coupling Reaction (Nucleophilic Attack) A->C B This compound B->C D Formation of Sulfamoyl Linkage C->D

Caption: A hypothetical reaction workflow for using this compound in oligonucleotide synthesis.

Hypothetical Cost-Benefit Analysis of this compound
FeaturePotential BenefitPotential Cost/Drawback
Coupling Efficiency The reactivity of sulfonyl chlorides with alcohols can be high, potentially leading to good coupling yields.[15][16]The reactivity might be too high, leading to side reactions with other functional groups on the nucleobases if they are not adequately protected.
Reaction Kinetics Direct reaction without an activator could simplify the synthesis cycle and potentially reduce cycle times.The reaction kinetics and optimal conditions (temperature, solvent, base) would need to be extensively optimized.
Stability Sulfonyl chlorides can be more stable to ambient moisture than phosphoramidites, potentially offering a longer shelf-life and easier handling.[13][17]Can be susceptible to hydrolysis, which would deactivate the reagent.[13][17]
Purity of Final Product A different impurity profile compared to phosphoramidite chemistry might offer advantages in purification.The formation of different byproducts could present new challenges in purification and characterization.
Cost As a less specialized reagent, it could potentially be more cost-effective to produce. However, current market price for this specific compound is not readily available.The cost of developing and validating a new synthesis methodology could be substantial.
Waste Disposal May offer a different waste profile, potentially with less hazardous byproducts than those from phosphoramidite activators.The disposal of sulfonyl chloride-containing waste would require specific protocols.[4][14]

Pricing: Pricing information for this compound is not widely available from major chemical suppliers, making a direct cost comparison difficult at this time.[10][11][18]

Experimental Protocols

Standard Protocol for Oligonucleotide Synthesis using 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

This protocol outlines the key steps for a single coupling cycle in solid-phase oligonucleotide synthesis on an automated synthesizer.

Materials:

  • Controlled pore glass (CPG) solid support with the initial nucleoside attached.

  • Detritylation solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

  • Phosphoramidite solution: 0.1 M solution of the desired 2-Cyanoethyl N,N-diisopropylphosphoramidite in anhydrous acetonitrile.

  • Activator solution: 0.45 M solution of 1H-Tetrazole in anhydrous acetonitrile.

  • Capping solution A: Acetic anhydride/Pyridine/THF.

  • Capping solution B: 16% N-Methylimidazole in THF.

  • Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water.

  • Anhydrous acetonitrile for washing.

Procedure:

  • Detritylation: The CPG support is washed with the detritylation solution for 60-120 seconds to remove the 5'-DMT group. The support is then washed extensively with anhydrous acetonitrile.

  • Coupling: The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column and allowed to react for 30-180 seconds.[6] The support is then washed with anhydrous acetonitrile.

  • Capping: Capping solutions A and B are delivered to the column and allowed to react for 30-60 seconds to acetylate any unreacted 5'-hydroxyl groups. The support is then washed with anhydrous acetonitrile.

  • Oxidation: The oxidizing solution is delivered to the column and allowed to react for 30-60 seconds to convert the phosphite triester to a phosphate triester. The support is then washed with anhydrous acetonitrile.

  • This cycle is repeated for each subsequent nucleotide in the sequence.

Hypothetical Protocol for Oligonucleotide Synthesis using this compound

This is a speculative protocol based on the known reactivity of sulfonyl chlorides. This protocol has not been validated and would require significant optimization.

Materials:

  • Controlled pore glass (CPG) solid support with the initial nucleoside attached.

  • Detritylation solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

  • Phosphitylating solution: 0.1 M solution of this compound in anhydrous acetonitrile.

  • Base: Non-nucleophilic base such as pyridine or diisopropylethylamine (DIPEA).

  • Capping solution A: Acetic anhydride/Pyridine/THF.

  • Capping solution B: 16% N-Methylimidazole in THF.

  • Anhydrous acetonitrile for washing.

Procedure:

  • Detritylation: The CPG support is washed with the detritylation solution for 60-120 seconds. The support is then washed extensively with anhydrous acetonitrile.

  • Coupling: The phosphitylating solution and the base are delivered to the synthesis column and allowed to react. The reaction time and temperature would need to be determined experimentally. The support is then washed with anhydrous acetonitrile.

  • Capping: Capping solutions A and B are delivered to the column to block unreacted hydroxyl groups.

  • This cycle would be repeated. Note that a separate oxidation step might not be necessary if the sulfamoyl linkage is stable under the subsequent reaction conditions.

Conclusion and Future Outlook

The phosphoramidite method, utilizing reagents like 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, remains the undisputed workhorse for oligonucleotide synthesis due to its high efficiency, well-understood chemistry, and the availability of a wide range of automated synthesizers and reagents.[1][2] Its drawbacks, including the cost of reagents and the generation of hazardous waste, are being actively addressed through process optimization and the development of greener synthesis methods.[13]

This compound represents a potential, yet unproven, alternative. The theoretical advantages of a more stable reagent and a simplified reaction cycle are enticing. However, without experimental data on its performance in oligonucleotide synthesis, a definitive cost-benefit analysis is not possible. Key questions regarding its coupling efficiency, potential side reactions, and the stability of the resulting linkage remain to be answered.

For researchers and drug development professionals, the choice of phosphitylating agent will continue to be guided by the specific requirements of their application, balancing the need for high-quality oligonucleotides with considerations of cost, scale, and environmental impact. While phosphoramidites are the current standard, the exploration of novel reagents like this compound is essential for the continued advancement of oligonucleotide synthesis. Further research and direct comparative studies are needed to fully evaluate the potential of this and other alternative phosphitylating agents.

References

  • Oligonucleotide Synthesis Market Analysis and Forecast to 2035. Global Insight Services. (URL: [Link])

  • Sulfonyl halide. Wikipedia. (URL: [Link])

  • Sulfanilyl chloride, N-acetyl. Organic Syntheses. (URL: [Link])

  • Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated Solid-Phase DNA Synthesis. ACS Omega. (URL: [Link])

  • Oligonucleotide Synthesis Market Size And Share Analysis 2030. Precedence Research. (URL: [Link])

  • methanesulfonyl chloride. Organic Syntheses. (URL: [Link])

  • Oligo Cost Calculator. Sierra BioSystems Inc. (URL: [Link])

  • Quality control of oligonucleotides using HPLC coupled to UV and MS detection. KNAUER. (URL: [Link])

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. (URL: [Link])

  • Sulfamoyl chlorides.
  • Automated Purity and Impurity Analysis of Synthetic Oligonucleotides Using Byos Software. Protein Metrics. (URL: [Link])

  • What affects the yield of your oligonucleotides synthesis. Bio-Synthesis. (URL: [Link])

  • On-demand synthesis of phosphoramidites. Nature Communications. (URL: [Link])

  • A General Method for the Synthesis of 2'-O-cyanoethylated Oligoribonucleotides Having Promising Hybridization Affinity for DNA and RNA and Enhanced Nuclease Resistance. The Journal of Organic Chemistry. (URL: [Link])

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules. (URL: [Link])

  • SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. UTUPub. (URL: [Link])

  • A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience. (URL: [Link])

  • Method for purifying methanesulphonyl chloride.
  • Oligonucleotide Purification Guidelines. LabCluster. (URL: [Link])

  • (2-Cyanophenyl)methanesulfonyl chloride. Georganics. (URL: [Link])

  • Shelf life evaluation and extrapolation. Q1 Scientific. (URL: [Link])

  • A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotid. ChemRxiv. (URL: [Link])

  • Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation. Journal of Pharmaceutical Sciences. (URL: [Link])

  • Sulfonimidoyl and sulfamoyl fluorides prepared from the corresponding... ResearchGate. (URL: [Link])

  • Evaluation for Stability Data. ICH. (URL: [Link])

  • O-Cyanoethylated Nucleotides and Their Application in the Solid-Phase Synthesis of Related RNA Analogs. Current Protocols in Nucleic Acid Chemistry. (URL: [Link])

  • Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrile. Journal of the Chemical Society, Perkin Transactions 2. (URL: [Link])

  • Methylsulfamoyl chloride. LookChem. (URL: [Link])

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Cyanoethyl(methyl)sulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in cutting-edge research and drug development, the safe handling and disposal of reactive chemical intermediates is a cornerstone of operational excellence and personal safety. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Cyanoethyl(methyl)sulfamoyl chloride, a compound whose reactivity demands meticulous attention to established safety procedures. The procedures outlined herein are designed to be a self-validating system, ensuring that each step mitigates risk and contributes to a safe and compliant laboratory environment.

Understanding the Compound: Hazard Profile and Reactivity

This compound (C₄H₇ClN₂O₂S) is a reactive organic compound characterized by a sulfamoyl chloride functional group.[1][2] Like other sulfonyl chlorides, the sulfur atom is highly electrophilic, making the compound susceptible to nucleophilic attack.[3] This reactivity is the primary driver of its utility in synthesis and also the primary consideration for its safe disposal.

The primary hazards associated with sulfamoyl chlorides include:

  • Corrosivity: They can cause severe skin burns and eye damage upon contact.[4]

  • Toxicity: Inhalation or ingestion can be harmful.[5]

  • Reactivity with Water: They react exothermically with water and other nucleophiles, including alcohols and amines, to produce corrosive byproducts such as hydrochloric acid.

A crucial feature of this specific molecule is the presence of a 2-cyanoethyl group. Under the basic conditions often used for quenching sulfonyl chlorides, nitriles can undergo hydrolysis to form either an amide or a carboxylic acid, a reaction that can be influenced by temperature and the concentration of the base.[3][6][7][8] This secondary reactivity must be considered in the disposal protocol.

Pre-Disposal Checklist: Ensuring a Safe Environment

Before initiating any disposal procedure, a thorough preparation of the workspace and personnel is mandatory.

Personal Protective Equipment (PPE)

A non-negotiable aspect of handling reactive chemicals is the correct use of PPE. The following table summarizes the minimum requirements:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes of the corrosive chemical and quenching solution, which can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, which can lead to severe burns.
Body Protection A flame-resistant laboratory coat.Protects against splashes and spills on clothing and skin.
Foot Protection Closed-toe shoes.Protects feet from potential spills.
Respiratory Work should be conducted in a certified chemical fume hood.Prevents inhalation of corrosive vapors that may be released during handling and quenching.
Engineering Controls and Emergency Preparedness
  • Chemical Fume Hood: All handling and disposal steps must be performed within a properly functioning chemical fume hood to contain and exhaust any released vapors.

  • Spill Kit: An appropriate spill kit containing an inert absorbent material (e.g., vermiculite or sand) should be readily accessible.

  • Emergency Shower and Eyewash Station: Ensure these are unobstructed and have been recently tested.

Step-by-Step Disposal Protocol

The core principle of disposing of this compound is a controlled quenching process that neutralizes its reactivity. This is typically achieved through slow addition to a basic solution.

Preparation of the Quenching Solution
  • Select a suitable container: Use a flask or beaker that is at least three to five times larger than the volume of the quenching solution to accommodate for potential foaming or splashing.

  • Prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. A dilute solution of sodium hydroxide (e.g., 2M) can also be used, but the reaction may be more exothermic.[6]

  • Cool the quenching solution: Place the container with the basic solution in an ice-water bath to help manage the heat generated during the quenching process.

The Quenching Procedure

The following workflow illustrates the key steps in the quenching process:

G cluster_prep Preparation cluster_quench Quenching cluster_post Post-Quenching PPE Don Appropriate PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood QuenchPrep Prepare Cold Basic Solution (e.g., 5-10% NaHCO3) FumeHood->QuenchPrep SlowAddition Slowly Add Sulfamoyl Chloride to Quenching Solution with Stirring QuenchPrep->SlowAddition Monitor Monitor for Exotherm and Gas Evolution SlowAddition->Monitor Stir Stir for Several Hours to Ensure Complete Reaction Monitor->Stir pH_Test Test pH of Solution (Adjust to Neutral, pH 6-8) Stir->pH_Test Waste Dispose of Neutralized Solution as Aqueous Waste pH_Test->Waste Label Label Waste Container Appropriately Waste->Label

A flowchart outlining the key stages of the disposal process.

Detailed Steps:

  • Initiate Slow Addition: With vigorous stirring, slowly add the this compound dropwise to the cold basic solution. A dropping funnel is recommended for this purpose to maintain a controlled rate of addition.

  • Monitor the Reaction: The reaction is exothermic and will likely produce gas (carbon dioxide if using a bicarbonate or carbonate base). The rate of addition should be controlled to prevent excessive heat generation or foaming.

  • Ensure Complete Reaction: After the addition is complete, continue stirring the mixture for several hours at room temperature to ensure the complete hydrolysis of both the sulfamoyl chloride group and potentially the cyano group.

  • Neutralization: Carefully test the pH of the resulting solution using pH paper or a calibrated pH meter. If necessary, neutralize the solution by adding a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate) until the pH is between 6 and 8.

  • Final Disposal: The neutralized aqueous solution can then be transferred to a properly labeled aqueous waste container for disposal according to your institution's and local regulations.[9] Do not pour down the drain unless permitted by local ordinances for neutralized, non-hazardous chemical waste.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Ventilate: If the spill is large or occurs outside of a fume hood, evacuate the immediate area and ensure adequate ventilation.

  • Contain the Spill: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.

  • Neutralize (for small spills): For very small spills, once absorbed, the material can be cautiously treated with a sodium bicarbonate solution to neutralize the reactivity.

  • Collect and Dispose: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution and then with soap and water.

Waste Stream Management and Labeling

Proper labeling of all waste containers is a regulatory requirement and a critical safety measure.

  • Aqueous Waste: The neutralized quenching solution should be collected in a container labeled "Aqueous Hazardous Waste" and should list all chemical components, including the hydrolysis products (e.g., 2-cyanoethyl(methyl)sulfamic acid sodium salt, and potentially 3-(methylsulfamoyl)propanoic acid sodium salt if the nitrile is hydrolyzed).

  • Solid Waste: Contaminated PPE, absorbent materials from spills, and empty containers should be collected in a separate, clearly labeled "Solid Hazardous Waste" container.

The following diagram illustrates the decision-making process for waste segregation:

G cluster_waste_type cluster_liquid_disposal Liquid Disposal Path cluster_solid_disposal Solid Disposal Path Start Waste Generated Liquid Liquid Waste (Quenched Solution) Start->Liquid Solid Solid Waste (PPE, Spill Debris, Empty Containers) Start->Solid Neutralize Neutralize to pH 6-8 Liquid->Neutralize SolidWaste Collect in Labeled Solid Waste Container Solid->SolidWaste AqueousWaste Collect in Labeled Aqueous Waste Container Neutralize->AqueousWaste

A diagram illustrating the segregation of waste streams.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Chemguide. Hydrolysis of Nitriles. Available from: [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]

  • U.S. Environmental Protection Agency. Managing Your Hazardous Waste: A Guide for Small Businesses. Available from: [Link]

  • Organic Synthesis. Hydrolysis of Nitriles. Available from: [Link]

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Personal protective equipment for handling 2-Cyanoethyl(methyl)sulfamoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 209971-18-6 | Formula: C₄H₇ClN₂O₂S Role: Electrophilic Reagent / Sulfamoylating Agent

Part 1: Core Directive & Hazard Logic

The "Why" Behind the Protocol As researchers, we often treat reagents as static inputs. However, 2-Cyanoethyl(methyl)sulfamoyl chloride is a dynamic hazard. Its danger lies in its duality: it possesses a highly reactive sulfamoyl chloride (


) moiety and a nitrile  (

) tail.
  • The Hydrolysis Trigger: Upon contact with atmospheric moisture or mucosal membranes, the sulfamoyl chloride group hydrolyzes. This is not a passive decomposition; it is an exothermic release of hydrochloric acid (HCl) gas and a sulfonic acid derivative. This causes immediate, severe chemical burns to respiratory tracts and ocular tissue.

  • The Permeation Vector: The cyanoethyl group increases the molecule's polarity. Standard disposable nitrile gloves (4 mil) provide insufficient protection against prolonged contact, as the molecule can permeate the polymer matrix before visual degradation occurs.

Immediate Hazard Classification:

  • Danger: Causes severe skin burns and eye damage (Skin Corr.[1][2][3] 1B).

  • Warning: Reacts violently with water.[4]

  • Caution: Potential metabolic release of cyanide species (low probability but non-zero risk during metabolic breakdown).

Part 2: Personal Protective Equipment (PPE) Matrix

Target: Zero Exposure. This protocol relies on a "Barrier-in-Depth" strategy.

Protection ZonePrimary Barrier (Mandatory) Secondary/Contextual Barrier Technical Rationale
Hand Protection (Handling) Laminate Film (Silver Shield/4H) Outer Nitrile (Disposable)Causality: Sulfamoyl chlorides degrade standard nitrile. Laminate offers >480 min breakthrough time. The outer nitrile glove provides grip and protects the inner liner.
Hand Protection (Splash) Double Nitrile (High Cuff) Change immediately upon contactConstraint: Only acceptable for <10 mg transfers. Any visible splash requires immediate glove removal.
Ocular/Face Chemical Splash Goggles 8-inch Polycarbonate Face ShieldRisk: Goggles seal against HCl vapors. Face shields prevent liquid projectile injury during hydrolysis (quenching).
Respiratory Fume Hood (Face Velocity >100 fpm) N95 (Particulate) or P100 (Vapor)Logic: Engineering controls are primary. Respirators are only for spills outside the hood.
Body Lab Coat (Poly/Cotton or Nomex) Chemical Resistant ApronDefense: Standard coat for minor splashes; Apron required for scale-up (>100 mL).
Part 3: Operational Protocols & Visualization
3.1 Safe Handling Workflow

Objective: Prevent hydrolysis during transfer and ensure accurate stoichiometry.

  • Acclimatization: Remove the reagent bottle from cold storage (-20°C) and place it in a desiccator. Wait 30 minutes.

    • Reasoning: Opening a cold bottle condenses atmospheric water inside, triggering hydrolysis (

      
      ), which pressurizes the bottle and degrades the reagent purity.
      
  • Venting: Open the bottle inside the fume hood. Point the cap away from you. Expect a small "hiss" of HCl release.

  • Transfer: Use a glass syringe with a Luer-lock needle or a positive-displacement pipette. Avoid plastic syringes if possible, as the reagent can swell rubber plungers.

3.2 The "Kill Step": Quenching & Disposal

Directive: Never dispose of the active reagent directly. It must be chemically neutralized (quenched) to convert the electrophilic chloride into a water-soluble sulfonate.[5]

Quenching Logic:



To manage the exotherm, we use a "Soft Quench" (Alcohol) followed by a "Hard Quench" (Water/Base).

QuenchingProtocol Start Waste Reagent / Reaction Mixture Cool Step 1: Cool to 0°C (Ice Bath) Start->Cool Control Exotherm Solvent Step 2: Dilute with Dichloromethane (DCM) Cool->Solvent Heat Sink SoftQuench Step 3: Add Isopropanol (Dropwise, <5°C) Solvent->SoftQuench Form Ester HardQuench Step 4: Add Water (Slowly, Monitor Gas) SoftQuench->HardQuench Hydrolysis Neutralize Step 5: Adjust pH to 7-8 (Sat. NaHCO3) HardQuench->Neutralize Trap HCl Disposal Dispose as Halogenated Organic Waste Neutralize->Disposal Safe

Caption: Figure 1. Stepwise chemical quenching protocol. The "Soft Quench" with Isopropanol mitigates violent HCl generation before water introduction.

Part 4: Emergency Response Systems

Scenario A: Skin Exposure (The "15-Minute Rule")

  • Immediate Action: Do not wipe. Wiping drives the chemical deeper into the dermis.

  • Flush: Immediately place the affected area under the safety shower or drench hose.

  • Time: Flush for a minimum of 15 minutes .

  • Medical: Seek evaluation. If the nitrile group is metabolized, delayed toxicity is possible (though rare with this specific structure).

Scenario B: Spills (>5 mL)

  • Evacuate: Clear the immediate area. The HCl fumes will be choking.

  • Isolate: Close the fume hood sash.

  • Neutralize: Do not use water (it spreads the acid). Cover the spill with Sodium Bicarbonate or Vermiculite .

  • Cleanup: Once the fizzing stops (HCl neutralized), sweep into a double-bagged waste container.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.